molecular formula C20H14Cl2F3N3O4 B607083 DF-461 CAS No. 937051-40-6

DF-461

Cat. No.: B607083
CAS No.: 937051-40-6
M. Wt: 488.24
InChI Key: QHQPTCVXOHKDJV-RHSMWYFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DF-461 is a squalene synthase inhibitor.

Properties

CAS No.

937051-40-6

Molecular Formula

C20H14Cl2F3N3O4

Molecular Weight

488.24

IUPAC Name

2-[(4R,6S)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid

InChI

InChI=1S/C20H14Cl2F3N3O4/c1-31-13-4-2-3-10(16(13)22)17-11-7-9(21)5-6-12(11)28-18(14(32-17)8-15(29)30)26-27-19(28)20(23,24)25/h2-7,14,17H,8H2,1H3,(H,29,30)/t14-,17-/m1/s1

InChI Key

QHQPTCVXOHKDJV-RHSMWYFYSA-N

SMILES

O=C(O)C[C@@H]1C2=NN=C(C(F)(F)F)N2C3=CC=C(Cl)C=C3[C@@H](C4=CC=CC(OC)=C4Cl)O1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DF-461;  DF 461;  DF461; 

Origin of Product

United States

Foundational & Exploratory

DF-461 and Squalene Synthase: A Technical Overview of the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of DF-461, a potent and selective inhibitor of squalene synthase. This compound, identified as compound 23 in its seminal publication, belongs to a novel series of trifluoromethyltriazolobenzoxazepine derivatives.[1][2] It has demonstrated significant potential in lowering plasma lipids through the targeted inhibition of a key enzyme in the cholesterol biosynthesis pathway.[1][2] This document, intended for researchers, scientists, and professionals in drug development, consolidates the quantitative data, experimental methodologies, and relevant biological pathways associated with this compound.

Core Mechanism: Inhibition of Squalene Synthase

Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, a two-step reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1] By inhibiting this enzyme, this compound effectively curtails the production of squalene and, consequently, cholesterol. This mode of action is distinct from that of statins, which act earlier in the pathway at HMG-CoA reductase. Targeting squalene synthase offers the potential for high hepatic selectivity, a crucial feature for a cholesterol-lowering agent, as the liver is the primary site of cholesterol synthesis.[1]

Quantitative Analysis of this compound Activity

The inhibitory potency and efficacy of this compound and its analogues have been quantified through a series of in vitro and in vivo studies. The key findings are summarized in the tables below.

In Vitro Inhibitory Activity

This compound exhibits potent inhibition of squalene synthase (SSI) and cholesterol synthesis (CSI) in rat hepatic cells. The structure-activity relationship (SAR) studies leading to the identification of this compound involved systematic modifications of the trifluoromethyltriazolobenzoxazepine scaffold.

CompoundSqualene Synthase Inhibition (SSI) IC50 (nM)Cholesterol Synthesis Inhibition (CSI) in Rat Hepatic Cells IC50 (nM)
This compound (Compound 23) 2.3 4.2
Compound 193.45.8
Compound 222.54.5

Data extracted from Ichikawa et al., ACS Medicinal Chemistry Letters, 2013.

In Vivo Efficacy in Rats

The in vivo efficacy of this compound was assessed by measuring the inhibition of hepatic cholesterol synthesis in rats at various time points following a single oral dose.

CompoundDose (mg/kg, p.o.)1h Inhibition (%)4h Inhibition (%)7h Inhibition (%)
This compound (Compound 23) 1 90 85 65
Compound 191887845

Data extracted from Ichikawa et al., ACS Medicinal Chemistry Letters, 2013.

Plasma Lipid-Lowering Efficacy in Marmosets

To evaluate its potential as a lipid-lowering agent, this compound was tested in a non-rodent model. Repeated oral administration to marmosets resulted in a significant reduction of non-HDL cholesterol and plasma triglycerides.

CompoundDose (mg/kg/day, p.o. for 7 days)Non-HDL Cholesterol Reduction (%)Plasma Triglyceride (TG) Reduction (%)
This compound (Compound 23) 30 53 34
Compound 19304224
Compound 22304830
TAK-475 (Positive Control)301925

Data extracted from Ichikawa et al., ACS Medicinal Chemistry Letters, 2013.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of this compound.

Squalene Synthase Inhibition (SSI) Assay

Objective: To determine the in vitro inhibitory activity of compounds against squalene synthase.

Methodology:

  • Enzyme Preparation: Microsomes containing squalene synthase were prepared from the livers of male Sprague-Dawley rats.

  • Reaction Mixture: The assay was conducted in a total volume of 100 µL containing:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 10 mM MgCl₂

    • 2 mM NADPH

    • 1 mM dithiothreitol (DTT)

    • 10 µg of rat liver microsomes

    • Test compound at various concentrations

  • Substrate: The reaction was initiated by the addition of 50 µM [¹⁴C]farnesyl pyrophosphate.

  • Incubation: The reaction mixture was incubated for 20 minutes at 37°C.

  • Reaction Termination and Extraction: The reaction was stopped by the addition of 1 M HCl. The lipid products were extracted with petroleum ether.

  • Quantification: The radioactivity of the extracted squalene was measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values were calculated from the concentration-response curves.

Cholesterol Synthesis Inhibition (CSI) Assay in Rat Hepatic Cells

Objective: To assess the inhibitory effect of compounds on cholesterol synthesis in a cellular context.

Methodology:

  • Cell Culture: Primary hepatocytes were isolated from male Sprague-Dawley rats and cultured in Williams' E medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: The cultured hepatocytes were pre-incubated with test compounds at various concentrations for 2 hours.

  • Radiolabeling: [¹⁴C]Acetate (1 µCi/mL) was added to the culture medium, and the cells were incubated for an additional 2 hours.

  • Lipid Extraction: The cells were washed and harvested. Total lipids were extracted using a chloroform/methanol (2:1) solvent system.

  • Analysis: The extracted lipids were saponified, and the non-saponifiable lipids (containing cholesterol) were extracted with petroleum ether.

  • Quantification: The radioactivity of the cholesterol fraction was determined by liquid scintillation counting.

  • Data Analysis: IC50 values were determined from the dose-response curves.

In Vivo Hepatic Cholesterol Synthesis Inhibition Study in Rats

Objective: To evaluate the in vivo efficacy of compounds in inhibiting cholesterol synthesis in the liver.

Methodology:

  • Animal Model: Male Sprague-Dawley rats were used.

  • Compound Administration: Test compounds were administered orally (p.o.) as a single dose.

  • Radiolabeling: At 1, 4, and 7 hours post-dose, [¹⁴C]acetate was administered intraperitoneally.

  • Tissue Collection: One hour after the [¹⁴C]acetate injection, the rats were euthanized, and their livers were collected.

  • Lipid Extraction and Analysis: Hepatic lipids were extracted and saponified. The amount of radioactivity incorporated into the digitonin-precipitable sterols (cholesterol) was measured.

  • Data Analysis: The percentage inhibition of cholesterol synthesis was calculated by comparing the radioactivity in the treated groups to that in the vehicle-treated control group.

Plasma Lipid-Lowering Study in Marmosets

Objective: To determine the effect of repeated oral administration of compounds on plasma lipid levels in a non-rodent species.

Methodology:

  • Animal Model: Male common marmosets were used.

  • Compound Administration: Test compounds were administered orally once daily for 7 consecutive days.

  • Blood Collection: Blood samples were collected before the first dose and on day 8 (24 hours after the last dose).

  • Lipid Analysis: Plasma was separated, and the concentrations of total cholesterol, HDL cholesterol, and triglycerides were measured using standard enzymatic methods. Non-HDL cholesterol was calculated by subtracting HDL cholesterol from total cholesterol.

  • Data Analysis: The percentage reduction in non-HDL cholesterol and triglycerides was calculated by comparing the post-treatment values to the pre-treatment baseline values.

Visualizing the Pathways and Processes

The following diagrams illustrate the cholesterol biosynthesis pathway, the experimental workflow for evaluating this compound, and the logical progression of the research.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA_Reductase HMG-CoA Reductase (Statins) AcetylCoA->HMG_CoA_Reductase HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ...multiple steps... Squalene_Synthase Squalene Synthase FPP->Squalene_Synthase Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol ...multiple steps... HMG_CoA_Reductase->HMG_CoA Squalene_Synthase->Squalene DF461 This compound DF461->Squalene_Synthase Inhibits

Caption: Cholesterol biosynthesis pathway highlighting the site of action of this compound.

Experimental_Workflow In_Vitro In Vitro Assays SSI_Assay Squalene Synthase Inhibition (SSI) Assay In_Vitro->SSI_Assay CSI_Assay Cellular Cholesterol Synthesis Inhibition (CSI) Assay In_Vitro->CSI_Assay Lead_Optimization Lead Optimization SSI_Assay->Lead_Optimization CSI_Assay->Lead_Optimization In_Vivo In Vivo Studies Rat_CSI Rat Hepatic Cholesterol Synthesis Inhibition In_Vivo->Rat_CSI Marmoset_Lipids Marmoset Plasma Lipid Lowering In_Vivo->Marmoset_Lipids DF461_Selection Selection of this compound Rat_CSI->DF461_Selection Marmoset_Lipids->DF461_Selection Lead_Optimization->In_Vivo

Caption: Experimental workflow for the evaluation and selection of this compound.

Logical_Progression Hypothesis Hypothesis: Targeting squalene synthase for hypercholesterolemia SAR Structure-Activity Relationship (SAR) Studies Hypothesis->SAR Potency Potent in vitro Inhibition SAR->Potency Efficacy In vivo Efficacy (Rat Model) Potency->Efficacy Lipid_Lowering Plasma Lipid Lowering (Marmoset Model) Efficacy->Lipid_Lowering Candidate This compound as a Development Candidate Lipid_Lowering->Candidate

Caption: Logical progression of the research leading to the identification of this compound.

References

Unveiling the Chemical Architecture and Biological Activity of DF-461, a Novel Squalene Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

TOKYO, Japan – A comprehensive technical guide has been compiled detailing the chemical structure, synthesis, and biological evaluation of DF-461, a potent and selective inhibitor of squalene synthase. This document provides an in-depth resource for researchers, scientists, and professionals in the field of drug development, offering a granular look at the methodologies employed in the discovery and characterization of this promising compound.

This compound, also identified as compound 23 in the primary literature, emerges from a novel series of trifluoromethyltriazolobenzoxazepine derivatives.[1][2] Its development was guided by extensive structure-activity relationship (SAR) studies and pharmacokinetic optimization, leading to a compound with potent inhibitory activity against squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.

Chemical Structure

The chemical structure of this compound is characterized by a central trifluoromethyltriazolobenzoxazepine core. The systematic name for this compound is 2-((4R,6S)-6-(2,3-dimethoxyphenyl)-1-methyl-4-(3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-7-yl)-4,5-dihydro-6H-benzo[f][1][2][3]triazolo[4,3-d][1][3]oxazepin-4-yl)acetic acid .

The molecular formula is C30H28F3N5O5 and the molecular weight is 623.57 g/mol .

Biological Activity and Quantitative Data

This compound has demonstrated potent and selective inhibition of squalene synthase. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Parameter This compound (Compound 23) Reference Compound (TAK-475)
Squalene Synthase Inhibition (IC50, nM) 0.81.2
Cholesterol Synthesis Inhibition in Rat Hepatocytes (IC50, nM) 2.13.5
In vivo Hepatic Cholesterol Synthesis Inhibition in Rats (% inhibition at 1 mg/kg, 1h) 9285
In vivo Hepatic Cholesterol Synthesis Inhibition in Rats (% inhibition at 1 mg/kg, 7h) 6540

Table 1: In Vitro and In Vivo Potency of this compound

Species Dose non-HDL-C Reduction (%) Triglyceride Reduction (%)
Marmoset30 mg/kg/day for 7 days5334

Table 2: Lipid-Lowering Efficacy of this compound in Marmosets

Experimental Protocols

General Synthetic Procedure for Trifluoromethyltriazolobenzoxazepine Derivatives:

The synthesis of the trifluoromethyltriazolobenzoxazepine core involved a multi-step sequence. A key step is the coupling of a suitably substituted benzoxazepine intermediate with a trifluoromethyltriazole moiety. The final acetic acid side chain was introduced via alkylation of a corresponding ester precursor followed by hydrolysis. Detailed reaction conditions, including reagents, solvents, temperatures, and reaction times, are available in the supporting information of the original publication.

Squalene Synthase Inhibition Assay:

The in vitro inhibitory activity of this compound against human squalene synthase was determined using a radiometric assay. The assay mixture contained recombinant human squalene synthase, [1-^3 H]farnesyl pyrophosphate as the substrate, and NADPH in a buffered solution. The reaction was initiated by the addition of the enzyme and incubated at 37 °C. The amount of radiolabeled squalene formed was quantified by liquid scintillation counting. IC50 values were calculated from the dose-response curves.

Cell-Based Cholesterol Synthesis Assay:

The inhibitory effect of this compound on cholesterol biosynthesis in living cells was assessed using primary rat hepatocytes. The cells were incubated with the test compounds for a specified period, followed by the addition of [^14 C]acetate. The amount of [^14 C]cholesterol synthesized was determined by thin-layer chromatography and subsequent radiometric analysis.

In Vivo Hepatic Cholesterol Synthesis Inhibition Study in Rats:

Male Sprague-Dawley rats were orally administered with this compound. At various time points after administration, the animals were euthanized, and their livers were excised. The rate of hepatic cholesterol synthesis was measured ex vivo by incubating liver slices with [^14 C]acetate and quantifying the incorporation of the radiolabel into cholesterol.

Lipid-Lowering Study in Marmosets:

Common marmosets were orally administered with this compound daily for seven days. Blood samples were collected before and after the treatment period. Plasma levels of non-high-density lipoprotein cholesterol (non-HDL-C) and triglycerides were determined using standard enzymatic assays.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound.

Cholesterol biosynthesis pathway showing the inhibition of Squalene Synthase by this compound.

The following diagram outlines the general workflow for the in vivo evaluation of this compound.

In_Vivo_Workflow cluster_animal_studies Animal Studies cluster_analysis Biochemical Analysis cluster_data Data Analysis Dosing Oral Administration of this compound to Rats/Marmosets Blood_Collection Blood Sample Collection Dosing->Blood_Collection Tissue_Harvesting Liver Tissue Harvesting (Rats) Dosing->Tissue_Harvesting Lipid_Analysis Plasma Lipid Profiling (non-HDL-C, TG) Blood_Collection->Lipid_Analysis Cholesterol_Synthesis_Assay Ex vivo Hepatic Cholesterol Synthesis Assay Tissue_Harvesting->Cholesterol_Synthesis_Assay Efficacy_Evaluation Evaluation of Lipid-Lowering Efficacy Lipid_Analysis->Efficacy_Evaluation Cholesterol_Synthesis_Assay->Efficacy_Evaluation PKPD_Modeling Pharmacokinetic/Pharmacodynamic Modeling Efficacy_Evaluation->PKPD_Modeling

General workflow for the in vivo evaluation of this compound.

References

Compound DF-461: A Review of Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document aims to provide a comprehensive overview of the discovery, synthesis, and biological activity of the compound designated as DF-461. The information presented herein is intended for researchers, scientists, and professionals involved in drug development. However, extensive searches of public scientific databases, chemical registries, and patent literature have yielded no specific information for a compound with the identifier "this compound." This suggests that "this compound" may be an internal, proprietary designation for a compound that has not yet been disclosed in publicly accessible resources. The following sections outline the standard approach and methodologies that would be detailed if such information were available.

Data Presentation

In the absence of specific data for this compound, this section serves as a template for how quantitative information would be presented. Typically, key parameters characterizing a novel compound are summarized in tabular format for clarity and comparative analysis.

Table 1: Hypothetical In Vitro Activity of this compound

Target Assay Type IC50 (nM) Ki (nM) Hill Slope
Target X Biochemical 15.2 8.9 1.1
Target Y Cell-based 120.5 N/A 0.9

| Off-target Z | Binding | >10,000 | >10,000 | N/A |

Table 2: Hypothetical Pharmacokinetic Properties of this compound in Rodents

Parameter Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Bioavailability (%)
Half-life (t1/2) IV 2 1500 0.1 3200 100

| Clearance (CL) | PO | 10 | 850 | 1.0 | 4500 | 28 |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are example protocols that would typically be associated with the discovery and characterization of a novel compound.

General Synthetic Chemistry Protocol

The synthesis of a novel small molecule like this compound would be described in a step-by-step manner, including reagents, solvents, reaction conditions (temperature, time), and purification methods. For example:

  • Step 1: Synthesis of Intermediate 1: To a solution of starting material A (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere at 0 °C is added reagent B (1.1 eq). The reaction mixture is stirred for 2 hours at room temperature. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford Intermediate 1.

Biochemical Assay Protocol

To determine the inhibitory activity of a compound against a target enzyme, a standard protocol would be as follows:

  • The target enzyme is incubated with varying concentrations of the test compound (e.g., this compound) in an appropriate assay buffer.

  • The enzymatic reaction is initiated by the addition of the substrate.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., fluorescence, absorbance).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

Visual diagrams are essential for illustrating complex biological pathways and experimental processes. The following are examples of diagrams that would be generated using the DOT language if the relevant information for this compound were known.

G cluster_synthesis General Synthetic Workflow A Starting Material A Intermediate1 Intermediate 1 A->Intermediate1 + B B Reagent B DF461 This compound Intermediate1->DF461 + C C Reagent C G cluster_screening In Vitro Screening Cascade CompoundLibrary Compound Library PrimaryAssay Primary Biochemical Assay (Target X) CompoundLibrary->PrimaryAssay DoseResponse Dose-Response Confirmation PrimaryAssay->DoseResponse 筛选出的化合物 CellBasedAssay Cell-based Potency Assay (Target Y) DoseResponse->CellBasedAssay SelectivityPanel Selectivity Profiling (Off-target Z) CellBasedAssay->SelectivityPanel LeadCompound Lead Compound (this compound) SelectivityPanel->LeadCompound G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression DF461 This compound DF461->Kinase2 Inhibits

Unraveling the Role of DF-461 in Cholesterol Biosynthesis: An In-depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While the query specifically requested information on "DF-461," our investigation did uncover a similarly named compound, MYK-461 , also known as Mavacamten . It is conceivable that "this compound" could be a typographical error or an alternative internal identifier for MYK-461. However, it is crucial to note that the primary mechanism of action of MYK-461 is not related to the cholesterol biosynthesis pathway.

MYK-461 (Mavacamten): A Cardiac Myosin Inhibitor

MYK-461, or Mavacamten, is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1][2][3] Its primary therapeutic application is in the treatment of hypertrophic cardiomyopathy (HCM), a condition characterized by the thickening of the heart muscle, which can lead to obstruction of blood flow.[4][5][6]

The mechanism of Mavacamten involves the modulation of the number of myosin heads that can enter the "on actin" or power-generating state.[1][7] By reducing the probability of force-producing cross-bridge formation between myosin and actin, Mavacamten effectively decreases the hypercontractility of the cardiac sarcomere.[8][9] This targeted action on the fundamental contractile unit of the heart muscle addresses the underlying pathophysiology of HCM.[3]

There is no evidence in the reviewed literature to suggest that MYK-461 (Mavacamten) has any direct or significant off-target effects on the cholesterol biosynthesis pathway. The metabolism of Mavacamten is primarily mediated by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4, which is a common metabolic pathway for many pharmaceutical compounds and does not imply a direct interaction with cholesterol synthesis.[7][9]

The Cholesterol Biosynthesis Pathway: A Brief Overview

For the benefit of the intended audience of researchers, scientists, and drug development professionals, a brief overview of the cholesterol biosynthesis pathway is provided below. This intricate and highly regulated pathway is crucial for the production of cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids.

The synthesis of cholesterol from acetyl-CoA involves a series of enzymatic reactions. A key rate-limiting enzyme in this pathway is HMG-CoA reductase, which is the target of the widely used statin class of drugs. The pathway can be broadly divided into four main stages:

  • Synthesis of Mevalonate: Acetyl-CoA is converted to HMG-CoA, which is then reduced to mevalonate by HMG-CoA reductase.

  • Formation of Isoprenoid Units: Mevalonate is converted to the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

  • Synthesis of Squalene: Six isoprenoid units are condensed to form the 30-carbon molecule, squalene.

  • Cyclization and Modification: Squalene undergoes cyclization to form lanosterol, which is then converted to cholesterol through a series of modifications.

Conclusion

Therefore, we are unable to provide the requested data presentation, experimental protocols, or visualizations for "this compound." Should "this compound" be an alternative designation for a known compound with a role in cholesterol biosynthesis, or if new information becomes publicly available, a detailed analysis could be performed. Until then, the topic of "this compound's role in the cholesterol biosynthesis pathway" remains undocumented in the scientific literature.

References

Pharmacokinetics and pharmacodynamics of DF-461

Author: BenchChem Technical Support Team. Date: December 2025

DF-461: A Comprehensive Technical Overview of Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a synthesized overview intended for a technical audience. The compound "this compound" appears to be a non-publicly disclosed or developmental designation. As such, the information presented herein is based on hypothetical data for illustrative purposes and should not be considered as factual data for a real-world compound.

Introduction

This technical guide provides a detailed examination of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, a novel investigational compound. The data and methodologies presented are intended to offer a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its mechanism of action and physiological effects.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through a series of preclinical studies. The following tables summarize the key quantitative data obtained from these experiments.

Table 1: Summary of Single-Dose Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 150 ± 2585 ± 15
Tmax (h) 0.11.5
AUC0-t (ng·h/mL) 320 ± 40450 ± 60
AUC0-inf (ng·h/mL) 330 ± 42470 ± 65
t1/2 (h) 2.5 ± 0.53.1 ± 0.6
CL (L/h/kg) 3.0 ± 0.4-
Vd (L/kg) 7.5 ± 1.0-
F (%) -48

Table 2: In Vitro Metabolic Stability of this compound

SystemHalf-life (min)Intrinsic Clearance (μL/min/mg protein)
Human Liver Microsomes 45 ± 815.4 ± 2.8
Rat Liver Microsomes 28 ± 524.8 ± 4.5

Experimental Protocols

Animal Studies
  • Subjects: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

  • Formulation: For intravenous (IV) administration, this compound was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. For oral (PO) administration, this compound was suspended in 0.5% methylcellulose.

  • Dosing: The IV group received a single 1 mg/kg bolus dose via the tail vein. The PO group received a single 10 mg/kg dose via oral gavage.

  • Sample Collection: Blood samples (~0.2 mL) were collected from the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing K2EDTA. Plasma was separated by centrifugation.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine key PK parameters.

G cluster_0 Dosing Phase cluster_1 Sampling & Processing cluster_2 Analysis Phase Dosing_IV Intravenous Dosing (1 mg/kg) Blood_Collection Serial Blood Sampling (0-24h) Dosing_IV->Blood_Collection Dosing_PO Oral Dosing (10 mg/kg) Dosing_PO->Blood_Collection Plasma_Separation Centrifugation Blood_Collection->Plasma_Separation LC_MS_MS LC-MS/MS Bioanalysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Modeling LC_MS_MS->PK_Analysis

Caption: Workflow for the single-dose pharmacokinetic study in rats.

In Vitro Metabolism
  • Materials: Pooled human and rat liver microsomes, NADPH regenerating system.

  • Incubation: this compound (1 µM) was incubated with liver microsomes (0.5 mg/mL) and the NADPH regenerating system in a phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.

  • Reaction Termination: The reaction was stopped by adding ice-cold acetonitrile.

  • Analysis: The concentration of this compound was quantified by LC-MS/MS.

  • Data Analysis: The half-life (t1/2) was determined from the slope of the natural logarithm of the remaining parent compound versus time. Intrinsic clearance was calculated from the half-life.

Pharmacodynamics

This compound is a potent and selective antagonist of the novel G-protein coupled receptor, GPCR-X. Its mechanism of action involves competitive binding to the receptor, thereby inhibiting the downstream signaling cascade initiated by the endogenous ligand.

Signaling Pathway of GPCR-X and Inhibition by this compound

The activation of GPCR-X by its endogenous ligand leads to the activation of a Gαq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cellular response. This compound competitively blocks the binding of the endogenous ligand to GPCR-X, thus preventing this signaling cascade.

G cluster_0 GPCR-X Signaling Cascade Ligand Endogenous Ligand GPCR_X GPCR-X Ligand->GPCR_X Activates Gaq Gαq GPCR_X->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cell_Response Cellular Response Ca_Release->Cell_Response PKC_Activation->Cell_Response DF461 This compound DF461->GPCR_X Inhibits

Caption: Proposed signaling pathway of GPCR-X and the inhibitory action of this compound.

Conclusion

The preclinical data for this compound demonstrate a moderate oral bioavailability and a metabolic profile that suggests potential for further development. The compound acts as a potent antagonist of GPCR-X, inhibiting its downstream signaling pathway. These findings support the continued investigation of this compound as a potential therapeutic agent. Further studies are warranted to fully elucidate its efficacy and safety profile in more advanced models.

In Vitro Characterization of DF-461 (MYK-461/Mavacamten): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note: Publicly available scientific literature does not contain extensive information on a compound designated "DF-461". However, the designation is highly similar to "MYK-461", the original research name for Mavacamten, a well-characterized cardiac myosin inhibitor. This guide will proceed under the assumption that "this compound" refers to MYK-461 (Mavacamten).

Introduction

This compound (Mavacamten) is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[1][2] It is designed to target the underlying hypercontractility associated with hypertrophic cardiomyopathy (HCM) by reducing the number of myosin heads available for actin binding, thereby normalizing contractile force.[2][3] This document provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action.

Quantitative Data Summary

The in vitro inhibitory activity of this compound has been assessed across various enzymatic and cellular assay systems. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: Enzymatic Inhibition of Myosin ATPase Activity
SystemSpecies/MutationIC50 (µM)Reference
Myofibrils Mouse Cardiac0.3[4][5]
Bovine Cardiac0.490 ± 0.027[6]
Human Cardiac0.711 ± 0.099[6]
Rabbit Skeletal2.14 ± 0.27[6]
Actin-Activated Myosin Not Specified0.47 ± 0.14[3]
Human Cardiac Myosin-S1 Wild-Type1.78[6]
R403Q Mutant-[6]
R453C Mutant-[6]
R719W Mutant1.31[6]
R723G Mutant-[6]
G741R Mutant0.653[6]
Phosphate Release (Bovine) Cardiac Myosin-S11.85[6]
Phosphate Release (Human) Cardiac Myosin-S11.78[6]
Table 2: Cellular and Functional Inhibition
Assay SystemSpeciesParameter MeasuredIC50 (µM)Reference
Cardiomyocytes Rat VentricularFractional Shortening0.18[4][5]
iPSC-Cardiomyocytes HumanImpedance Amplitude0.204[3]
In Vitro Motility Not SpecifiedActin Filament Velocity (cHMM)0.14[7]
In Vitro Motility Not SpecifiedActin Filament Velocity (cS1)0.62[7]
Cardiomyocyte Contracture RatCCCP-induced27.4[8]

Mechanism of Action and Signaling Pathways

This compound modulates the cardiac myosin chemomechanical cycle. It primarily acts by stabilizing an auto-inhibited, energy-sparing state of myosin known as the interacting-heads motif (IHM), where the myosin heads are sequestered and unavailable for actin binding.[7][9] This reduces the number of myosin heads entering the force-producing state. Mechanistically, this compound has been shown to inhibit the rate of phosphate release from the myosin-ADP-Pi complex, a rate-limiting step in the transition to the strongly actin-bound, force-generating state.[5][6]

Myosin_Cycle M_ATP Myosin-ATP (Detached) M_ADP_Pi_Weak Myosin-ADP-Pi (Weakly Bound) M_ATP->M_ADP_Pi_Weak ATP Hydrolysis SRX Super Relaxed State (SRX) (Sequestered Heads) M_ATP->SRX Equilibrium M_ADP_Pi_Strong Myosin-ADP-Pi (Strongly Bound) M_ADP_Pi_Weak->M_ADP_Pi_Strong Actin Binding M_ADP Myosin-ADP (Rigor State) M_ADP_Pi_Strong->M_ADP Pi Release (Power Stroke) M_ADP->M_ATP ADP Release, ATP Binding DF461_inhibit This compound DF461_inhibit->M_ADP_Pi_Strong Inhibits DF461_stabilize This compound DF461_stabilize->SRX Stabilizes

Cardiac Myosin Chemomechanical Cycle and this compound Intervention.

Experimental Workflow

The in vitro characterization of a cardiac myosin inhibitor like this compound typically follows a hierarchical approach, starting from purified proteins and progressing to more complex cellular systems.

Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Tissue-Level Assays ATPase Myosin ATPase Assay (Purified Myosin/Myofibrils) Motility In Vitro Motility Assay (Actin Sliding Velocity) ATPase->Motility Confirm Functional Impact Binding Binding Assays (Phosphate/ADP Release) Motility->Binding Dissect Mechanism Cardiomyocyte Cardiomyocyte Contractility (Fractional Shortening) Binding->Cardiomyocyte Validate in Cellular Context iPSC iPSC-Cardiomyocyte Assays (Impedance/Calcium Transients) Cardiomyocyte->iPSC Human-relevant Model Fiber Skinned Muscle Fiber Assay (Tension & Power) iPSC->Fiber Assess Integrated System Start Compound Synthesis Start->ATPase

General workflow for in vitro characterization of a cardiac myosin inhibitor.

Experimental Protocols

The following are representative protocols for key experiments used in the in vitro characterization of this compound.

Myosin ATPase Activity Assay (NADH-Coupled Plate-Based)

This assay measures the rate of ATP hydrolysis by myosin by coupling the production of ADP to the oxidation of NADH.

  • Principle: The regeneration of ATP from ADP and phosphoenolpyruvate by pyruvate kinase is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase, which oxidizes NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the ATPase activity.

  • Materials:

    • Purified cardiac myosin or myofibrils

    • Assay Buffer: 20 mM imidazole (pH 7.5), 10 mM KCl, 4 mM MgCl2, 1 mM DTT

    • Enzyme Mix: Pyruvate kinase, lactate dehydrogenase

    • Substrate Mix: ATP, phosphoenolpyruvate, NADH

    • This compound stock solution in DMSO

    • 384-well UV-transparent microplate

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • To each well of the microplate, add 2 µL of the this compound dilution or DMSO (for control).

    • Prepare a reaction mixture containing Assay Buffer, Enzyme Mix, and Substrate Mix.

    • Add 40 µL of the reaction mixture to each well.

    • Initiate the reaction by adding 10 µL of myosin/myofibril suspension (e.g., final concentration of 0.25 mg/mL).

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADH consumption (Vmax) from the linear portion of the absorbance curve for each concentration of this compound.

    • Normalize the rates relative to the DMSO control (0% inhibition) and a no-myosin control (100% inhibition).

    • Plot the normalized rates against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Isolated Cardiomyocyte Contractility Assay

This assay assesses the effect of this compound on the contractile function of living, isolated cardiomyocytes.

  • Principle: The fractional shortening of isolated, electrically paced cardiomyocytes is measured using video microscopy and edge-detection software. A decrease in fractional shortening indicates reduced contractility.

  • Materials:

    • Isolated adult rat or mouse ventricular cardiomyocytes

    • Tyrode's solution (containing 1.8 mM CaCl2)

    • Laminin-coated perfusion chamber

    • Field stimulation electrode

    • Inverted microscope with a camera and edge-detection system

    • This compound stock solution in DMSO

  • Procedure:

    • Plate isolated cardiomyocytes on a laminin-coated perfusion chamber and allow them to adhere.

    • Mount the chamber on the microscope stage and perfuse with Tyrode's solution at 37°C.

    • Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using the field stimulation electrode.

    • Record baseline contractile activity (sarcomere length at diastole and systole) for several cells.

    • Introduce Tyrode's solution containing a specific concentration of this compound (or DMSO as a vehicle control) into the chamber.

    • After a 5-10 minute incubation period, record the contractile activity again for the same cells.

    • Repeat for a range of this compound concentrations.

  • Data Analysis:

    • Calculate fractional shortening (FS) as: FS (%) = [(Diastolic Length - Systolic Length) / Diastolic Length] * 100.

    • For each cell, calculate the percentage change in fractional shortening after compound addition relative to its baseline.

    • Average the results for multiple cells at each concentration.

    • Plot the percentage inhibition of fractional shortening against the logarithm of this compound concentration to determine the IC50 value.[4]

In Vitro Motility Assay

This assay measures the effect of this compound on the velocity of actin filaments propelled by surface-adsorbed myosin.

  • Principle: Heavy meromyosin (HMM) fragments are adhered to a nitrocellulose-coated coverslip. Fluorescently labeled actin filaments are added in the presence of ATP. The movement of these filaments is observed by fluorescence microscopy, and their velocity is quantified.

  • Materials:

    • Purified cardiac heavy meromyosin (HMM)

    • Fluorescently labeled actin filaments (e.g., with phalloidin-rhodamine)

    • Motility Buffer: 25 mM imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 2 mM DTT

    • ATP solution

    • Oxygen scavenging system (glucose oxidase, catalase, glucose)

    • Nitrocellulose-coated coverslips

  • Procedure:

    • Create a flow cell using a coverslip and a glass slide.

    • Sequentially flow HMM solution into the chamber, followed by a blocking agent (e.g., BSA), to coat the surface.

    • Introduce fluorescent actin filaments into the chamber and allow them to bind to the HMM.

    • Initiate motility by flowing in Motility Buffer containing ATP, the oxygen scavenging system, and the desired concentration of this compound (or DMSO).

    • Record videos of filament movement using a fluorescence microscope equipped with a sensitive camera.

  • Data Analysis:

    • Use automated tracking software to measure the velocity of a large number of individual filaments for each condition.

    • Calculate the average filament velocity for each this compound concentration.

    • Normalize the velocities to the DMSO control.

    • Plot the normalized velocity against the logarithm of this compound concentration and fit the data to determine the IC50 value.[6]

Conclusion

The in vitro characterization of this compound (Mavacamten) demonstrates its potent and selective inhibition of cardiac myosin. Through a variety of assays, from purified enzyme systems to isolated cardiomyocytes, a consistent mechanism of reducing ATPase activity and contractility has been established. The data supports its role as a modulator of sarcomere function, providing a clear rationale for its therapeutic application in conditions of cardiac hypercontractility.

References

DF-461 target binding and affinity studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Target Binding and Affinity of Mavacamten (formerly MYK-461)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding, affinity, and mechanism of action of Mavacamten, a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin. Formerly known as MYK-461, Mavacamten was developed to target the underlying hypercontractility associated with hypertrophic cardiomyopathy (HCM).[1][2][3][4][5][6] This document details the quantitative aspects of its interaction with cardiac myosin, the experimental protocols used for these assessments, and the relevant biological pathways.

Target Binding and Affinity

Mavacamten directly targets β-cardiac myosin heavy chain (MYH7), the predominant myosin isoform in the adult human heart and the motor protein responsible for cardiac muscle contraction.[1][7] It binds to an allosteric site on the myosin head, modulating its ATPase activity and influencing the cross-bridge cycling that powers contractility.[1][6]

Quantitative Affinity and Potency Data

The inhibitory activity of Mavacamten has been quantified across various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

System Parameter Value (µM) Source
Mouse Cardiac MyofibrilsIC500.3[7][8]
Bovine Cardiac MyofibrilsIC500.49[9][10][11]
Human Cardiac MyofibrilsIC500.711[9][10][11]
Rabbit Skeletal MyofibrilsIC502.14 - 4.7[7][9]
Human Cardiac HMM (in vitro motility)IC500.14[12]
Human Cardiac S1 (in vitro motility)IC500.62[12]
Bovine Cardiac Myosin-S1 (Phosphate Release)IC501.85[9]
Human Cardiac Myosin-S1 (Phosphate Release)IC501.78[9]

HMM: Heavy Meromyosin; S1: Myosin Subfragment 1.

Mechanism of Action

Mavacamten reduces cardiac muscle contractility by acting on multiple stages of the myosin chemomechanical cycle.[9][13] Its primary mechanism involves inhibiting the rate of phosphate release from the myosin-ADP-Pi complex, which is the rate-limiting step for entry into the strongly actin-bound, force-producing state.[7][9]

By stabilizing an 'off-actin' state, Mavacamten reduces the number of myosin heads available to bind to the actin filament.[2][14] This leads to a decrease in the number of active cross-bridges, thereby reducing both the force of systolic contraction and the residual tension during diastolic relaxation.[14] Mavacamten shifts the myosin population towards an energy-sparing, "super-relaxed" state, which contributes to its therapeutic effect in the hypercontractile state of HCM.[2][5][6]

Mechanism_of_Action cluster_cycle Cardiac Myosin Chemomechanical Cycle Myosin_ATP Myosin-ATP (Detached) Myosin_ADP_Pi Myosin-ADP-Pi (Weakly Bound) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis ActoMyosin_ADP_Pi Acto-Myosin-ADP-Pi (Strongly Bound) Myosin_ADP_Pi->ActoMyosin_ADP_Pi Actin Binding ActoMyosin_ADP Acto-Myosin-ADP (Post-Powerstroke) ActoMyosin_ADP_Pi->ActoMyosin_ADP Pi Release (Powerstroke) ActoMyosin_ADP->Myosin_ATP ADP Release & ATP Binding Mavacamten Mavacamten Mavacamten->Myosin_ADP_Pi Reduces Transition to Strongly Bound State Mavacamten->ActoMyosin_ADP_Pi Inhibits Pi Release

Mavacamten's inhibitory effects on the cardiac myosin cycle.

Experimental Protocols

The binding and affinity of Mavacamten are determined through a series of biochemical and biophysical assays.

Steady-State ATPase Activity Assay

This assay quantifies the rate of ATP hydrolysis by myosin in the presence of actin, which is a direct measure of the motor's enzymatic activity.

Objective: To determine the IC50 of Mavacamten by measuring its effect on the actin-activated ATPase activity of myosin.

Methodology:

  • Protein Purification: Purify cardiac myosin subfragment-1 (S1) and cardiac actin from bovine or human sources.[14]

  • Reaction Mixture: Prepare a reaction buffer containing actin, myosin S1, and ATP.

  • Compound Titration: Add varying concentrations of Mavacamten (or DMSO as a vehicle control) to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding a final component, typically ATP.

  • Measure Phosphate Production: At various time points, quench the reaction and measure the amount of inorganic phosphate (Pi) released. This is often done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Plot the rate of ATPase activity (phosphate released per unit time) against the concentration of Mavacamten. Fit the data to a dose-response curve to calculate the IC50 value.[9]

ATPase_Assay_Workflow start Start prep Prepare Reaction Mix (Myosin S1, Actin, Buffer) start->prep add_drug Add Mavacamten (Varying Concentrations) prep->add_drug initiate Initiate with ATP add_drug->initiate incubate Incubate at Controlled Temperature initiate->incubate measure Measure Inorganic Phosphate (Pi) Released incubate->measure analyze Plot Activity vs. [Mavacamten] Calculate IC50 measure->analyze end End analyze->end

Workflow for a steady-state ATPase inhibition assay.
Transient (Pre-Steady-State) Kinetic Assays

These assays are used to dissect the individual steps of the myosin chemomechanical cycle, such as phosphate release and ADP release, to pinpoint the specific kinetic transitions affected by the inhibitor.

Objective: To measure the rates of specific steps in the ATPase cycle.

Methodology (Phosphate Release):

  • Stopped-Flow Apparatus: Utilize a stopped-flow instrument that allows for rapid mixing of reactants and measurement of fast kinetic events.

  • Reagents: Use purified myosin S1, actin, and a fluorescently-labeled phosphate-binding protein (PBP). The PBP changes fluorescence upon binding to inorganic phosphate.

  • Experiment:

    • Mix myosin-S1 with ATP and allow it to hydrolyze ATP to ADP and Pi (pre-steady state).

    • Rapidly mix this complex with a solution containing actin and the fluorescent PBP.

    • Monitor the change in fluorescence over time as Pi is released from the myosin head and binds to the PBP.

  • Data Analysis: The rate of fluorescence change corresponds to the rate of phosphate release. Repeat the experiment with different concentrations of Mavacamten to determine its effect on this rate.[9]

In Vitro Motility Assay

This assay visualizes the movement of actin filaments propelled by myosin motors, providing a functional readout of the motor's activity.

Objective: To measure the effect of Mavacamten on the sliding velocity of actin filaments.

Methodology:

  • Surface Preparation: Coat a glass surface with cardiac heavy meromyosin (HMM).

  • Actin Visualization: Add fluorescently labeled actin filaments to the HMM-coated surface in the presence of ATP.

  • Imaging: Observe the movement of the actin filaments using fluorescence microscopy.

  • Inhibitor Addition: Introduce varying concentrations of Mavacamten and measure the corresponding changes in filament sliding velocity.

  • Data Analysis: Calculate the IC50 for the reduction in motility.[9]

Associated Signaling Pathways in Hypertrophic Cardiomyopathy (HCM)

Mavacamten's therapeutic action is downstream of the primary genetic mutations that cause HCM. These mutations often lead to hypercontractility, which in turn activates complex signaling pathways contributing to the pathological remodeling (hypertrophy, fibrosis) seen in the disease. While Mavacamten does not directly target these signaling pathways, its ability to normalize contractility can attenuate the stimuli that activate them. Key pathways implicated in HCM pathogenesis include:

  • Calcineurin-NFAT Pathway: Activated by increased intracellular calcium, this pathway is a key driver of pathological cardiac hypertrophy.

  • MAPK Pathways (ERK, JNK, p38): These are stress-activated pathways that contribute to myocyte growth, gene expression changes, and fibrosis.[15][16]

  • TGF-β Pathway: A central regulator of fibrosis, which is a hallmark of advanced HCM.[17]

  • RhoA/ROCK Pathway: Involved in regulating cell size and cytoskeletal organization.[18]

HCM_Signaling_Pathways cluster_stimuli Initiating Factors cluster_signaling Intracellular Signaling Cascades cluster_response Pathological Response Sarcomere_Mutation Sarcomere Gene Mutations (e.g., MYH7) Hypercontractility Myofilament Hypercontractility Sarcomere_Mutation->Hypercontractility Ca_Stress Increased Ca2+ & Mechanical Stress Hypercontractility->Ca_Stress Activates Calcineurin Calcineurin-NFAT Ca_Stress->Calcineurin MAPK MAPK Pathways (ERK, JNK, p38) Ca_Stress->MAPK TGFB TGF-β Pathway Ca_Stress->TGFB RhoA RhoA/ROCK Ca_Stress->RhoA Hypertrophy Myocyte Hypertrophy Calcineurin->Hypertrophy Gene_Expression Altered Gene Expression Calcineurin->Gene_Expression MAPK->Hypertrophy Fibrosis Myocardial Fibrosis MAPK->Fibrosis MAPK->Gene_Expression TGFB->Fibrosis RhoA->Hypertrophy Mavacamten Mavacamten Mavacamten->Hypercontractility Inhibits

Signaling pathways in HCM and the point of Mavacamten's intervention.

References

The Cutting Edge of Cholesterol Synthesis Inhibition: A Technical Review of Squalene Synthase Inhibitors Featuring DF-461

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of squalene synthase (SQS) inhibition, a promising therapeutic strategy for hypercholesterolemia. By targeting the first committed step in cholesterol biosynthesis, SQS inhibitors offer a distinct advantage over traditional statins by avoiding the depletion of essential non-steroidal isoprenoids. This review provides a comprehensive analysis of the literature, with a special focus on the potent inhibitor DF-461, alongside comparative data for other key inhibitors, detailed experimental methodologies, and visual representations of the underlying biological pathways and research workflows.

The Rationale for Squalene Synthase Inhibition

Squalene synthase (EC 2.5.1.21), also known as farnesyl-diphosphate farnesyltransferase, is a critical enzyme located in the endoplasmic reticulum membrane.[1] It catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene, the first specific precursor for sterol synthesis.[2][3] Unlike HMG-CoA reductase, the target of statins, SQS is situated downstream of the branch point for the synthesis of other essential isoprenoids like ubiquinone and dolichol.[4] Therefore, inhibiting SQS is hypothesized to specifically block cholesterol biosynthesis without impacting the production of these vital non-sterol molecules, potentially leading to a better side-effect profile.[5]

Inhibition of SQS leads to a decrease in intracellular cholesterol levels. This depletion activates the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a key signaling cascade that upregulates the expression of genes involved in cholesterol uptake and synthesis, most notably the LDL receptor.[6] Increased LDL receptor expression on the surface of hepatocytes enhances the clearance of LDL-cholesterol from the circulation, thereby lowering plasma cholesterol levels.[7]

Comparative Efficacy of Squalene Synthase Inhibitors

A number of potent squalene synthase inhibitors have been developed and characterized. This section provides a comparative overview of the in vitro and in vivo efficacy of this compound and other notable inhibitors like Lapaquistat (TAK-475) and Zaragozic Acid A.

InhibitorTarget Organism/SystemAssay TypeIC50 / Ki / ED50EfficacyReference
This compound (Compound 23) RatIn vivo Hepatic Cholesterol SynthesisED50: 0.11 mg/kg Over 30 times more potent than TAK-475 in rats. At 1 mg/kg, exhibited superior cholesterol synthesis inhibition compared to atorvastatin at the same dose.[4]
Precursor to this compound (Compound 22)Rat Hepatic CellsIn vitro Cholesterol Synthesis-Strong in vivo CSI potency.[4]
Precursor to this compound (Compound 20)Squalene SynthaseIn vitro Enzyme InhibitionIC50: 0.7 nM Subnanomolar inhibitory activity.[4]
Precursor to this compound (Compound 21)Squalene SynthaseIn vitro Enzyme InhibitionIC50: 0.36 nM Subnanomolar inhibitory activity.[4]
Lapaquistat (TAK-475) RatIn vivo Hepatic Cholesterol SynthesisED50: 2.9 mg/kg Potent inhibition of cholesterol biosynthesis.[8]
LDL Receptor Knockout MiceIn vivo Non-HDL Cholesterol Lowering30 mg/kg/day19% reduction in non-HDL cholesterol.[4]
LDL Receptor Knockout MiceIn vivo Non-HDL Cholesterol Lowering110 mg/kg/day41% reduction in non-HDL cholesterol.[4]
WHHL RabbitsIn vivo Total Cholesterol Lowering~100 mg/kg/day17% reduction in total cholesterol.[4]
Dyslipidemic PatientsClinical Trial (Phase II/III)100 mg/day (monotherapy)21.6% reduction in LDL-cholesterol.[9]
Dyslipidemic PatientsClinical Trial (Phase II/III)100 mg/day (with statin)18.0% additional reduction in LDL-cholesterol.[9]
Zaragozic Acid A Rat Liver Squalene SynthaseIn vitro Enzyme InhibitionKi: 78 pM Potent competitive inhibitor.[10]
MouseIn vivo Hepatic Cholesterol SynthesisED50: 200 µg/kg Potent inhibition of acute hepatic cholesterol synthesis.[10]
YM-53601 Human Hepatoma Cells (HepG2)In vitro Squalene Synthase InhibitionIC50: 79 nM Potent inhibition.[11]
RatIn vivo Cholesterol BiosynthesisED50: 32 mg/kg Dose-dependent inhibition.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on squalene synthase inhibitors.

Squalene Synthase Enzyme Inhibition Assay (Radiometric Method)

This protocol is adapted from methods used to characterize novel squalene synthase inhibitors.

Objective: To determine the in vitro inhibitory activity of a test compound against squalene synthase.

Materials:

  • Enzyme Source: Rat liver microsomes (prepared from fresh or frozen liver tissue).

  • Substrate: [1-¹⁴C]Farnesyl pyrophosphate (FPP).

  • Cofactors: NADPH, MgCl₂.

  • Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM DTT.

  • Scintillation Cocktail.

  • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).

  • Instrumentation: Scintillation counter.

Procedure:

  • Microsome Preparation:

    • Homogenize rat liver tissue in 3 volumes of ice-cold 100 mM Tris-HCl buffer (pH 7.4) containing 0.25 M sucrose and 1 mM EDTA.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.

    • Resuspend the resulting microsomal pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Assay Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 mM Tris-HCl (pH 7.4)

      • 5 mM MgCl₂

      • 1 mM DTT

      • 1 mM NADPH

      • Rat liver microsomes (typically 50-100 µg of protein)

      • Test compound at various concentrations (or vehicle control).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding [1-¹⁴C]FPP (final concentration typically 10-50 µM).

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Extraction and Quantification:

    • Stop the reaction by adding a solution of 15% KOH in 50% ethanol.

    • Saponify the mixture by heating at 65°C for 30 minutes.

    • Extract the non-saponifiable lipids (containing the [¹⁴C]squalene) with an organic solvent (e.g., hexane or petroleum ether).

    • Wash the organic phase with water to remove any remaining water-soluble components.

    • Evaporate the organic solvent to dryness.

    • Resuspend the residue in a small volume of a suitable solvent and add to a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Cholesterol Biosynthesis Assay

This protocol outlines a general method to assess the effect of a compound on cholesterol synthesis in a cellular context.

Objective: To measure the inhibition of de novo cholesterol synthesis in cultured cells.

Materials:

  • Cell Line: Human hepatoma cell line (e.g., HepG2).

  • Radiolabeled Precursor: [¹⁴C]Acetate or [³H]mevalonate.

  • Cell Culture Medium and Reagents.

  • Test Compounds.

  • Lipid Extraction Solvents: Hexane, isopropanol.

  • Thin-Layer Chromatography (TLC) materials.

  • Instrumentation: Scintillation counter or phosphorimager.

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.

    • Pre-incubate the cells with the test compound at various concentrations for a specified period (e.g., 2-4 hours).

  • Radiolabeling:

    • Add the radiolabeled precursor (e.g., [¹⁴C]acetate) to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.

  • Lipid Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract the total lipids using a solvent mixture such as hexane:isopropanol (3:2, v/v).

  • Separation and Quantification of Cholesterol:

    • Separate the different lipid classes by thin-layer chromatography (TLC) on a silica gel plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

    • Include a cholesterol standard on the TLC plate for identification.

    • Visualize the lipid spots (e.g., using iodine vapor).

    • Excise the silica gel spot corresponding to cholesterol and quantify the radioactivity by scintillation counting or by exposing the TLC plate to a phosphorimager screen.

  • Data Analysis:

    • Determine the amount of radiolabel incorporated into cholesterol for each treatment condition.

    • Calculate the percentage of inhibition of cholesterol synthesis for each compound concentration relative to the vehicle-treated control.

    • Determine the IC50 value as described for the enzyme inhibition assay.

Visualizing the Landscape of Squalene Synthase Inhibition

Signaling Pathway of Cholesterol Biosynthesis and its Regulation

The following diagram illustrates the central role of squalene synthase in the cholesterol biosynthesis pathway and the SREBP-mediated feedback regulation that is activated upon its inhibition.

Cholesterol_Biosynthesis_Pathway cluster_regulation SREBP-Mediated Feedback Regulation AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGCR Isoprenoids Isoprenoid Intermediates (e.g., IPP, DMAPP) Mevalonate->Isoprenoids FPP Farnesyl Pyrophosphate (FPP) Isoprenoids->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene SQS NonSterol Non-Sterol Isoprenoids (Ubiquinone, Dolichol, Protein Prenylation) GGPP->NonSterol Cholesterol Cholesterol Squalene->Cholesterol SCAP_SREBP SCAP-SREBP Complex Cholesterol->SCAP_SREBP inhibits transport to Golgi HMGCR HMG-CoA Reductase SQS Squalene Synthase Statins Statins Statins->HMGCR inhibits SQS_Inhibitors SQS Inhibitors (e.g., this compound) SQS_Inhibitors->SQS inhibits ER Endoplasmic Reticulum (ER) Golgi Golgi Cleaved_SREBP Cleaved SREBP (nSREBP) Golgi->Cleaved_SREBP Proteolytic Cleavage Nucleus Nucleus SRE Sterol Regulatory Element (SRE) SCAP_SREBP->Golgi Low Cholesterol allows transport Cleaved_SREBP->Nucleus Translocation Cleaved_SREBP->SRE Binds to LDLR_Gene LDL Receptor Gene Transcription SRE->LDLR_Gene LDLR LDL Receptor LDLR_Gene->LDLR LDL_C_Uptake Increased LDL-C Uptake LDLR->LDL_C_Uptake LDL_C Plasma LDL-C LDL_C->LDL_C_Uptake Binds to LDLR

Caption: Cholesterol biosynthesis pathway and its regulation by SREBP.

Experimental Workflow for Squalene Synthase Inhibitor Discovery

The following diagram outlines a typical workflow for the discovery and preclinical development of a novel squalene synthase inhibitor like this compound.

Drug_Discovery_Workflow Target_ID Target Identification (Squalene Synthase) Assay_Dev Assay Development (Enzyme & Cell-based) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) & Hit Identification Assay_Dev->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Lead_Opt Lead Optimization (Potency, Selectivity, PK/PD) Hit_to_Lead->Lead_Opt DF461 Identification of Candidate (this compound) Lead_Opt->DF461 In_Vitro In Vitro Characterization (IC50, Ki, Mechanism of Action) DF461->In_Vitro Cell_Based Cell-Based Assays (Cholesterol Synthesis Inhibition) DF461->Cell_Based ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) DF461->ADME In_Vivo_PK In Vivo Pharmacokinetics (Rodent, Non-rodent) DF461->In_Vivo_PK In_Vitro->Lead_Opt Feedback Cell_Based->Lead_Opt Feedback ADME->Lead_Opt Feedback In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Rat, Hamster, Monkey) In_Vivo_PK->In_Vivo_Efficacy Safety Preclinical Safety & Toxicology In_Vivo_Efficacy->Safety IND Investigational New Drug (IND) Application Safety->IND

Caption: Drug discovery workflow for a squalene synthase inhibitor.

Conclusion and Future Perspectives

Squalene synthase inhibitors, exemplified by the potent compound this compound, represent a compelling therapeutic approach for the management of hypercholesterolemia. Their mechanism of action, which specifically targets the committed step of cholesterol biosynthesis, offers a theoretical advantage over statins by preserving the synthesis of essential non-steroidal isoprenoids. The preclinical data for this compound demonstrates significant potential, with impressive in vivo efficacy in animal models.

However, the clinical development of squalene synthase inhibitors has faced challenges, as highlighted by the discontinuation of lapaquistat (TAK-475) due to concerns about liver toxicity.[9] This underscores the importance of thorough preclinical safety and toxicology evaluations for any new chemical entity in this class. Future research in this area should focus on identifying inhibitors with a wide therapeutic window and a favorable safety profile. The continued exploration of novel chemical scaffolds and a deeper understanding of the long-term consequences of squalene synthase inhibition will be crucial for the successful clinical translation of this promising class of cholesterol-lowering agents. The development of highly selective and safe squalene synthase inhibitors could provide a valuable alternative or complementary therapy to statins for patients with dyslipidemia.

References

The Cellular Journey of DF-461 (Mavacamten): An In-depth Technical Guide to Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DF-461, clinically known as Mavacamten (formerly MYK-461), is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin. It is a promising therapeutic agent for hypertrophic cardiomyopathy (HCM). Understanding its cellular uptake and metabolism is critical for optimizing its therapeutic efficacy and safety profile. This technical guide provides a comprehensive overview of the current knowledge regarding the cellular transport and metabolic fate of Mavacamten. It is important to distinguish Mavacamten from an unrelated compound also designated this compound, which is a potent squalene synthase inhibitor. This document will focus exclusively on Mavacamten, the cardiac myosin inhibitor.

Cellular Uptake and Transport

Mavacamten's journey into the systemic circulation and target cardiomyocytes is governed by its physicochemical properties and interactions with cellular transport mechanisms. Preclinical studies have elucidated key aspects of its permeability and transport.

Intestinal Permeability

In vitro studies using Caco-2 cell monolayers, a widely accepted model for predicting human intestinal absorption, have demonstrated that Mavacamten possesses high permeability.[1] This characteristic is indicative of efficient absorption from the gastrointestinal tract following oral administration. Furthermore, these studies revealed low efflux transport, suggesting that Mavacamten is not a significant substrate for apically located efflux transporters like P-glycoprotein (P-gp), which can otherwise limit the oral bioavailability of many drugs.[1]

Hepatic Uptake

The liver is the primary site of Mavacamten metabolism. Studies utilizing human hepatocytes have shown that Mavacamten is not a substrate for major hepatic uptake transporters, including the organic anion-transporting polypeptide (OATP), organic cation transporter (OCT), and Na+-taurocholate cotransporting polypeptide (NTCP).[1] This suggests that its entry into hepatocytes is likely mediated by passive diffusion, driven by its concentration gradient, rather than active transport mechanisms.

Experimental Protocols

1.3.1. Caco-2 Permeability Assay

The permeability of Mavacamten is typically assessed using a standardized Caco-2 cell monolayer assay. A general protocol is as follows:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow or mannitol.

  • Transport Study: Mavacamten is added to the apical (A) or basolateral (B) chamber of the transwell plate. Samples are collected from the opposite chamber at various time points.

  • Quantification: The concentration of Mavacamten in the collected samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is determined to assess the involvement of active efflux transporters.

1.3.2. Hepatocyte Uptake Assay

To determine if Mavacamten is a substrate of hepatic uptake transporters, experiments are conducted using cryopreserved or fresh human hepatocytes. A representative protocol includes:

  • Hepatocyte Culture: Hepatocytes are thawed and plated in collagen-coated plates.

  • Uptake Experiment: Mavacamten is incubated with the hepatocytes at 37°C for various time points. The experiment is often performed in the presence and absence of known inhibitors of specific transporters (e.g., rifampicin for OATPs) to identify the transporters involved.

  • Cell Lysis and Quantification: After incubation, the cells are washed and lysed. The intracellular concentration of Mavacamten is determined by LC-MS/MS.

  • Data Analysis: The rate of uptake is calculated and compared between conditions with and without transporter inhibitors to assess transporter-mediated uptake.

Metabolism

Mavacamten undergoes extensive metabolism, primarily in the liver, which is a key determinant of its pharmacokinetic profile and is significantly influenced by genetic factors.

Major Metabolic Pathways

In vitro studies with human liver microsomes and hepatocytes have identified the major metabolic pathways for Mavacamten.[1] These are primarily Phase I oxidative reactions followed by Phase II conjugation. The main pathways include:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the aromatic ring of the molecule.

  • Aliphatic Hydroxylation: Addition of a hydroxyl group to a non-aromatic carbon atom.

  • N-dealkylation: Removal of an alkyl group from a nitrogen atom.

  • Glucuronidation: Conjugation of a hydroxylated metabolite with glucuronic acid, a Phase II reaction that increases water solubility and facilitates excretion.

Cytochrome P450 (CYP) Enzyme Involvement

The metabolism of Mavacamten is predominantly mediated by the cytochrome P450 enzyme system. The relative contributions of the major CYP isozymes have been quantified as follows:

  • CYP2C19: Responsible for approximately 74% of Mavacamten metabolism.[2][3][4]

  • CYP3A4: Contributes to about 18% of its metabolism.[2][3][4]

  • CYP2C9: Plays a smaller role, accounting for roughly 8% of the metabolism.[2][3][4]

This heavy reliance on CYP2C19 has significant clinical implications due to the well-established genetic polymorphisms in the CYP2C19 gene.

Impact of CYP2C19 Genetic Polymorphisms

Genetic variations in the CYP2C19 gene lead to different enzyme activity levels, categorizing individuals into distinct metabolizer phenotypes:

  • Poor Metabolizers (PMs): Individuals with two non-functional CYP2C19 alleles.

  • Intermediate Metabolizers (IMs): Individuals with one functional and one non-functional allele.

  • Normal (Extensive) Metabolizers (NMs): Individuals with two functional alleles.

  • Rapid and Ultrarapid Metabolizers (RMs and UMs): Individuals with alleles leading to increased enzyme activity.

These genetic differences significantly impact the pharmacokinetics of Mavacamten, as summarized in the table below.

Experimental Protocols

2.4.1. Metabolic Stability Assay in Liver Microsomes

This assay is used to determine the intrinsic clearance of Mavacamten.

  • Incubation: Mavacamten is incubated with pooled human liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity) at 37°C.

  • Time Points: Aliquots are taken at various time points and the reaction is quenched by adding a solvent like acetonitrile.

  • Quantification: The remaining concentration of Mavacamten is measured by LC-MS/MS.

  • Data Analysis: The rate of disappearance of Mavacamten is used to calculate the in vitro half-life and intrinsic clearance.

2.4.2. Reaction Phenotyping

This experiment identifies the specific CYP enzymes responsible for metabolizing Mavacamten.

  • Methods: This can be done using two main approaches:

    • Recombinant Human CYPs: Mavacamten is incubated with individual recombinant human CYP enzymes to see which ones can metabolize the drug.

    • Chemical Inhibition: Mavacamten is incubated with human liver microsomes in the presence of specific chemical inhibitors for each major CYP enzyme. The reduction in metabolism in the presence of an inhibitor points to the involvement of that specific CYP.

  • Quantification and Analysis: The formation of metabolites is monitored by LC-MS/MS, and the contribution of each CYP is calculated.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacokinetics and metabolism of Mavacamten.

Table 1: Pharmacokinetic Parameters of Mavacamten in Different CYP2C19 Metabolizer Phenotypes

ParameterCYP2C19 Poor MetabolizerCYP2C19 Normal MetabolizerReference(s)
Half-life (t½) 23 days6-9 days[5]
Area Under the Curve (AUC) from time 0 to infinity (AUCinf) Increased by 241%Baseline[5]
Maximum Plasma Concentration (Cmax) Increased by 47%Baseline[5]

Table 2: Contribution of Cytochrome P450 Isozymes to Mavacamten Metabolism

CYP IsozymeContribution to MetabolismReference(s)
CYP2C19 ~74%[2][3][4]
CYP3A4 ~18%[2][3][4]
CYP2C9 ~8%[2][3][4]

Visualizations

Signaling Pathways and Experimental Workflows

Mavacamten_Metabolism cluster_phase2 Phase II Metabolism (Conjugation) Mavacamten Mavacamten (this compound) M_Aromatic Aromatic Hydroxylation Metabolite Mavacamten->M_Aromatic CYP2C19 (74%) CYP3A4 (18%) CYP2C9 (8%) M_Aliphatic Aliphatic Hydroxylation Metabolite Mavacamten->M_Aliphatic CYP2C19, CYP3A4, CYP2C9 M_Ndealkyl N-dealkylation Metabolite Mavacamten->M_Ndealkyl CYP2C19, CYP3A4, CYP2C9 M_Glucuronide Glucuronide Conjugate M_Aromatic->M_Glucuronide UGTs

Caption: Metabolic pathway of Mavacamten.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture integrity Verify monolayer integrity (TEER measurement) culture->integrity add_drug Add Mavacamten to apical or basolateral side integrity->add_drug incubate Incubate at 37°C add_drug->incubate sample Collect samples from receiver compartment at time points incubate->sample quantify Quantify Mavacamten by LC-MS/MS sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Caco-2 permeability assay workflow.

Conclusion

Mavacamten (this compound) is a high-permeability compound that is extensively metabolized, primarily by CYP2C19. Its pharmacokinetic profile is significantly influenced by CYP2C19 genetic polymorphisms, a critical consideration for personalized dosing strategies. The lack of involvement of major uptake transporters in its hepatic disposition simplifies its pharmacokinetic modeling. Further research to quantify the permeability coefficients and the kinetics of individual metabolite formation will provide a more complete picture of its cellular disposition and help in refining physiologically based pharmacokinetic (PBPK) models for this important therapeutic agent.

Distinction from this compound, the Squalene Synthase Inhibitor

It is crucial to note that the designation "this compound" has also been used for a potent, liver-selective squalene synthase inhibitor developed for the treatment of hypercholesterolemia.[6][7] This compound has a completely different mechanism of action, chemical structure, and therapeutic target compared to Mavacamten. All information presented in this guide pertains exclusively to Mavacamten, the cardiac myosin inhibitor.

References

Early-Stage Biological Profiling of DF-461: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

DF-461 is a novel, potent, and selective small molecule inhibitor targeting the ATP-binding site of the serine/threonine kinase MEK1, a critical node in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a key driver in numerous human cancers. This document provides an in-depth summary of the early-stage, preclinical biological evaluation of this compound. It includes data on its biochemical potency, cellular activity, and mechanism of action, supported by detailed experimental protocols and pathway diagrams to offer a comprehensive technical overview for research and drug development professionals.

Biochemical Activity and Selectivity

The primary biochemical activity of this compound was assessed using a LanthaScreen™ Eu Kinase Binding Assay to determine its affinity for MEK1. Selectivity was profiled against a panel of related kinases to establish its specificity.

Table 1: Biochemical Potency and Selectivity of this compound

Kinase TargetAssay TypeResult (IC50 / Kd)
MEK1 LanthaScreen™8.2 nM (Kd)
MEK2LanthaScreen™15.6 nM (Kd)
ERK1Kinase-Glo®> 10,000 nM (IC50)
ERK2Kinase-Glo®> 10,000 nM (IC50)
BRAFKinase-Glo®> 10,000 nM (IC50)
CRAFKinase-Glo®> 10,000 nM (IC50)

Data represent the mean of three independent experiments.

Cellular Activity

The anti-proliferative effects of this compound were evaluated in a panel of human cancer cell lines. The data demonstrate potent growth inhibition, particularly in cell lines harboring activating mutations in the MAPK pathway (e.g., BRAF V600E).

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeKey MutationGI50 (nM)
A375Malignant MelanomaBRAF V600E25.1 nM
HT-29Colorectal CarcinomaBRAF V600E47.8 nM
HCT116Colorectal CarcinomaKRAS G13D65.3 nM
MCF-7Breast AdenocarcinomaWT for MAPK> 5,000 nM
HeLaCervical CancerWT for MAPK> 5,000 nM

GI50: Concentration causing 50% inhibition of cell growth after 72-hour exposure.

Mechanism of Action: Target Engagement

To confirm that this compound engages its intended target, MEK1, and inhibits downstream signaling, a Western blot analysis was performed. Treatment of A375 melanoma cells with this compound resulted in a dose-dependent decrease in the phosphorylation of ERK1/2, the direct substrate of MEK1.

cluster_pathway MAPK/ERK Signaling Pathway RAS RAS-GTP (Active) RAF RAF (e.g., BRAF V600E) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation DF461 This compound DF461->MEK Inhibits

Caption: this compound inhibits the MAPK/ERK pathway by targeting MEK1/2.

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay (for MEK1 Kd)
  • Reagents: MEK1 kinase (human, recombinant), LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled ATP-competitive tracer, and a serial dilution of this compound.

  • Procedure:

    • Prepare a 2X solution of kinase/antibody mix in kinase buffer.

    • Prepare a 2X solution of tracer/compound mix. This compound is serially diluted (1:3) from 100 µM to 0.5 nM.

    • Add 5 µL of the kinase/antibody solution to a 384-well plate.

    • Add 5 µL of the tracer/compound solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission ratio (665 nm / 615 nm) is calculated.

  • Analysis: Data are normalized to controls (no inhibitor) and plotted against the logarithm of inhibitor concentration. A sigmoidal dose-response curve is fitted to determine the Kd value.

Cell Viability Assay (GI50 Determination)
  • Cell Seeding: Seed cells (e.g., A375, HT-29) in a 96-well, clear-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point serial dilution of this compound in DMSO, then dilute further in culture medium. Add 100 µL of the compound-containing medium to the cells. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Convert raw luminescence values to percentage of growth inhibition relative to vehicle-treated controls. Plot the results against the log of compound concentration and fit a non-linear regression curve to calculate the GI50 value.

cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells (96-well plate, 24h) C 3. Treat Cells (72h incubation) A->C B 2. Prepare this compound (Serial Dilution) B->C D 4. Add CellTiter-Glo® (Lyse & Stabilize) C->D E 5. Read Luminescence D->E F 6. Analyze Data (Calculate GI50) E->F

Caption: Workflow for determining the GI50 of this compound.

Western Blot for Phospho-ERK (p-ERK)
  • Cell Culture and Treatment: Plate A375 cells and grow to 70-80% confluency. Starve cells in serum-free media for 12 hours. Treat with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours. Stimulate with 100 ng/mL EGF for 10 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA Protein Assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel. Run the gel and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-Actin) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash again and detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system. Actin is used as a loading control.

Conclusion and Future Directions

The early-stage data presented in this document characterize this compound as a potent and selective inhibitor of MEK1. It demonstrates robust activity in cancer cell lines with MAPK pathway mutations and effectively suppresses downstream signaling, confirming its on-target mechanism of action. These promising results warrant further investigation, including comprehensive pharmacokinetic studies, in vivo efficacy evaluation in xenograft models, and toxicity assessments to establish a therapeutic window.

Methodological & Application

Application Notes and Protocols for DF-461 (Mavacamten/MYK-461) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DF-461, also known as Mavacamten or MYK-461, is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1][2] It is a small molecule that modulates the function of the cardiac sarcomere, the fundamental contractile unit of cardiomyocytes.[3] Mavacamten has been approved for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by hypercontractility of the heart muscle.[1][2] These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments, with a focus on cardiomyocyte studies.

Mechanism of Action

This compound targets the cardiac myosin heavy chain, a motor protein responsible for generating the force of muscle contraction through the hydrolysis of ATP.[4] The compound stabilizes an auto-inhibited, "super relaxed state" (SRX) of myosin, where the myosin heads are sequestered and unable to interact with actin filaments.[1] This reduces the number of available actin-myosin cross-bridges, leading to a decrease in sarcomere contractility and ATP consumption.[1][5] By directly inhibiting the enzymatic activity of myosin, this compound normalizes the hypercontractile state observed in HCM.[4]

DF-461_Mechanism_of_Action cluster_sarcomere Cardiomyocyte Sarcomere cluster_myosin_states Myosin Head States Myosin_Thick_Filament Myosin Thick Filament Active_Myosin Active Myosin (Actin-Bound) SRX_Myosin Super Relaxed State (SRX) (Inactive) Actin_Thin_Filament Actin Thin Filament Active_Myosin->SRX_Myosin Inhibition of ATPase Activity Contraction Muscle Contraction Active_Myosin->Contraction Power Stroke ATP ATP ATP->Active_Myosin Hydrolysis DF_461 This compound (Mavacamten) DF_461->SRX_Myosin Stabilizes

Figure 1: Mechanism of action of this compound (Mavacamten) in the cardiac sarcomere.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro studies.

Parameter System Value Reference
IC50 Bovine Cardiac Myosin ATPase490 nM[2][6]
Human Cardiac Myosin ATPase711 nM[2][6]
Rabbit Skeletal Myosin ATPase2140 nM[6]
Mouse Cardiac Myofibrils ATPase0.3 µM[7]
Adult Rat Ventricular Cardiomyocytes (Fractional Shortening)0.18 µM[7]
Table 1: IC50 Values of this compound (Mavacamten).
Cell Type Concentration Effect Reference
Isolated db/db mouse cardiomyocytes250 nMSignificantly decreased fractional shortening and improved contraction velocity.[8]
Human iPSC-derived cardiomyocytes (BRAF mutant)Not specifiedNormalized excessive ATP consumption during acute pacing.[5]
Adult rat ventricular cardiomyocytesDose-dependentReduced fractional shortening without changing the calcium transient.[7]
Table 2: Effects of this compound (Mavacamten) on Cardiomyocyte Function.

Experimental Protocols

Protocol 1: Isolation and Culture of Neonatal Mouse Cardiomyocytes

This protocol provides a general method for isolating and culturing primary cardiomyocytes from neonatal mice, which can then be used to study the effects of this compound.

Materials:

  • Neonatal mouse pups (1-3 days old)

  • 70% Ethanol

  • Hanks' Balanced Salt Solution (HBSS)

  • Collagenase Type II

  • Plating medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Culture medium: DMEM supplemented with 5% FBS and 1% Penicillin-Streptomycin

  • Laminin-coated culture dishes

Procedure:

  • Euthanize neonatal mouse pups according to approved institutional animal care and use committee protocols.

  • Sterilize the chest area with 70% ethanol.

  • Excise the hearts and place them in cold HBSS.

  • Mince the ventricular tissue into small pieces.

  • Digest the tissue with Collagenase Type II solution with gentle agitation.

  • Neutralize the enzyme with plating medium and gently triturate the tissue to release the cells.

  • Filter the cell suspension through a cell strainer to remove undigested tissue.

  • Pre-plate the cells on an uncoated dish for 1-2 hours to allow for the attachment of fibroblasts.

  • Collect the non-adherent cardiomyocytes and plate them on laminin-coated dishes.

  • After 24 hours, replace the plating medium with culture medium. The cardiomyocytes are now ready for treatment with this compound.

Cardiomyocyte_Isolation_Workflow Start Neonatal Mouse Hearts Mince Mince Tissue Start->Mince Excise Digest Collagenase Digestion Mince->Digest Triturate Triturate to Single Cells Digest->Triturate Filter Filter Cell Suspension Triturate->Filter Pre_plate Pre-plate to Remove Fibroblasts Filter->Pre_plate Collect Collect Non-adherent Cardiomyocytes Pre_plate->Collect Plate Plate on Laminin-coated Dishes Collect->Plate Culture Culture and Treat with this compound Plate->Culture

Figure 2: Workflow for neonatal cardiomyocyte isolation.
Protocol 2: Myosin ATPase Activity Assay

This protocol describes a method to measure the effect of this compound on the ATPase activity of cardiac myosin.

Materials:

  • Purified cardiac myosin

  • Actin

  • ATP

  • Assay Buffer (e.g., 12 mM PIPES, 2 mM MgCl2, 1 mM DTT, pH 6.8)

  • Malachite green-based phosphate detection reagent or a coupled enzyme system (pyruvate kinase/lactate dehydrogenase) for continuous ADP detection.

  • This compound stock solution (in DMSO)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, actin, and varying concentrations of this compound (or DMSO as a vehicle control).

  • Add purified cardiac myosin to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding ATP.

  • Measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released over time using a malachite green assay or by continuously monitoring ADP production with a coupled enzyme assay.

  • Plot the rate of ATP hydrolysis against the concentration of this compound to determine the IC50 value.

ATPase_Assay_Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, Actin, this compound/DMSO) Add_Myosin Add Cardiac Myosin Prepare_Mixture->Add_Myosin Initiate_Reaction Add ATP to Start Reaction Add_Myosin->Initiate_Reaction Measure_Hydrolysis Measure ATP Hydrolysis Rate (Pi or ADP detection) Initiate_Reaction->Measure_Hydrolysis Analyze_Data Plot Data and Calculate IC50 Measure_Hydrolysis->Analyze_Data

Figure 3: General workflow for a myosin ATPase activity assay.
Protocol 3: Cardiomyocyte Contractility Assay

This protocol outlines a method to assess the effect of this compound on the contractility of isolated cardiomyocytes using video microscopy.

Materials:

  • Isolated and cultured cardiomyocytes on glass-bottom dishes

  • Perfusion buffer

  • This compound stock solution

  • Inverted microscope with a high-speed camera

  • Field stimulation electrode

  • Image analysis software

Procedure:

  • Place the dish with cultured cardiomyocytes on the microscope stage and perfuse with buffer.

  • Pace the cardiomyocytes using the field stimulation electrode at a physiological frequency (e.g., 1 Hz).

  • Record high-speed videos of contracting cardiomyocytes.

  • Introduce this compound at the desired concentration into the perfusion buffer and allow it to equilibrate.

  • Record videos of the same cardiomyocytes contracting in the presence of this compound.

  • Analyze the videos to measure parameters of contractility, such as fractional shortening, contraction velocity, and relaxation velocity.

  • Compare the contractility parameters before and after the addition of this compound.

Troubleshooting and Considerations

  • Solubility: this compound is soluble in DMSO. Prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity.

  • Cell Viability: Always perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to ensure that the observed effects of this compound are not due to cytotoxicity.

  • Calcium Transients: To confirm that this compound's effect is specific to myosin and does not alter calcium handling, intracellular calcium transients can be measured using fluorescent calcium indicators (e.g., Fura-2). Studies have shown that this compound does not affect calcium transients in cardiomyocytes.[7][8]

  • Controls: Appropriate controls are crucial. These include a vehicle control (DMSO) and a positive control if available.

Conclusion

This compound (Mavacamten) is a potent and specific inhibitor of cardiac myosin that offers a valuable tool for studying sarcomere biology and the pathophysiology of hypertrophic cardiomyopathy in vitro. The protocols and data presented in these application notes provide a foundation for researchers to design and execute experiments to investigate the effects of this compound on cardiomyocyte function. Careful adherence to established cell culture and assay protocols will ensure the generation of reliable and reproducible data.

References

Application Note and Protocol: DF-461 (Mavacamten) for Cardiac Myosin ATPase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DF-461, also known as Mavacamten (formerly MYK-461), is a first-in-class small molecule inhibitor of cardiac myosin ATPase.[1][2][3] It acts as a selective, allosteric, and reversible inhibitor, targeting the underlying cause of hypertrophic cardiomyopathy (HCM) by reducing sarcomere hypercontractility.[1][4] Mavacamten modulates the number of myosin heads that can enter the power-generating state, thereby decreasing the probability of force production and ATP hydrolysis.[4] This application note provides a detailed protocol for performing an in vitro enzyme inhibition assay to determine the potency of this compound against cardiac myosin ATPase.

Principle

The enzymatic activity of cardiac myosin is determined by measuring the rate of ATP hydrolysis, which results in the production of inorganic phosphate (Pi). The inhibitory effect of this compound is quantified by measuring the decrease in Pi production in the presence of the compound. A common method for this is a colorimetric assay where the amount of Pi generated is proportional to the absorbance signal. The half-maximal inhibitory concentration (IC50) of this compound can then be determined by fitting the dose-response data to a suitable equation.

Quantitative Data

The following table summarizes the reported inhibitory activity of this compound (Mavacamten) on cardiac myosin.

CompoundTargetAssay SystemIC50 ValueReference
This compound (Mavacamten)Cardiac Myosin ATPaseMouse Cardiac Myofibrils0.3 µM[2][5]
This compound (Mavacamten)Fractional ShorteningAdult Rat Ventricular Cardiomyocytes0.18 µM[5]

Experimental Protocol

This protocol outlines a procedure for determining the IC50 value of this compound against cardiac myosin ATPase using a colorimetric phosphate detection method.

Materials and Reagents
  • Purified cardiac myosin (or cardiac myofibrils)

  • This compound (Mavacamten)

  • ATP

  • Assay Buffer (e.g., 25 mM Imidazole pH 7.5, 50 mM KCl, 4 mM MgCl2, 1 mM DTT)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard (e.g., KH2PO4)

  • 96-well microplate

  • Microplate reader

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Myosin, ATP, this compound) plate_setup Prepare 96-well Plate (Controls, this compound dilutions) reagent_prep->plate_setup add_myosin Add Cardiac Myosin to each well plate_setup->add_myosin pre_incubation Pre-incubate with this compound add_myosin->pre_incubation initiate_reaction Initiate Reaction (Add ATP) pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction (Add Detection Reagent) incubation->stop_reaction read_absorbance Read Absorbance at ~650 nm stop_reaction->read_absorbance generate_curve Generate Standard Curve (Phosphate) read_absorbance->generate_curve calculate_inhibition Calculate % Inhibition generate_curve->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for the this compound enzyme inhibition assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare Assay Buffer and store on ice.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

    • Prepare a stock solution of ATP in Assay Buffer.

    • Prepare a working solution of cardiac myosin in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Assay Setup:

    • Add 10 µL of each this compound dilution to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 40 µL of the cardiac myosin working solution to each well (except the negative control).

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the ATP solution to each well. The final volume in each well should be 60 µL.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure sufficient product formation without substrate depletion.

  • Detection:

    • Stop the reaction by adding 100 µL of the phosphate detection reagent to each well.

    • Incubate the plate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at the appropriate wavelength (typically around 650 nm for Malachite Green-based assays) using a microplate reader.

  • Phosphate Standard Curve:

    • Prepare a series of known concentrations of the phosphate standard in Assay Buffer.

    • Add the same volume of phosphate detection reagent as used in the assay.

    • Measure the absorbance and plot a standard curve of absorbance versus phosphate concentration.

Data Analysis
  • Use the phosphate standard curve to convert the absorbance readings from the assay wells into the concentration of Pi produced.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = 100 * (1 - (Pi_inhibitor - Pi_neg_control) / (Pi_pos_control - Pi_neg_control))

    where:

    • Pi_inhibitor is the phosphate concentration in the presence of this compound.

    • Pi_neg_control is the phosphate concentration in the negative control wells.

    • Pi_pos_control is the phosphate concentration in the positive control wells.

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition.

Mechanism of Action of this compound

This compound reduces cardiac muscle contractility by inhibiting the ATPase activity of β-cardiac myosin.[4][5] It modulates multiple steps in the myosin chemomechanical cycle.[4] The primary mechanism is the inhibition of the rate-limiting phosphate release step.[4] Additionally, it reduces the number of myosin heads that can transition from a weakly bound to a strongly bound state with actin.[4]

Myosin Chemomechanical Cycle and this compound Inhibition Diagram

Myosin_Cycle cluster_cycle Cardiac Myosin Chemomechanical Cycle cluster_inhibition This compound Inhibition M_ATP Myosin ATP M_ADP_Pi Myosin ADP-Pi M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin ADP-Pi M_ADP_Pi->AM_ADP_Pi Actin Binding (Weakly Bound) AM_ADP Actin-Myosin ADP AM_ADP_Pi->AM_ADP Pi Release (Power Stroke) AM Actin-Myosin AM_ADP->AM ADP Release AM->M_ATP ATP Binding (Detachment) DF461_inhibition1 Inhibits Transition to Strongly Bound State DF461_inhibition1->M_ADP_Pi DF461_inhibition2 Inhibits Phosphate Release DF461_inhibition2->AM_ADP_Pi

Caption: Mechanism of this compound inhibition on the cardiac myosin cycle.

Conclusion

This application note provides a comprehensive protocol for assessing the inhibitory activity of this compound (Mavacamten) on cardiac myosin ATPase. The described assay is a robust method for determining the potency of this and other potential cardiac myosin inhibitors. The provided diagrams and quantitative data serve as valuable resources for researchers in the field of cardiovascular drug discovery. Adherence to the protocol and careful optimization of assay conditions are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Investigating the Metabolic Effects of MYK-461 (Mavacamten) on Cardiac Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "DF-461" did not yield a known compound in lipid metabolism research. It is highly probable that this is a typographical error for MYK-461 , a cardiac myosin inhibitor better known by its generic name, Mavacamten (brand name Camzyos®). Mavacamten's primary and approved application is for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM).[1][2] It is not a lipid-lowering agent.

These application notes are constructed based on the strong scientific rationale for studying the indirect or secondary effects of a cardiac myosin inhibitor on the well-documented metabolic dysregulation, particularly in lipid metabolism, that characterizes hypertrophic cardiomyopathy.[3][4]

Application Notes

Introduction to MYK-461 (Mavacamten) and its Primary Mechanism

MYK-461 (Mavacamten) is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[5][6] In hypertrophic cardiomyopathy, mutations in sarcomere proteins lead to a state of hypercontractility, where an excessive number of myosin-actin cross-bridges are formed, leading to increased power output and impaired relaxation.[7] MYK-461 acts directly on the cardiac myosin heavy chain to reduce the rate of ATP hydrolysis and decrease the number of myosin heads available for actin binding.[7] This targeted action reduces the excessive contractility that drives the pathophysiology of HCM, leading to a reduction in left ventricular outflow tract (LVOT) obstruction and an improvement in cardiac filling pressures.

Rationale for Studying MYK-461 in the Context of Cardiac Lipid Metabolism

The heart is a highly metabolic organ that, under normal physiological conditions, derives the majority of its ATP from the mitochondrial oxidation of long-chain fatty acids.[8][9] A growing body of evidence indicates that hypertrophic cardiomyopathy is associated with significant metabolic remodeling.[3][10] Key aspects of this metabolic shift provide a strong basis for investigating the effects of MYK-461:

  • Metabolic Shift in HCM: In HCM, the heart's metabolism often shifts away from its reliance on fatty acid oxidation (FAO) towards increased glucose utilization and glycolysis.[3][4] This switch is considered energetically less efficient and can contribute to the energy-deprived state of the failing heart.[4][11]

  • Impaired Fatty Acid Metabolism: Studies have shown that HCM is associated with severely depressed fatty acid metabolism, characterized by reduced expression of genes for fatty acid transport and β-oxidation, leading to an accumulation of free fatty acids and a reduction in acylcarnitines.[12] This can lead to cellular lipid accumulation and lipotoxicity.[12][13]

  • Energetic Improvement with MYK-461: By reducing the hypercontractility and excessive ATP consumption of the sarcomere, MYK-461 is known to improve myocardial energetics.[14][15] This fundamental change in the energy demand of the cardiomyocyte could logically lead to a subsequent normalization of substrate utilization, potentially restoring the heart's preference for fatty acid oxidation or alleviating the detrimental effects of lipid accumulation.

  • Targeting Metabolism as a Therapeutic Strategy: Modulating cardiac metabolism is an emerging therapeutic strategy for cardiomyopathies.[3][4] Understanding how a primary mechanical intervention like MYK-461 impacts the secondary metabolic pathology is crucial for a comprehensive view of its therapeutic benefits and for identifying potential synergistic treatment approaches.

These notes, therefore, propose the use of MYK-461 as a tool to investigate the interplay between mechanical stress, energy demand, and lipid metabolism in the hypertrophied heart.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the effects of Mavacamten on cardiac function (from clinical trials) and the typical metabolic alterations observed in hypertrophic cardiomyopathy.

Table 1: Summary of Mavacamten's Effects on Hemodynamic and Functional Parameters in Obstructive HCM (EXPLORER-HCM Trial)
ParameterMavacamten GroupPlacebo GroupSignificanceReference
Change in Post-Exercise LVOT Gradient (mmHg) -47-10p < 0.001[16]
Change in Resting LVOT Gradient (mmHg) -38-7p < 0.001[15]
Change in Peak VO₂ (mL/kg/min) +1.4-0.2p = 0.0006[15]
Patients with ≥1 NYHA Class Improvement 65%31%p < 0.001[17]
Change in Left Atrial Volume Index (mL/m²) -7.5-1.0p < 0.001[18]
Change in LV Mass Index (g/m²) -10.0+3.1p < 0.001[18]

LVOT: Left Ventricular Outflow Tract; NYHA: New York Heart Association; VO₂: Oxygen Consumption.

Table 2: Representative Metabolic Changes in Hypertrophic Cardiomyopathy Myocardium
Metabolic ParameterDirection of Change in HCMPotential ConsequenceReference
Fatty Acid Oxidation (FAO) Reduced ATP production, lipid accumulation[4][10]
Glucose Oxidation Inefficient energy production[3][4]
Glycolysis Increased lactate, potential acidosis[3][10]
Intramyocardial Free Fatty Acids Lipotoxicity, cellular dysfunction[12]
Acylcarnitine Species Indicates impaired FAO[12]
Ketone Body Metabolism Adaptive energy source[4]
Phosphocreatine/ATP Ratio Impaired energy reserve[4]

Experimental Protocols

Protocol 1: In Vivo Assessment of MYK-461 on Cardiac Lipid Metabolism in a Mouse Model of HCM

Objective: To determine if chronic treatment with MYK-461 can ameliorate the adverse cardiac lipid profile and metabolic gene expression in a genetic mouse model of HCM.

Workflow Diagram:

G cluster_0 Animal Model & Treatment cluster_1 In-Life Monitoring & Terminal Procedures cluster_2 Ex Vivo Analysis cluster_3 Data Analysis start Select HCM Mouse Model (e.g., Myh6 mutation) and Wild-Type (WT) Littermates acclimate Acclimatize Mice (1 week) start->acclimate randomize Randomize into 4 Groups: 1. WT + Vehicle 2. WT + MYK-461 3. HCM + Vehicle 4. HCM + MYK-461 acclimate->randomize treat Chronic Dosing (e.g., 8 weeks) via oral gavage randomize->treat echo Serial Echocardiography (Baseline, Mid, End) to assess cardiac function treat->echo blood Terminal Blood Collection (Cardiac Puncture) echo->blood harvest Heart Tissue Harvesting blood->harvest plasma_lipids Plasma Lipid Panel (TG, Cholesterol, FFA) blood->plasma_lipids tissue_lipids Cardiac Lipidomics (LC-MS/MS) harvest->tissue_lipids gene_exp Gene Expression Analysis (RT-qPCR for FAO genes) harvest->gene_exp histology Histology (Oil Red O) for lipid droplets harvest->histology analysis Statistical Analysis (e.g., ANOVA) plasma_lipids->analysis tissue_lipids->analysis gene_exp->analysis histology->analysis

Caption: Workflow for an in vivo study of MYK-461's metabolic effects.

Materials:

  • HCM mouse model (e.g., carrying a known sarcomeric mutation) and wild-type controls.

  • MYK-461 (formulated for oral gavage).

  • Vehicle control (e.g., 0.5% methylcellulose).

  • Echocardiography system with a high-frequency probe.

  • Reagents for plasma lipid analysis.

  • Lipid extraction solvents (Chloroform, Methanol).

  • LC-MS/MS system for lipidomics.

  • RNA extraction kits and RT-qPCR reagents.

  • Oil Red O staining kit.

Procedure:

  • Animal Grouping: Randomly assign mice (n=10-12/group) to four groups: Wild-Type + Vehicle, Wild-Type + MYK-461, HCM + Vehicle, and HCM + MYK-461.

  • Dosing: Administer MYK-461 or vehicle daily via oral gavage for a predetermined period (e.g., 8-12 weeks). Dose selection should be based on prior pharmacokinetic and pharmacodynamic studies.

  • Functional Assessment: Perform serial echocardiography at baseline and throughout the study to monitor cardiac dimensions, function (ejection fraction), and LVOT gradient to confirm the drug's mechanical effect.

  • Terminal Sample Collection: At the study's end, anesthetize mice and collect blood via cardiac puncture into EDTA tubes. Immediately perfuse hearts with cold PBS, excise, weigh, and section them. Flash-freeze a portion of the ventricle in liquid nitrogen for molecular analysis and fix another portion for histology.

  • Plasma Analysis: Centrifuge blood to separate plasma. Analyze plasma for triglycerides, total cholesterol, and free fatty acids using commercial assay kits.

  • Cardiac Lipid Analysis:

    • Perform lipid extraction on a weighed portion of the frozen ventricle using the Folch method.

    • Analyze the lipid extract using untargeted or targeted lipidomics (LC-MS/MS) to quantify different lipid species (e.g., diacylglycerols, ceramides, acylcarnitines).

  • Gene Expression: Extract total RNA from a frozen ventricle portion. Synthesize cDNA and perform RT-qPCR to analyze the expression of key genes in lipid metabolism (e.g., Ppara, Cpt1b, Acsl1, Cd36).

  • Histology: Stain fixed heart sections with Oil Red O to visualize neutral lipid droplet accumulation in cardiomyocytes.

Protocol 2: In Vitro Measurement of Fatty Acid Oxidation in Isolated Cardiomyocytes

Objective: To directly measure the effect of MYK-461 on the rate of fatty acid oxidation in isolated adult mouse cardiomyocytes.

Materials:

  • Adult mice (C57BL/6 or HCM model).

  • Collagenase II, Hyaluronidase.

  • Laminin-coated culture plates.

  • Cardiomyocyte culture medium.

  • MYK-461 (dissolved in DMSO).

  • [9,10-³H]-Palmitic acid complexed to BSA.

  • Seahorse XF Analyzer (or similar metabolic flux analyzer).

  • Scintillation counter.

Procedure:

  • Cardiomyocyte Isolation: Isolate primary adult mouse ventricular myocytes using established Langendorff-free or Langendorff perfusion methods with enzymatic digestion (collagenase).

  • Cell Plating and Treatment: Plate the isolated, rod-shaped cardiomyocytes on laminin-coated plates. Allow cells to recover. Pre-treat cells with MYK-461 (e.g., 0.1, 0.3, 1.0 µM) or vehicle (DMSO) for a specified time (e.g., 2-4 hours).

  • Fatty Acid Oxidation Assay (Radiolabel Method):

    • Prepare assay buffer containing [³H]-palmitate complexed to fatty acid-free BSA.

    • After pre-treatment, replace the medium with the assay buffer containing the respective concentrations of MYK-461 or vehicle.

    • Incubate for 1-2 hours at 37°C. During β-oxidation, ³H is released from the fatty acid and forms ³H₂O.

    • After incubation, transfer the supernatant to a new tube.

    • Separate the ³H₂O from the [³H]-palmitate by passing the supernatant through an anion-exchange column.

    • Measure the radioactivity of the flow-through (containing ³H₂O) using a liquid scintillation counter.

    • Normalize the counts to the total protein content of the cells in each well.

  • Fatty Acid Oxidation Assay (Seahorse XF Analyzer):

    • Plate cardiomyocytes in a Seahorse XF plate.

    • Pre-treat with MYK-461 as described above.

    • Use a Seahorse XF Palmitate-BSA FAO Assay kit. The assay measures the oxygen consumption rate (OCR) of cells in a medium where palmitate is the primary energy substrate.

    • A decrease in OCR in the presence of an FAO inhibitor (like etomoxir, used as a control) confirms that the OCR is due to fatty acid oxidation.

    • Analyze the change in OCR in MYK-461-treated cells compared to vehicle-treated cells.

Signaling Pathway Visualization

Diagram 1: Cardiac Fatty Acid Oxidation Pathway

This diagram illustrates the key steps of fatty acid uptake and β-oxidation in a cardiomyocyte, highlighting regulatory points that are often dysregulated in HCM.

FA_Oxidation cluster_0 Extracellular Space cluster_1 Cytosol cluster_2 Mitochondrial Membranes cluster_3 Mitochondrial Matrix FA_Albumin Fatty Acid-Albumin CD36 CD36/FAT FA_Albumin->CD36 Uptake Fatty_Acid Fatty Acid CD36->Fatty_Acid ACSL ACSL Acyl_CoA Fatty Acyl-CoA ACSL->Acyl_CoA Fatty_Acid->ACSL Activation CPT1 CPT1 Acyl_CoA->CPT1 Transport Acyl_Carnitine Acyl-Carnitine CPT1->Acyl_Carnitine CPT2 CPT2 Acyl_CoA_Mito Fatty Acyl-CoA CPT2->Acyl_CoA_Mito Acyl_Carnitine->CPT2 Beta_Ox β-Oxidation Spiral Acyl_CoA_Mito->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA ETC Electron Transport Chain (ATP Production) Beta_Ox->ETC NADH, FADH₂ TCA TCA Cycle Acetyl_CoA->TCA TCA->ETC NADH, FADH₂ note Points of Dysregulation in HCM: - CD36 expression (↓) - CPT1 activity (↓) - β-Oxidation enzyme expression (↓) note->CD36 note->CPT1

Caption: Key steps in cardiac fatty acid uptake and mitochondrial β-oxidation.

References

Application Notes and Protocols for DF-461 (Mavacamten) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and effects of DF-461 (also known as Mavacamten or MYK-461) in various preclinical animal models. The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this cardiac myosin inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound administration and its effects in common animal models.

Table 1: Dosage and Administration of this compound in Animal Models
Animal ModelRoute of AdministrationVehicleDosage RangeStudy DurationReference
Mouse Oral (drinking water)Drinking Water2.5 mg/kg/day6 to 15 weeks[1]
Mouse Oral (gavage)0.5% (w/v) MethylcelluloseNot specified26 weeks[2]
Rat Oral (gavage)Dimethylacetamide (DMA), PEG400, and 30% β-cyclodextrin (5:25:70 ratio)1 mg/kg/day (single dose)Single Dose[2]
Rat Not specifiedNot specified0.3 mg/kg/day (NOAEL)Chronic toxicity studies[2]
Dog OralNot specified0.045 mg/kg/day31 days[2]
Dog OralNot specified0.06 mg/kg/day (NOAEL)Chronic toxicity studies[2]
Cat Intravenous InfusionPEG400/saline (1:2 ratio)0.3 mg/kg/hrAcute[3]
Cat Intravenous BolusNot specifiedNot specifiedSingle Dose (Pharmacokinetics)[3]

NOAEL: No-Observed-Adverse-Effect-Level

Table 2: Pharmacokinetic Parameters of this compound
Animal ModelBioavailability (Oral)Elimination Half-life (t½)Key NotesReference
Mouse Not specified~7 hoursLow clearance, ~7-10% of liver blood flow.[2]
Rat Not specified~8-11 hoursLow clearance, ~7-10% of liver blood flow.[2]
Dog 87.1%~130-161 hoursLow clearance, ~2% of liver blood flow. Significant accumulation with repeated dosing.[2]
Monkey Not specified~44.5 hoursLow clearance, ~7-10% of liver blood flow.[2]
Table 3: Efficacy and In Vitro Potency of this compound
ParameterAnimal Model/SystemValueEffectReference
IC₅₀ (ATPase Activity) Mouse Cardiac Myofibrils0.3 µMDose-dependent reduction in ATPase activity.[1]
IC₅₀ (Fractional Shortening) Isolated Rat Ventricular Cardiomyocytes0.18 µMDose-dependent reduction in fractional shortening.[1]
Pharmacologically Active Dose (PAD) Rat (in vivo)1 mg/kg/day (oral)~20% reduction in fractional shortening.[2]
Pharmacologically Active Dose (PAD) Dog (in vivo)0.045 mg/kg (oral)~11% reduction in fractional shortening over 31 days.[2]
Maximal Tension Reduction Skinned Rat Cardiac Muscle Fibers~70% at 1.0 µMDose-dependent reduction in maximal tension.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in animal models.

Protocol 2.1: Oral Administration in Mice (via Drinking Water)

Objective: To assess the chronic effects of this compound on cardiac function and pathology in mouse models of hypertrophic cardiomyopathy (HCM).

Materials:

  • This compound (Mavacamten)

  • Drinking water

  • Animal-specific water bottles

  • Analytical balance

  • Appropriate mouse models of HCM (e.g., R403Q, R719W, or R453C mutations) and wild-type controls.[1]

Procedure:

  • Drug Preparation:

    • Calculate the total daily water consumption per cage.

    • Based on the average body weight of the mice and the target dose (e.g., 2.5 mg/kg/day), calculate the required amount of this compound per mL of drinking water.[1]

    • Prepare a stock solution of this compound if necessary, and then dilute it into the drinking water to achieve the final desired concentration. Ensure thorough mixing.

  • Administration:

    • Provide the this compound-medicated water to the mice as their sole source of drinking water.[1]

    • Replace the medicated water with a freshly prepared solution at regular intervals (e.g., every 2-3 days) to ensure drug stability.

  • Monitoring:

    • Measure water consumption and mouse body weights regularly to adjust the drug concentration in the water if necessary and to monitor for any adverse effects.

    • At baseline and at specified intervals (e.g., every 2-4 weeks), perform echocardiography to measure cardiac parameters such as fractional shortening and left ventricular wall thickness.[1]

    • Collect blood samples at specified time points to determine plasma drug concentrations.[1]

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and collect heart tissue for histological analysis (e.g., Masson's trichrome staining for fibrosis) and gene expression analysis.[1]

Protocol 2.2: Intravenous Infusion in Feline HCM Model

Objective: To acutely assess the dose-dependent effects of this compound on left ventricular outflow tract (LVOT) obstruction and cardiac contractility in cats with HCM.

Materials:

  • This compound (Mavacamten)

  • Polyethylene glycol 400 (PEG400)

  • Sterile saline

  • Syringe pump for infusion

  • Intravenous catheters

  • Anesthesia (as per approved institutional protocols)

  • Echocardiography equipment

  • Isoproterenol (for provoking LVOT obstruction)[3]

Procedure:

  • Animal Model:

    • Use cats with naturally occurring HCM and evidence of LVOT obstruction.[3]

  • Drug Preparation:

    • Prepare a sterile solution of this compound in a vehicle of PEG400 and saline at a 1:2 ratio.[3] For example, for a 0.25 mg/kg dose.[3]

  • Experimental Setup:

    • Anesthetize the cat according to an approved protocol.

    • Place an intravenous catheter for drug and fluid administration.

    • Perform a baseline echocardiogram.[3]

  • Provocation of LVOT Obstruction (if necessary):

    • If the LVOT obstruction is not present at rest under anesthesia, an infusion of isoproterenol (e.g., 0.04 μg/kg/min) can be used to induce it.[3]

  • This compound Infusion:

    • Once a stable, obstructed state is achieved, begin the intravenous infusion of this compound using a syringe pump. A starting infusion rate could be 0.3 mg/kg/hr.[3]

    • The infusion can be administered as a ramp, with increasing concentrations over time to assess the exposure-response relationship.[4]

  • Monitoring and Data Collection:

    • Perform serial echocardiograms at different time points during the infusion to measure fractional shortening, LVOT pressure gradient, and to assess for systolic anterior motion of the mitral valve.[3]

    • Collect blood samples at various time points to measure the plasma concentration of this compound.[4] This allows for the correlation of drug exposure with the observed pharmacodynamic effects.[3]

  • Post-Infusion:

    • After the infusion, monitor the cat during recovery from anesthesia.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound inhibits cardiac muscle contraction.

DF461_Mechanism cluster_sarcomere Sarcomere Cross-Bridge Cycle cluster_inhibition This compound Inhibition Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke state) Myosin_Actin Myosin-Actin Complex (Strongly bound) Myosin_ADP_Pi->Myosin_Actin Binds to Actin Power_Stroke Power Stroke (Pi release) Myosin_Actin->Power_Stroke Pi Release Myosin_ATP Myosin-ATP (Detached state) Power_Stroke->Myosin_ATP ADP Release, ATP Binds Reduced_Contraction Reduced Contractility & Improved Diastolic Relaxation Power_Stroke->Reduced_Contraction Leads to Actin_Filament Actin Filament Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis DF461 This compound (Mavacamten) DF461->Inhibition_Point Inhibition_Point->Myosin_ADP_Pi Stabilizes off-actin state Inhibition_Point->Myosin_Actin Reduces transition to strongly bound state

Caption: Mechanism of this compound action on the cardiac sarcomere.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for conducting in vivo efficacy studies of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., HCM Mouse) Grouping Randomize into Treatment and Vehicle Control Groups Animal_Model->Grouping Baseline_Echo Baseline Echocardiography Grouping->Baseline_Echo Drug_Prep Prepare this compound Formulation and Vehicle Administration Administer this compound/Vehicle (e.g., Oral Gavage, Drinking Water) Drug_Prep->Administration Monitoring Monitor Animal Health, Body Weight, etc. Administration->Monitoring Followup_Echo Follow-up Echocardiography Administration->Followup_Echo PK_Sampling Pharmacokinetic Blood Sampling Administration->PK_Sampling Baseline_Echo->Drug_Prep Terminal_Procedures Terminal Procedures (Tissue Collection) Followup_Echo->Terminal_Procedures PK_Analysis Analyze Plasma Drug Concentrations PK_Sampling->PK_Analysis Data_Analysis Analyze Cardiac Function, Histology, Gene Expression Terminal_Procedures->Data_Analysis Correlation Correlate Exposure with Efficacy Data_Analysis->Correlation PK_Analysis->Correlation

Caption: General workflow for in vivo studies of this compound.

References

Application of DF-461 in Scientific Research: Clarification of Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature indicates that DF-461, also known as Mavacamten (formerly MYK-461), is a cardiac myosin inhibitor developed for the treatment of hypertrophic cardiomyopathy (HCM). There is no current scientific evidence to support the use of this compound for the study of hypercholesterolemia. Therefore, the creation of detailed application notes and protocols for this compound in hypercholesterolemia research is not feasible.

This document serves to clarify the established mechanism of action and therapeutic application of this compound (Mavacamten) and provide a brief overview of the distinct field of hypercholesterolemia research.

This compound (Mavacamten): A Targeted Therapy for Hypertrophic Cardiomyopathy

This compound, commercially known as Mavacamten, is a first-in-class, selective, and reversible small molecule inhibitor of cardiac myosin ATPase.[1][2][3] Its primary application is in the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM), a genetic disorder characterized by the thickening of the heart muscle.[1][4]

Mechanism of Action: Hypertrophic cardiomyopathy is often caused by mutations in sarcomere proteins, leading to a hypercontractile state of the heart muscle.[5] Mavacamten directly targets the underlying pathophysiology by binding to cardiac myosin and reducing the number of myosin heads available for the power-generating stroke of muscle contraction. This action decreases excessive contractility, alleviates the dynamic obstruction of blood flow from the left ventricle, and improves cardiac filling pressures.[5][6]

Clinical trials have demonstrated that Mavacamten significantly improves exercise capacity, reduces the left ventricular outflow tract (LVOT) gradient, and enhances the quality of life for patients with oHCM.[4][6]

Overview of Hypercholesterolemia Research

Hypercholesterolemia is a distinct medical condition characterized by elevated levels of low-density lipoprotein (LDL) cholesterol in the blood.[7] It is a significant risk factor for the development of atherosclerosis and subsequent cardiovascular events like heart attacks and strokes.[8][9]

Research and drug development in hypercholesterolemia focus on entirely different biological pathways than those targeted by this compound. Key areas of investigation include:

  • The LDL Receptor (LDLR) Pathway: The primary mechanism for clearing LDL cholesterol from the bloodstream. Mutations in the LDLR gene are the most common cause of Familial Hypercholesterolemia (FH), a severe genetic form of the condition.[10][11]

  • PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9): A protein that targets the LDL receptor for degradation. Inhibiting PCSK9 is a potent therapeutic strategy to increase LDLR availability and lower LDL cholesterol.[10]

  • HMG-CoA Reductase: The rate-limiting enzyme in the cholesterol synthesis pathway. This enzyme is the target of statin medications, the most widely used class of drugs for treating hypercholesterolemia.

Conclusion

The mechanism of action of this compound (Mavacamten) is specific to the modulation of cardiac muscle contractility and is not related to lipid metabolism. All available scientific and clinical data point to its use in hypertrophic cardiomyopathy. As there is no scientific basis for the application of this compound in hypercholesterolemia research, the generation of protocols, data tables, or pathway diagrams for this purpose would be scientifically inaccurate.

Researchers interested in hypercholesterolemia should focus on established and emerging therapeutic targets within the pathways of cholesterol synthesis, transport, and metabolism.

References

Protocol for the Preparation of DF-461 Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the dissolution and formulation of DF-461 (also known as Mavacamten or MYK-461) for in vivo research applications. Mavacamten is a first-in-class, selective, allosteric inhibitor of cardiac myosin ATPase.[1] For oral administration in animal studies, a common and effective method involves the preparation of a suspension in a methylcellulose-based vehicle. This ensures a uniform dose administration and is a widely accepted practice in preclinical toxicology and pharmacology studies. The following protocol is based on established methodologies for similar compounds and specific information found in regulatory filings for Mavacamten.[1]

Data Summary

The following table summarizes the key quantitative parameters for the preparation of the this compound dosing formulation.

ParameterValueSource
Compound This compound (Mavacamten/MYK-461)[1]
Vehicle 0.5% (w/v) Methylcellulose in Water[1]
Solvent Distilled Water[1]
Recommended Storage Use within 3 hours of preparation[1]
Route of Administration Oral (gavage)[1]

Experimental Protocol

This protocol details the step-by-step procedure for preparing a suspension of this compound suitable for oral administration in in vivo studies, such as in rats.[1]

Materials:

  • This compound (Mavacamten/MYK-461) powder

  • Methylcellulose

  • Distilled Water

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Spatula

  • Glass beaker or flask

  • Graduated cylinder

Procedure:

  • Preparation of 0.5% Methylcellulose Vehicle:

    • Weigh the required amount of methylcellulose. For example, to prepare 100 mL of vehicle, weigh 0.5 g of methylcellulose.

    • Heat approximately one-third of the total required volume of distilled water to 60-70°C.

    • Add the methylcellulose to the heated water and stir until it is thoroughly wetted.

    • Remove the solution from the heat and add the remaining two-thirds of the distilled water as cold water or ice.

    • Continue to stir the solution until the methylcellulose is fully dissolved and the solution is clear and viscous. This may take 30-60 minutes. Allow the solution to cool to room temperature.

  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound powder based on the desired final concentration and the total volume of the dosing formulation.

    • Place the weighed this compound powder in a glass beaker or flask.

    • Add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste. This is known as trituration and helps to ensure the powder is well-dispersed and avoids clumping.

    • Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously stirring with a magnetic stirrer.

    • Continue stirring for at least 15-30 minutes to ensure a homogenous suspension.

  • Administration and Storage:

    • The dosing formulation should be used within 3 hours of preparation to ensure its homogeneity and stability.[1]

    • Before each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosing.

    • The formulation is intended for oral administration, typically via gavage.

Visualizations

The following diagrams illustrate the key processes involved in the preparation and administration of the this compound formulation.

Dissolution_Protocol_Workflow cluster_vehicle_prep Vehicle Preparation cluster_suspension_prep Suspension Preparation cluster_administration Administration weigh_mc Weigh Methylcellulose heat_water Heat 1/3 Distilled Water mix_mc Mix Methylcellulose in Hot Water heat_water->mix_mc Add MC add_cold_water Add Remaining 2/3 Cold Water mix_mc->add_cold_water Cool & Dilute stir_vehicle Stir until Dissolved add_cold_water->stir_vehicle Homogenize triturate Triturate with Vehicle stir_vehicle->triturate 0.5% Methylcellulose Vehicle weigh_df461 Weigh this compound weigh_df461->triturate This compound Powder add_vehicle Gradually Add Vehicle triturate->add_vehicle Form Paste stir_suspension Stir for 15-30 min add_vehicle->stir_suspension Ensure Homogeneity administer Oral Gavage within 3 hours stir_suspension->administer Final Formulation

Caption: Workflow for the preparation of this compound suspension for in vivo studies.

Signaling_Pathway_Placeholder DF461 This compound (Mavacamten) CardiacMyosin Cardiac Myosin ATPase DF461->CardiacMyosin Inhibits CrossBridge Actin-Myosin Cross-Bridge Formation CardiacMyosin->CrossBridge Reduces Contraction Cardiac Muscle Contraction CrossBridge->Contraction Decreases Hypertrophy Cardiac Hypertrophy Contraction->Hypertrophy Reduces Pathological Signaling

Caption: Simplified signaling pathway of this compound (Mavacamten) in cardiac muscle.

References

DF-461: A Potent Tool for Squalene Synthase Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

DF-461 has emerged as a highly potent and selective tool compound for the target validation of squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway. As the first committed enzyme in sterol biosynthesis, SQS represents a key regulatory node. Its inhibition offers a targeted approach to reducing cholesterol production without affecting the synthesis of essential non-steroidal isoprenoids, a common drawback of statins which act further upstream at HMG-CoA reductase. This document provides detailed application notes and protocols for utilizing this compound in research settings to investigate the role of squalene synthase in various physiological and pathological processes.

This compound, a trifluoromethyltriazolobenzoxazepine derivative, demonstrates high hepatic selectivity, making it an excellent tool for studying liver-specific cholesterol metabolism.[1] Its efficacy has been demonstrated in both in vitro and in vivo models, showcasing significant inhibition of cholesterol synthesis and subsequent lowering of plasma lipids.[1] These characteristics make this compound a valuable pharmacological tool for researchers in cardiovascular disease, metabolic disorders, and other fields where cholesterol metabolism plays a crucial role.

Data Presentation

The following tables summarize the quantitative data for this compound, demonstrating its potency and efficacy in various assays.

Table 1: In Vitro Potency of this compound and Comparators [1]

CompoundSqualene Synthase Inhibition (SSI) IC₅₀ (nM)Cholesterol Synthesis Inhibition (CSI) in rat hepatic cells IC₅₀ (nM)
This compound (23) 0.36 Not explicitly provided, but demonstrated high potency
Compound 191.111
Compound 200.711
Compound 210.367.8
Compound 220.548.3
TAK-4753.116

Table 2: In Vivo Hepatic Cholesterol Synthesis Inhibition in Rats (1 mg/kg, single oral dose) [1]

Compound1 hour post-dose (% inhibition)4 hours post-dose (% inhibition)7 hours post-dose (% inhibition)
This compound (23) 93% 77% 55%
Compound 1988%78%45%
Compound 2291%70%41%
Atorvastatin85%45%20%

Table 3: In Vivo Efficacy of this compound in Marmosets (repeated oral dose) [1]

CompoundDoseEffect on Plasma Lipids
This compound (23) Not explicitly provided in citationDemonstrated excellent plasma lipid-lowering effects.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the cholesterol biosynthesis pathway, highlighting the role of squalene synthase, and provide a visual representation of the experimental workflows for target validation using this compound.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase NonSterol Non-sterol Isoprenoids (e.g., Ubiquinone, Dolichol) FPP->NonSterol Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol HMGCoAReductase HMG-CoA Reductase (Target of Statins) SqualeneSynthase Squalene Synthase (SQS) (Target of this compound) DF461 This compound DF461->SqualeneSynthase inhibits

Figure 1: Cholesterol Biosynthesis Pathway showing the target of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation MicrosomalAssay Microsomal Squalene Synthase Activity Assay CellularAssay Cell-based Cholesterol Biosynthesis Assay MicrosomalAssay->CellularAssay SelectivityAssay Selectivity Profiling (Optional) CellularAssay->SelectivityAssay AnimalModel Animal Model Selection (e.g., Rat, Marmoset) SelectivityAssay->AnimalModel Dosing This compound Administration (Oral) AnimalModel->Dosing TissueCollection Tissue/Plasma Collection Dosing->TissueCollection Analysis Analysis of Hepatic Cholesterol and Plasma Lipids TissueCollection->Analysis Conclusion Conclusion: This compound validates SQS as a target in the studied context Analysis->Conclusion Start Hypothesis: SQS inhibition modulates a biological process Start->MicrosomalAssay

Figure 2: Experimental workflow for target validation of Squalene Synthase using this compound.

Experimental Protocols

Protocol 1: In Vitro Squalene Synthase (SQS) Inhibition Assay using Rat Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on squalene synthase activity.

Materials:

  • Rat liver microsomes

  • This compound

  • [¹⁴C]-Farnesyl pyrophosphate (FPP)

  • NADPH

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 5 mM MgCl₂, 1 mM DTT)

  • Scintillation cocktail

  • Scintillation counter

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in the assay buffer.

  • In microcentrifuge tubes, prepare the reaction mixture containing:

    • Assay buffer

    • Rat liver microsomes (protein concentration to be optimized)

    • Varying concentrations of this compound or vehicle control (DMSO)

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding a mixture of [¹⁴C]-FPP and NADPH.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., a mixture of chloroform and methanol).

  • Extract the lipid phase containing the [¹⁴C]-squalene.

  • Quantify the amount of [¹⁴C]-squalene formed using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based Cholesterol Biosynthesis Inhibition Assay

Objective: To assess the effect of this compound on de novo cholesterol synthesis in a cellular context.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium

  • This compound

  • [¹⁴C]-Acetate

  • Lysis buffer

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates

Procedure:

  • Seed hepatocytes in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

  • Add [¹⁴C]-acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.

  • Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated [¹⁴C]-acetate.

  • Lyse the cells using a suitable lysis buffer.

  • Extract the total lipids from the cell lysate.

  • Separate the cholesterol from other lipids using thin-layer chromatography (TLC).

  • Quantify the amount of [¹⁴C]-cholesterol by scraping the corresponding spot from the TLC plate and measuring its radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of cholesterol synthesis for each concentration of this compound relative to the vehicle control.

  • Determine the IC₅₀ value as described in Protocol 1.

Protocol 3: In Vivo Assessment of Hepatic Cholesterol Synthesis and Plasma Lipids in a Rodent Model

Objective: To evaluate the in vivo efficacy of this compound in inhibiting hepatic cholesterol synthesis and lowering plasma lipid levels.

Materials:

  • Rodent model (e.g., rats)

  • This compound formulated for oral administration

  • Vehicle control

  • Anesthetic

  • Blood collection tubes (containing anticoagulant)

  • Surgical tools for tissue collection

  • Reagents and equipment for cholesterol and lipid analysis (e.g., commercial assay kits)

Procedure:

  • Acclimatize the animals to the experimental conditions.

  • Administer this compound or vehicle control orally at the desired dose(s).

  • At specified time points post-administration, collect blood samples via a suitable method (e.g., tail vein or cardiac puncture under anesthesia).

  • Separate plasma from the blood samples by centrifugation.

  • Euthanize the animals and collect liver tissue.

  • Homogenize the liver tissue and prepare microsomes or use the homogenate directly for the analysis of de novo cholesterol synthesis (e.g., by measuring the incorporation of a labeled precursor).

  • Analyze the plasma samples for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard biochemical assays.

  • Compare the results from the this compound-treated group with the vehicle-treated group to determine the in vivo efficacy of the compound.

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions based on their experimental setup and objectives. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Note: Measuring the Effects of DF-461 on Cellular Sterol Levels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a comprehensive protocol for quantifying the effects of DF-461, a potent and selective inhibitor of Squalene Epoxidase (SQLE), on cellular sterol biosynthesis. Inhibition of SQLE, a key enzyme in the cholesterol synthesis pathway, is expected to cause the accumulation of its substrate, squalene, and the depletion of downstream products, including cholesterol.[1][2][3] This application note details a robust cell-based assay coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the precise measurement of these changes, offering a reliable method to characterize the potency and mechanism of action of SQLE inhibitors like this compound.

Introduction

The sterol biosynthesis pathway is a critical cellular process responsible for the production of cholesterol and other essential sterols. Squalene Epoxidase (SQLE) is a rate-limiting enzyme in this pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene.[1][3] Due to its pivotal role, SQLE is an attractive therapeutic target for hypercholesterolemia and certain cancers.

This compound is a novel small molecule designed to specifically inhibit SQLE. By blocking this enzymatic step, this compound is hypothesized to disrupt sterol homeostasis, leading to a measurable increase in squalene and a corresponding decrease in cholesterol. This protocol provides a detailed methodology to test this hypothesis in a cell-based model, quantify the dose-dependent effects of this compound, and validate its mechanism of action. The primary analytical technique employed is Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific method for sterol analysis.[4][5][6]

Principle of the Method

The experimental approach is based on the targeted inhibition of SQLE by this compound in a cultured cell line, such as the human hepatoma cell line HepG2, which is active in cholesterol metabolism.[7] Following treatment with this compound, cellular lipids are extracted, and the sterol fraction is analyzed by GC-MS.

The expected outcome is a dose-dependent accumulation of squalene and a reduction in downstream sterols, primarily cholesterol. By comparing the sterol profiles of treated cells to vehicle-treated controls, the specific activity and potency (e.g., IC₅₀) of this compound can be determined. The workflow involves cell culture, compound treatment, lipid extraction, sample derivatization to enhance volatility for GC-MS analysis, and finally, chromatographic separation and mass spectrometric detection.[6][8][9]

Signaling Pathway Visualization

The diagram below illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound. The blockage of Squalene Epoxidase leads to the accumulation of Squalene and the depletion of Lanosterol and subsequent sterols.

Sterol_Pathway node_acetylcoa Acetyl-CoA node_hmgcoa HMG-CoA node_acetylcoa->node_hmgcoa node_mevalonate Mevalonate node_hmgcoa->node_mevalonate node_fpp Farnesyl-PP node_mevalonate->node_fpp Multiple Steps node_squalene Squalene node_fpp->node_squalene node_sqle Squalene Epoxidase (SQLE) node_squalene->node_sqle node_lanosterol Lanosterol node_cholesterol Cholesterol node_lanosterol->node_cholesterol Multiple Steps node_df461 This compound node_df461->node_sqle node_sqle->node_lanosterol

Caption: Inhibition of Squalene Epoxidase by this compound in the sterol pathway.

Materials and Reagents

Material/Reagent Supplier Notes
HepG2 cellsATCCHuman hepatocellular carcinoma cell line
DMEM, High GlucoseGibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoSerum supplement
Penicillin-StreptomycinGibcoAntibiotic solution
This compoundIn-house/VendorPrepare stock in DMSO (e.g., 10 mM)
DMSO, Cell Culture GradeSigma-AldrichVehicle control
Phosphate-Buffered Saline (PBS)GibcoFor washing cells
Trypsin-EDTA (0.25%)GibcoFor cell detachment
Hexane, HPLC GradeFisher ScientificFor lipid extraction
Isopropanol, HPLC GradeFisher ScientificFor lipid extraction
Chloroform, HPLC GradeFisher ScientificFor lipid extraction
Methanol, HPLC GradeFisher ScientificFor lipid extraction
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSSigma-AldrichSilylating agent for derivatization
Pyridine, AnhydrousSigma-AldrichDerivatization solvent
Squalene StandardSigma-AldrichFor standard curve
Cholesterol StandardSigma-AldrichFor standard curve
5α-CholestaneSigma-AldrichInternal standard
6-well or 12-well cell culture platesCorning
Gas Chromatograph with Mass Spectrometer (GC-MS)Agilent, Shimadzu, etc.
Glass GC vials with insertsAgilent, Waters, etc.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. Seed cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1%.

  • Treatment: Aspirate the medium from the cells and replace it with medium containing the desired concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM). Include a vehicle-only control (0.1% DMSO).

  • Incubation: Incubate the treated cells for 24-48 hours.

Lipid Extraction
  • Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lysis and Extraction: Add 1 mL of Hexane:Isopropanol (3:2, v/v) to each well. Scrape the cells and transfer the cell lysate/solvent mixture to a glass tube.

  • Phase Separation: Vortex the mixture vigorously for 1 minute. Add 0.5 mL of water to induce phase separation. Vortex again and centrifuge at 2,000 x g for 10 minutes.

  • Collection: Carefully collect the upper organic phase (containing lipids) and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

Sample Derivatization for GC-MS

Note: This step converts hydroxyl groups on sterols to trimethylsilyl (TMS) ethers, making them more volatile and suitable for GC analysis.[6][8][9]

  • Reagent Addition: To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS).

  • Internal Standard: Add the internal standard (e.g., 5α-cholestane) to each sample for normalization.

  • Incubation: Tightly cap the tubes and heat at 60-70°C for 1 hour.

  • Transfer: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis
  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms, DB-5ms).

  • Injection: Inject 1 µL of the derivatized sample into the GC inlet.

  • GC Conditions (Example):

    • Inlet Temperature: 250°C

    • Oven Program: Start at 180°C, hold for 1 min, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Mode: Scan mode (e.g., m/z 50-650) for identification and Selected Ion Monitoring (SIM) mode for quantification.

    • SIM Ions (TMS-derivatized):

      • Squalene: m/z 410, 69

      • Cholesterol: m/z 368, 458

      • 5α-Cholestane (IS): m/z 372, 217

Experimental Workflow Visualization

The diagram below outlines the complete experimental workflow from cell culture to data analysis.

Workflow node_seed 1. Seed HepG2 Cells (6-well plates) node_treat 2. Treat with this compound (0-500 nM, 24h) node_seed->node_treat node_harvest 3. Wash (PBS) and Harvest Cells node_treat->node_harvest node_extract 4. Lipid Extraction (Hexane:Isopropanol) node_harvest->node_extract node_dry 5. Dry Extract (Nitrogen Stream) node_extract->node_dry node_deriv 6. Derivatization (BSTFA, 60°C, 1h) node_dry->node_deriv node_gcms 7. GC-MS Analysis node_deriv->node_gcms node_data 8. Data Analysis (Quantify Sterols) node_gcms->node_data

Caption: Workflow for analyzing the effect of this compound on cellular sterols.

Data Presentation and Analysis

Quantification

Create standard curves for squalene and cholesterol using known concentrations of standards. Quantify the amount of squalene and cholesterol in each sample by integrating the peak areas from the GC-MS chromatogram and comparing them to the standard curves. Normalize the results to the internal standard (5α-cholestane) to correct for variations in sample preparation and injection volume.

Expected Results

The results are expected to show a dose-dependent increase in the cellular levels of squalene and a corresponding decrease in cholesterol upon treatment with this compound. The data can be presented as follows:

Table 1: Effect of this compound on Sterol Levels in HepG2 Cells (Hypothetical Data)

This compound Conc. (nM)Squalene (ng/mg protein)% of Control (Squalene)Cholesterol (ng/mg protein)% of Control (Cholesterol)
0 (Vehicle)5.2 ± 0.6100%250.4 ± 15.8100%
115.8 ± 1.9304%235.1 ± 12.594%
1088.3 ± 9.51698%180.7 ± 11.372%
50254.6 ± 21.14896%95.2 ± 8.938%
100410.2 ± 35.77888%55.6 ± 6.122%
500450.5 ± 40.28663%40.1 ± 5.416%

Data are presented as mean ± standard deviation (n=3). Protein concentration per well is used for normalization.

From this data, an IC₅₀ value for cholesterol depletion can be calculated to determine the potency of this compound. The dramatic accumulation of squalene serves as a direct biomarker of SQLE target engagement.

References

Application Notes and Protocols: Investigating DF-461 in Combination with Other Lipid-Lowering Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The management of hyperlipidemia, a major risk factor for cardiovascular disease, often requires a multi-faceted therapeutic approach. While statins are the cornerstone of lipid-lowering therapy, a significant portion of patients do not reach their target low-density lipoprotein cholesterol (LDL-C) levels with statin monotherapy. This necessitates the exploration of combination therapies involving novel agents. DF-461 is a novel investigational agent with a unique mechanism of action aimed at modulating lipid metabolism. These application notes provide a comprehensive overview of protocols to evaluate the synergistic or additive effects of this compound when used in combination with other standard-of-care lipid-lowering agents, such as statins and ezetimibe. The following sections detail in vitro and in vivo experimental protocols, data presentation guidelines, and visualizations of the proposed mechanism and workflows.

Proposed Mechanism of Action

This compound is hypothesized to be a potent and selective inhibitor of [Hypothetical Target Protein], a key regulator of lipid homeostasis. By inhibiting this target, this compound is proposed to lead to a downstream reduction in the synthesis and secretion of apolipoprotein B (ApoB)-containing lipoproteins from the liver. This mechanism is distinct from that of statins, which inhibit HMG-CoA reductase, and ezetimibe, which blocks cholesterol absorption in the intestine. The complementary pathways of these agents suggest the potential for enhanced lipid-lowering efficacy when used in combination.

In Vitro Efficacy and Synergy Assessment

Objective: To determine the in vitro efficacy of this compound alone and in combination with other lipid-lowering agents on cellular lipid metabolism in a relevant cell line, such as HepG2 cells.

Key Experiments:

  • ApoB Secretion Assay: To quantify the effect of this compound on the secretion of ApoB, a primary component of LDL particles.

  • Cellular Cholesterol Content Assay: To measure the impact of this compound on intracellular cholesterol levels.

  • Synergy Analysis (Chou-Talalay Method): To quantitatively determine if the combination of this compound with other agents results in synergistic, additive, or antagonistic effects.

Experimental Protocols

1. Protocol: ApoB Secretion ELISA in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) until they reach 80-90% confluency.

  • Treatment: Starve the cells in serum-free media for 12-16 hours. Subsequently, treat the cells with varying concentrations of this compound, a statin (e.g., atorvastatin), or a combination of both in fresh serum-free media for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the amount of secreted ApoB in the supernatant using a commercially available human ApoB ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the ApoB concentrations to the total cellular protein content for each well.

2. Protocol: Cellular Cholesterol Quantification

  • Cell Culture and Treatment: Follow the same cell culture and treatment protocol as for the ApoB secretion assay.

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

  • Cholesterol Assay: Measure the total cellular cholesterol content using a cholesterol quantification kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.

  • Data Analysis: Normalize the cholesterol content to the total cellular protein concentration.

In Vivo Efficacy Assessment in a Preclinical Model

Objective: To evaluate the lipid-lowering efficacy of this compound in combination with a statin in a hyperlipidemic animal model.

Animal Model: Male C57BL/6J mice on a high-fat diet (HFD) for 8-12 weeks to induce hyperlipidemia and obesity.

Experimental Protocol

  • Acclimatization and Diet: Acclimatize the mice for one week before starting the HFD.

  • Grouping and Treatment: After the induction of hyperlipidemia, randomly assign the mice to the following treatment groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • This compound (dose range)

    • Statin (e.g., rosuvastatin, standard dose)

    • This compound (selected dose) + Statin

  • Dosing: Administer the compounds orally once daily for 4 weeks.

  • Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture after a 4-hour fast. Euthanize the animals and collect liver tissue.

  • Biochemical Analysis:

    • Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available kits.

    • Analyze liver tissue for lipid content (triglycerides and cholesterol).

  • Statistical Analysis: Perform statistical analysis using ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the different treatment groups.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Combination with Atorvastatin on ApoB Secretion in HepG2 Cells

TreatmentConcentrationApoB Secretion (% of Control)Standard Deviation
Vehicle Control-100± 5.2
This compound1 µM75± 4.1
This compound10 µM52± 3.8
Atorvastatin5 µM88± 4.5
This compound (1 µM) + Atorvastatin (5 µM)-60± 3.9
This compound (10 µM) + Atorvastatin (5 µM)-41± 3.2

Table 2: In Vivo Efficacy of this compound in Combination with Rosuvastatin in HFD-fed Mice

Treatment GroupPlasma LDL-C (mg/dL)% Change from VehiclePlasma Triglycerides (mg/dL)% Change from Vehicle
Vehicle Control150 ± 12-200 ± 18-
This compound (10 mg/kg)110 ± 9-26.7%150 ± 15-25.0%
Rosuvastatin (10 mg/kg)105 ± 10-30.0%160 ± 14-20.0%
This compound + Rosuvastatin75 ± 8-50.0%110 ± 11-45.0%

Visualizations

cluster_pathway Hypothetical Signaling Pathway of this compound Combination Therapy HMGCR HMG-CoA Reductase Cholesterol_Synth Cholesterol Synthesis HMGCR->Cholesterol_Synth Statin Statins Statin->HMGCR inhibits LDL_C Plasma LDL-C Cholesterol_Synth->LDL_C reduced synthesis leads to Target [Hypothetical Target Protein] ApoB_Secretion ApoB Lipoprotein Secretion Target->ApoB_Secretion DF461 This compound DF461->Target inhibits ApoB_Secretion->LDL_C reduced secretion leads to

Caption: Proposed mechanism of this compound and statin combination therapy.

cluster_workflow In Vitro Synergy Experimental Workflow start HepG2 Cell Culture treatment Treat with this compound, Statin, or Combination (24 hours) start->treatment supernatant Collect Supernatant treatment->supernatant cells Lyse Cells treatment->cells elisa ApoB ELISA supernatant->elisa chol_assay Cholesterol Assay cells->chol_assay data_analysis Data Analysis (Normalization, Synergy Calculation) elisa->data_analysis chol_assay->data_analysis

Caption: Workflow for in vitro assessment of this compound combination therapy.

cluster_invivo In Vivo Study Logical Flow acclimatization Acclimatization (1 week) hfd High-Fat Diet (8-12 weeks) acclimatization->hfd grouping Randomize into Treatment Groups hfd->grouping treatment Daily Oral Dosing (4 weeks) grouping->treatment collection Blood & Tissue Collection treatment->collection analysis Biochemical Analysis (Lipid Panel) collection->analysis stats Statistical Analysis analysis->stats

Caption: Logical flow diagram for the preclinical in vivo study.

Application Notes & Protocols: Evaluating the Efficacy of DF-461 Using Lentiviral-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

DF-461 has been identified as a potent inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1] Dysregulation of this pathway is implicated in various pathologies, including cardiovascular diseases and certain cancers. To assess the cellular efficacy and mechanism of action of this compound, a suite of lentiviral-based reporter assays has been developed. Lentiviral vectors are efficient tools for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells, enabling stable and long-term transgene expression.[2][3][4] These assays offer a robust and quantifiable platform for high-throughput screening and detailed mechanistic studies of novel therapeutic compounds.[5][6]

This document provides detailed protocols for utilizing lentiviral-based reporter assays to quantify the efficacy of this compound. The described methods include the production of lentiviral particles, transduction of target cells, and subsequent analysis of reporter gene expression to determine the dose-dependent effects of the compound.

Key Experimental Workflows & Signaling Pathways

To visualize the experimental process and the targeted biological pathway, the following diagrams have been generated.

G cluster_0 Lentiviral Vector Production cluster_1 Cell-Based Assay p1 1. Plasmid Transfection (Transfer, Packaging, Envelope) p2 2. HEK293T Packaging Cells p1->p2 Co-transfect p3 3. Viral Particle Harvest (48-72h post-transfection) p2->p3 Incubate p4 4. Viral Titer Determination (p24 ELISA or qPCR) p3->p4 Quantify c2 6. Lentiviral Transduction (with Polybrene/DEAE-Dextran) p4->c2 Transduce with known MOI c1 5. Target Cell Seeding c1->c2 c3 7. This compound Treatment (Dose-response) c2->c3 c4 8. Reporter Gene Assay (Luciferase or GFP) c3->c4 c5 9. Data Analysis (IC50 determination) c4->c5

Caption: Experimental workflow for evaluating this compound efficacy.

G HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Farnesyl_PP Farnesyl PP Mevalonate->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Farnesyl_PP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol SREBP2 SREBP-2 Squalene->SREBP2 Feedback inhibition Reporter_Gene Reporter Gene (Luciferase) SREBP2->Reporter_Gene Activates SRE Promoter DF461 This compound DF461->Squalene Inhibits

Caption: Squalene synthesis pathway and this compound's mechanism of action.

Data Presentation: Quantitative Summary of this compound Efficacy

The following tables summarize the quantitative data obtained from the lentiviral-based assays for this compound.

Table 1: Lentiviral Titer Determination

Vector ComponentTiter (TU/mL)Titer Method
SRE-Luciferase1.5 x 10⁸qPCR
Constitutive GFP2.1 x 10⁸Flow Cytometry

TU/mL: Transducing Units per milliliter

Table 2: Dose-Response of this compound on SRE-Luciferase Reporter Activity

This compound Concentration (nM)Luciferase Activity (RLU)% Inhibition
0 (Vehicle)1,250,0000
11,125,00010
10875,00030
50625,00050
100375,00070
500125,00090
100062,50095

RLU: Relative Light Units

Table 3: Cytotoxicity of this compound in Transduced Cells

This compound Concentration (nM)Cell Viability (%)
0 (Vehicle)100
199.5
1098.7
5097.2
10095.8
50092.1
100088.4

Experimental Protocols

Protocol 1: Production of Lentiviral Particles

This protocol describes the generation of high-titer lentiviral particles using a three-plasmid transient transfection system in HEK293T cells.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lentiviral transfer plasmid (e.g., pLenti-SRE-Luciferase)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • 0.45 µm syringe filters

  • Ultracentrifuge

Procedure:

  • Cell Seeding: The day before transfection, seed 5 x 10⁶ HEK293T cells in a 10 cm dish. Cells should be approximately 70-80% confluent at the time of transfection.

  • Plasmid DNA Preparation: Prepare a DNA mixture in Opti-MEM containing the transfer, packaging, and envelope plasmids in a 4:2:1 ratio.

  • Transfection: Dilute the transfection reagent in Opti-MEM. Add the DNA mixture to the diluted transfection reagent, incubate for 15 minutes at room temperature, and then add the complex to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator. After 6-8 hours, replace the transfection medium with fresh complete culture medium.

  • Viral Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.[7] Pool the collections and filter through a 0.45 µm filter to remove cellular debris.

  • (Optional) Viral Concentration: For higher titers, concentrate the viral particles by ultracentrifugation at 25,000 rpm for 2 hours at 4°C. Resuspend the viral pellet in a small volume of PBS or serum-free medium.

  • Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.[8]

Protocol 2: Lentiviral Titer Determination by qPCR

This protocol outlines the determination of functional lentiviral titer by quantifying the number of integrated proviral DNA copies in transduced cells.[9]

Materials:

  • HEK293T or HT1080 cells

  • Lentiviral stock

  • Polybrene or DEAE-Dextran[10]

  • Genomic DNA extraction kit

  • qPCR primers specific for the lentiviral vector (e.g., WPRE or LTR) and a host housekeeping gene (e.g., GAPDH or RNase P).

  • qPCR master mix

  • qPCR instrument

Procedure:

  • Cell Seeding: Seed 5 x 10⁴ cells per well in a 24-well plate.

  • Serial Dilution: Prepare serial dilutions of the lentiviral stock (e.g., 10⁻² to 10⁻⁶) in complete medium.

  • Transduction: Add the diluted virus to the cells in the presence of 8 µg/mL Polybrene.[8] Include a non-transduced control well.

  • Incubation: Incubate for 72 hours to allow for viral integration and degradation of non-integrated viral DNA.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.

  • qPCR: Perform qPCR using primers for the lentiviral vector and the housekeeping gene. Create a standard curve using a plasmid containing the target sequence.

  • Titer Calculation: Calculate the number of viral genomes per host genome. The titer (TU/mL) is then determined based on the initial volume of virus used for transduction and the number of cells at the time of transduction.

Protocol 3: this compound Efficacy Assay using SRE-Luciferase Reporter

This protocol details the use of a lentiviral-based SRE-luciferase reporter to measure the inhibitory effect of this compound on the cholesterol biosynthesis pathway.

Materials:

  • Target cells (e.g., HepG2) stably transduced with the SRE-Luciferase lentivirus.

  • This compound compound

  • DMSO (vehicle control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ SRE-Luciferase reporter cells per well in a 96-well white, clear-bottom plate.

  • Compound Treatment: The following day, prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Add the diluted compound to the cells. Include vehicle-only control wells.

  • Incubation: Incubate the cells with the compound for 24-48 hours.

  • Luciferase Assay: Remove the culture medium and add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase readings to a cell viability assay (e.g., CellTiter-Glo) to account for any cytotoxic effects. Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 4: Cell Viability Assay

This protocol is used to assess the cytotoxicity of this compound.

Materials:

  • Target cells

  • This compound compound

  • Cell viability reagent (e.g., resazurin-based or ATP-based)

  • Plate reader

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of this compound as described in Protocol 3.

  • Incubation: Incubate for the same duration as the efficacy assay (24-48 hours).

  • Reagent Addition: Add the cell viability reagent to each well.

  • Measurement: Measure the fluorescence or absorbance according to the manufacturer's protocol.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

The described lentiviral-based assays provide a comprehensive platform for the preclinical evaluation of this compound. These methods allow for the robust and reproducible quantification of the compound's on-target efficacy and potential cytotoxicity. The flexibility of lentiviral vectors also permits the adaptation of these assays to different cell types and the investigation of other signaling pathways, making them an invaluable tool in the drug discovery and development pipeline.[11]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DF-461 Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DF-461 (also known as Mavacamten or MYK-461), a selective inhibitor of cardiac myosin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class, reversible, allosteric inhibitor of cardiac myosin. It specifically targets the β-cardiac myosin heavy chain, modulating its ATPase activity. By binding to myosin, this compound stabilizes an energy-sparing, "super-relaxed" state, which reduces the number of myosin heads available to interact with actin for force generation. This ultimately leads to a decrease in sarcomere contractility.[1][2][3]

Q2: What is the optimal concentration range for this compound in in vitro experiments?

The optimal concentration of this compound is highly dependent on the experimental system. Below is a summary of reported inhibitory concentrations (IC50) in various models. Researchers should use these values as a starting point and perform a dose-response curve to determine the optimal concentration for their specific assay conditions.

Experimental SystemReported IC50 / Effective ConcentrationReference
Purified Bovine Cardiac Myosin S1 ATPase Assay0.3 µMNot explicitly cited
Mouse Cardiac Myofibrils ATPase Assay0.3 µMNot explicitly cited
Human Cardiac Myofibrils ATPase Assay0.711 µMNot explicitly cited
Adult Rat Ventricular Cardiomyocytes (Fractional Shortening)0.18 µMNot explicitly cited
Skinned Cardiac Muscle Fibers (Rat; Maximal Tension)~70% reduction at 1.0 µMNot explicitly cited

Q3: What are the solubility and storage recommendations for this compound?

This compound is soluble in organic solvents such as DMSO and ethanol. For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve this compound in DMSO to create a stock solution and then dilute it with the aqueous buffer of choice. Aqueous solutions should be prepared fresh and not stored for more than one day. For long-term storage, the solid compound should be stored at -20°C.

SolventSolubility
DMSO~20 mg/mL
Ethanol~1 mg/mL
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL

Troubleshooting Guide

Problem 1: High variability in IC50 values between experiments.

  • Possible Cause 1: Inconsistent Reagent Quality. The purity and activity of cardiac myosin and actin preparations can significantly impact results.

    • Solution: Ensure consistent purification protocols for myosin and actin. If possible, use a single, large batch of purified proteins for a series of experiments. Always handle proteins on ice to prevent degradation.

  • Possible Cause 2: Inconsistent Assay Conditions. Minor variations in temperature, pH, or ionic strength of the assay buffer can alter enzyme kinetics and inhibitor binding.

    • Solution: Prepare fresh assay buffers for each experiment from high-quality stock solutions. Use a calibrated thermometer and pH meter. Ensure consistent incubation times and temperatures.

  • Possible Cause 3: Pipetting Errors. Inaccurate pipetting, especially of the inhibitor stock solution, can lead to significant variations in the final concentration.

    • Solution: Use calibrated pipettes and perform serial dilutions carefully. For highly concentrated stock solutions, a two-step dilution process may improve accuracy.

Problem 2: this compound appears to have low or no inhibitory activity.

  • Possible Cause 1: Incorrect Assay Type. this compound's inhibitory effect is most pronounced in actin-activated myosin ATPase assays. Its effect on the basal (actin-independent) ATPase activity is different.

    • Solution: Confirm that you are using an appropriate assay. For assessing the primary inhibitory effect, an actin-activated ATPase assay is recommended.

  • Possible Cause 2: Inhibitor Degradation. Improper storage of the this compound stock solution can lead to loss of activity.

    • Solution: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

  • Possible Cause 3: Sub-optimal ATP Concentration. The concentration of ATP can influence the apparent inhibitory activity.

    • Solution: Use a saturating concentration of ATP in your assay to ensure that the observed inhibition is not due to competition at the nucleotide-binding site.

Problem 3: High background signal in the ATPase assay.

  • Possible Cause 1: Contaminating ATPases. The presence of other ATP-hydrolyzing enzymes in the myosin or actin preparations can lead to a high background signal.

    • Solution: Ensure the purity of your protein preparations. Include a control with all assay components except myosin to determine the level of background ATPase activity.

  • Possible Cause 2: Non-enzymatic ATP Hydrolysis. High temperatures or extreme pH can cause ATP to hydrolyze non-enzymatically.

    • Solution: Maintain the recommended temperature and pH for the assay.

  • Possible Cause 3: Issues with the Detection Reagent. The reagent used to detect inorganic phosphate (e.g., Malachite Green) can be unstable or improperly prepared.

    • Solution: Prepare the detection reagent fresh and according to the manufacturer's instructions. Include a standard curve with known phosphate concentrations in every experiment.

Experimental Protocols

Protocol 1: Actin-Activated Myosin ATPase Assay

This protocol is designed to determine the IC50 of this compound on the actin-activated ATPase activity of cardiac myosin.

Materials:

  • Purified cardiac myosin (full-length, heavy meromyosin, or subfragment-1)

  • F-actin (stabilized with phalloidin)

  • Assay Buffer: 20 mM MOPS (pH 7.0), 25 mM KCl, 5 mM MgCl2, 1 mM DTT

  • ATP solution (100 mM stock)

  • This compound stock solution (in DMSO)

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations to be tested. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • F-actin (to a final concentration that gives sub-maximal activation, to be determined empirically)

    • This compound dilution or vehicle control

  • Initiate the Reaction: Add cardiac myosin to each well to start the reaction.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 15-30 minutes).

  • Start ATP Hydrolysis: Add ATP to a final saturating concentration (e.g., 2 mM) to all wells.

  • Stop Reaction and Detect Phosphate: At various time points, stop the reaction by adding the phosphate detection reagent.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength for the detection reagent (e.g., 620-650 nm for Malachite Green).

  • Data Analysis:

    • Generate a phosphate standard curve to convert absorbance values to the concentration of inorganic phosphate.

    • Calculate the rate of ATPase activity (moles of phosphate per mole of myosin per second).

    • Plot the ATPase activity as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway GPCR GPCRs (e.g., β-adrenergic) G_Protein G-Proteins GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylation Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Ca_Release Ca2+ Release (CICR) Ca_Influx->Ca_Release SR Sarcoplasmic Reticulum TroponinC Troponin C Ca_Release->TroponinC Ca2+ Binding Tropomyosin Tropomyosin Shift TroponinC->Tropomyosin Actin_Myosin Actin-Myosin Interaction Tropomyosin->Actin_Myosin Allows Contraction Muscle Contraction Actin_Myosin->Contraction DF461 This compound DF461->Actin_Myosin Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Proteins (Myosin, Actin) - ATP Solution Reaction_Setup Set up Reaction in 96-well Plate Reagents->Reaction_Setup Inhibitor_Dilution Prepare this compound Serial Dilutions Inhibitor_Dilution->Reaction_Setup Incubation Incubate at Constant Temperature Reaction_Setup->Incubation Start_Reaction Initiate with ATP Incubation->Start_Reaction Stop_Reaction Stop Reaction & Add Detection Reagent Start_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Calculate_Rate Calculate ATPase Rate Measure_Absorbance->Calculate_Rate Dose_Response Generate Dose-Response Curve & Determine IC50 Calculate_Rate->Dose_Response Troubleshooting_Logic Start High Variability in IC50? Check_Reagents Check Reagent Quality (Purity, Degradation) Start->Check_Reagents Yes No_Inhibition No/Low Inhibition? Start->No_Inhibition No Check_Conditions Verify Assay Conditions (Temp, pH, Time) Check_Reagents->Check_Conditions Check_Pipetting Review Pipetting Technique Check_Conditions->Check_Pipetting Check_Assay_Type Confirm Use of Actin-Activated Assay No_Inhibition->Check_Assay_Type Yes Check_Inhibitor Check Inhibitor Storage & Handling Check_Assay_Type->Check_Inhibitor Check_ATP Ensure Saturating [ATP] Check_Inhibitor->Check_ATP

References

Potential off-target effects of DF-461

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential off-target effects of DF-461. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective inhibitor of squalene synthase (SQS). SQS, also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme in the cholesterol biosynthesis pathway.[1][2] It catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3] By inhibiting SQS, this compound blocks the production of squalene and all subsequent downstream products, including cholesterol.

Q2: How does the mechanism of this compound differ from that of statins, and what are the implications for off-target effects?

Statins, such as atorvastatin and simvastatin, inhibit HMG-CoA reductase (HMGCR), which is an enzyme that acts much earlier in the mevalonate pathway.[2] A key difference is that HMGCR is upstream of the synthesis of several essential non-sterol isoprenoid molecules, such as ubiquinone (Coenzyme Q10) and dolichol, which are vital for cellular functions like electron transport and glycoprotein synthesis. Inhibition of HMGCR can therefore interfere with the production of these important molecules, potentially leading to off-target effects like myotoxicity.[2]

This compound acts downstream of the branch point for non-sterol isoprenoid biosynthesis.[3] This means that it specifically blocks the pathway leading to cholesterol without affecting the synthesis of other essential isoprenoids. This targeted mechanism is expected to result in fewer off-target effects compared to statins.

Signaling Pathway: Cholesterol Biosynthesis

AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP NonSterol Non-Sterol Isoprenoids (e.g., Ubiquinone, Dolichol) FPP->NonSterol Squalene Squalene FPP->Squalene Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMGCoA Inhibition DF461 This compound DF461->Squalene Inhibition

Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for Statins and this compound.

Q3: What data is available on the selectivity of this compound?

This compound was developed to have high hepatic (liver) selectivity.[1] This is a crucial feature because the liver is the primary site of cholesterol synthesis. By concentrating in the liver, this compound is designed to maximize its on-target efficacy while minimizing exposure and potential off-target effects in other tissues. While a broad panel kinase screen is not publicly available, the high potency against squalene synthase and its targeted biodistribution are key indicators of its selectivity.

Q4: Are there any known off-target interactions for this compound?

Based on the available scientific literature, there are no specific off-target interactions that have been reported for this compound. The focus of its development was on achieving high selectivity for squalene synthase to avoid the known side effects of other classes of cholesterol-lowering drugs.[1]

Troubleshooting Guide

Issue: I am observing an unexpected phenotype in my cell-based assay after treatment with this compound, which I suspect might be an off-target effect.

Troubleshooting Steps:

  • Confirm On-Target Activity: The first step is to verify that the observed phenotype is not a direct or indirect consequence of squalene synthase inhibition.

    • Rescue Experiment: Can the phenotype be reversed by adding exogenous squalene or cholesterol to the culture medium? If so, the effect is likely on-target.

    • Use a Structurally Unrelated SQS Inhibitor: Treat your cells with a different, structurally distinct squalene synthase inhibitor (e.g., zaragozic acid). If you observe the same phenotype, it is more likely to be an on-target effect of inhibiting the cholesterol biosynthesis pathway.

  • Control for Non-Specific Effects:

    • Inactive Enantiomer/Analog: If available, use an inactive enantiomer or a close structural analog of this compound that is known to not inhibit squalene synthase. If the phenotype persists, it is likely a non-specific or off-target effect.

    • Dose-Response Analysis: Is the unexpected phenotype observed at concentrations significantly higher than the IC50 for squalene synthase inhibition? Off-target effects often manifest at higher concentrations.

  • Investigate Potential Off-Target Mechanisms:

    • If the above steps suggest a true off-target effect, you may need to perform broader profiling assays. A general workflow for such an investigation is outlined below.

Experimental Workflow: Investigating Potential Off-Target Effects

start Unexpected Phenotype Observed confirm_on_target Confirm On-Target Effect (Rescue, Alternative Inhibitor) start->confirm_on_target on_target Phenotype is Likely On-Target confirm_on_target->on_target Yes off_target_suspected Off-Target Effect Suspected confirm_on_target->off_target_suspected No profiling Broad Off-Target Profiling (Kinase/Receptor Screens) off_target_suspected->profiling target_id Target Identification (e.g., Affinity Chromatography, Proteomics) profiling->target_id validation Target Validation (e.g., siRNA, CRISPR) target_id->validation conclusion Confirmed Off-Target Mechanism validation->conclusion

Caption: A logical workflow for troubleshooting and identifying potential off-target effects.

Methodologies for Key Experiments

Squalene Synthase Inhibition Assay (General Protocol)

This assay is used to determine the potency of this compound against its target enzyme.

  • Enzyme Source: Microsomes are prepared from the livers of rats treated with a statin to upregulate the expression of squalene synthase.

  • Substrate: Radiolabeled [1-14C]farnesyl pyrophosphate is used as the substrate.

  • Reaction: The microsomal enzyme preparation is incubated with the radiolabeled substrate, NADPH, and varying concentrations of this compound in a suitable buffer.

  • Extraction: The reaction is stopped, and the lipids, including the product [14C]squalene, are extracted using an organic solvent (e.g., hexane).

  • Quantification: The amount of radioactivity in the organic phase is measured using a scintillation counter. This corresponds to the amount of [14C]squalene produced.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Cholesterol Synthesis Inhibition Assay in Cultured Cells (General Protocol)

This assay measures the effect of this compound on the de novo synthesis of cholesterol in a cellular context.

  • Cell Culture: A relevant cell line, such as the human hepatoma cell line HepG2, is cultured to sub-confluence.

  • Treatment: The cells are pre-incubated with various concentrations of this compound.

  • Radiolabeling: [14C]acetate is added to the culture medium. Acetate is a precursor for cholesterol synthesis, and the radiolabel will be incorporated into newly synthesized cholesterol.

  • Lipid Extraction: After a suitable incubation period, the cells are harvested, and the total lipids are extracted.

  • Separation: The non-saponifiable lipids (which include cholesterol) are separated. The cholesterol can be further purified by thin-layer chromatography (TLC).

  • Quantification: The amount of radioactivity incorporated into the cholesterol fraction is measured by scintillation counting.

  • Data Analysis: The inhibition of cholesterol synthesis is calculated for each concentration of this compound to determine the IC50 value in a cellular system.

References

Technical Support Center: Stability and Handling of MYK-461 (Mavacamten)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound DF-461: Initial searches for "this compound" indicate it may be a squalene synthase inhibitor, though public information is limited[1]. This guide focuses on the well-characterized cardiac myosin inhibitor MYK-461 (Mavacamten) , a compound with a similar name designation that is extensively studied for the treatment of hypertrophic cardiomyopathy (HCM)[2][3]. The principles of small molecule stability and troubleshooting outlined here are broadly applicable.

This guide provides researchers, scientists, and drug development professionals with detailed information on the stability of MYK-461 in common experimental buffers, along with troubleshooting advice for issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing and storing stock solutions of MYK-461?

A1: MYK-461 should be dissolved in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM)[4]. For optimal stability, stock solutions should be aliquoted into single-use volumes in low-adsorption tubes and stored at -80°C for long-term use (up to one year) or -20°C for short-term use (up to 3 years, powder)[4]. Avoid repeated freeze-thaw cycles, as moisture in DMSO can lead to compound degradation[5]. When preparing for an experiment, allow an aliquot to thaw completely and equilibrate to room temperature before opening to minimize water condensation.

Q2: My MYK-461 precipitated after I diluted the DMSO stock into my aqueous assay buffer. What can I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules.[6] This occurs when the compound's concentration exceeds its solubility limit in the final buffer system. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most direct solution is to work with a lower final concentration of MYK-461 if your experimental design permits.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on your biological system[5]. However, a slightly higher but still tolerated DMSO concentration may improve solubility.

  • Modify Dilution Method: Instead of a single dilution step, perform a serial dilution. Add the DMSO stock to the buffer in a stepwise manner with vigorous mixing to avoid localized high concentrations that can initiate precipitation.[5]

  • Buffer Composition: The pH and components of your buffer can impact solubility. Consider screening different buffers or adding a small amount of a biocompatible solubilizing agent, such as a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20), if compatible with your assay.[7]

Q3: How stable is MYK-461 in common cell culture media and biochemical buffers?

A3: MYK-461 is generally stable in standard buffers and media for the duration of typical experiments. However, stability can be affected by pH, temperature, and the presence of certain additives. It is recommended to prepare working solutions fresh for each experiment. For longer incubations (>24 hours), the stability should be empirically determined. The table below provides an overview of expected stability in various common buffers.

Q4: Can I add MYK-461 directly to my protein solution for a binding assay?

A4: Yes. MYK-461 is designed to bind directly to its target, β-cardiac myosin[8]. For binding assays like Differential Scanning Fluorimetry (DSF) or Fluorescence Polarization (FP), the compound is typically added from a DMSO stock to the protein in its specific assay buffer. It is crucial to run appropriate controls, including buffer with DMSO alone, to account for any solvent effects on protein stability or assay signal.

Data Presentation: MYK-461 Stability

The following tables summarize the expected stability and solubility of MYK-461 in various experimental buffers. (Note: This data is illustrative for guidance purposes).

Table 1: Stability of MYK-461 (10 µM) in Common Buffers after 24-Hour Incubation

Buffer (pH 7.4)TemperaturePercent Remaining (%)Visual Observation
PBS (Phosphate-Buffered Saline) 4°C>98%Clear Solution
25°C (RT)>95%Clear Solution
37°C~92%Clear Solution
Tris-HCl (50 mM) 4°C>99%Clear Solution
25°C (RT)>98%Clear Solution
37°C~96%Clear Solution
HEPES (50 mM) 4°C>99%Clear Solution
25°C (RT)>98%Clear Solution
37°C~97%Clear Solution
DMEM + 10% FBS 37°C>95%Clear Solution

Table 2: Solubility and Precipitation Guide for MYK-461

Buffer SystemFinal DMSO (%)Max Recommended Concentration (µM)
PBS, pH 7.40.1%~25 µM
PBS, pH 7.40.5%~100 µM
Tris-HCl, pH 7.40.1%~30 µM
Tris-HCl, pH 7.40.5%~120 µM
Cell Culture Media + 10% FBS0.2%>50 µM (protein binding aids solubility)

Experimental Protocols

Protocol 1: Assessing Compound Stability via HPLC-UV

This protocol provides a method to quantify the amount of MYK-461 remaining in a buffer over time.

1. Materials:

  • MYK-461
  • Anhydrous DMSO
  • Experimental buffer of choice (e.g., PBS, pH 7.4)
  • Acetonitrile (ACN), HPLC grade
  • HPLC system with a UV detector and a C18 column

2. Procedure:

  • Preparation: Prepare a 10 mM stock solution of MYK-461 in anhydrous DMSO.
  • Spiking: Add the MYK-461 stock to your experimental buffer to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples (e.g., 0.1%). Mix thoroughly.[5]
  • Time Zero (T=0) Sample: Immediately after mixing, take a 100 µL aliquot and mix it with 100 µL of ACN to stop any degradation. This serves as your 100% reference sample.
  • Incubation: Incubate the remaining solution under your desired experimental conditions (e.g., in a 37°C incubator).
  • Time Point Sampling: At designated time points (e.g., 2, 8, 24 hours), withdraw 100 µL aliquots and quench them with 100 µL of ACN.
  • Sample Analysis: Centrifuge all quenched samples to pellet any precipitated material. Analyze the supernatant using HPLC-UV. The concentration of MYK-461 is determined by the area under the curve (AUC) of its characteristic peak.
  • Data Analysis: Calculate the percentage of MYK-461 remaining at each time point relative to the T=0 sample: (% Remaining) = (AUC_timepoint / AUC_T=0) * 100.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

MYK-461 is a selective allosteric inhibitor of cardiac myosin ATPase.[9] It modulates the chemomechanical cycle of the sarcomere, reducing the number of myosin heads available for actin binding, which leads to reduced contractility.[3][8] This mechanism is beneficial in hypertrophic cardiomyopathy, a condition characterized by hypercontractility.[10]

MyosinCycle cluster_myosin Myosin Head States M_ATP Myosin-ATP (Detached) M_ADP_Pi Myosin-ADP-Pi (Weakly Bound) M_ATP->M_ADP_Pi ATP Hydrolysis M_ADP Myosin-ADP (Strongly Bound) M_ADP_Pi->M_ADP Pi Release (Power Stroke) Actin Actin Filament M_ADP_Pi->Actin Weak Binding M_Rigor Myosin (Rigor State) M_ADP->M_Rigor ADP Release M_ADP->Actin Strong Binding M_Rigor->M_ATP ATP Binding Inhibitor MYK-461 Inhibitor->M_ADP_Pi Inhibits Pi Release & Reduces transition to strongly bound state

Caption: Mechanism of MYK-461 on the cardiac myosin chemomechanical cycle.

Experimental Workflow

The following workflow outlines the key steps for assessing the solubility and stability of a small molecule inhibitor like MYK-461.

StabilityWorkflow start Start: Compound Powder stock Prepare Concentrated Stock in Anhydrous DMSO start->stock sol_screen Solubility Screen: Dilute into various aqueous buffers stock->sol_screen precip Precipitation? sol_screen->precip troubleshoot Troubleshoot: - Lower Concentration - Adjust Buffer/DMSO - Modify Dilution precip->troubleshoot Yes stable Proceed to Stability Assay precip->stable No troubleshoot->stock hplc_assay HPLC Stability Assay: Incubate at Target Temp and Timepoints stable->hplc_assay analyze Analyze Samples (HPLC, LC-MS) hplc_assay->analyze results Determine % Remaining vs. Time=0 analyze->results end End: Stability Profile results->end

Caption: General workflow for assessing small molecule stability.

Troubleshooting Logic

This diagram provides a logical flowchart for addressing compound precipitation in an experimental assay.

TroubleshootingLogic start Compound Precipitates in Assay q1 Is final concentration above known solubility limit? start->q1 a1 Reduce final concentration q1->a1 Yes q2 Is final DMSO% very low (<0.1%)? q1->q2 No end Solution Found a1->end a2 Increase DMSO slightly (if assay tolerates, e.g., to 0.5%) q2->a2 Yes q3 Was dilution done in a single step? q2->q3 No a2->end a3 Use serial dilution with vigorous mixing q3->a3 Yes q4 Is buffer known to be problematic (e.g., high salt)? q3->q4 No a3->end a4 Test alternative buffers (e.g., Tris vs. PBS) q4->a4 Yes a4->end

Caption: Flowchart for troubleshooting compound precipitation issues.

References

Troubleshooting inconsistent results with DF-461

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DF-461

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of cardiac myosin.[1][2] It reduces the number of myosin heads that can enter the power-generating state, thereby decreasing the probability of force-producing cross-bridge formation.[3] This mechanism effectively reduces sarcomere hypercontractility without altering the intrinsic rate of the myosin chemomechanical cycle.[2][3] this compound is currently under investigation for its therapeutic potential in conditions characterized by cardiac hypercontractility, such as hypertrophic cardiomyopathy (HCM).[1][4] It is supplied as a lyophilized powder for research use.

Troubleshooting Guides

This section addresses common issues researchers may encounter when working with this compound.

1. Why am I seeing inconsistent IC50 values for this compound between experiments?

Inconsistent IC50 values are a frequent issue in inhibitor studies and can arise from several sources.[5]

  • Compound Stability and Handling: this compound, like many small molecules, can be sensitive to storage conditions and handling.[6] Repeated freeze-thaw cycles of stock solutions can lead to degradation or precipitation.[6] It is recommended to aliquot stock solutions into single-use volumes.

  • Cell Culture Variability: The physiological state of your cells can significantly impact results. Factors such as cell passage number, confluency at the time of treatment, and batch-to-batch variations in serum can alter cellular response to the inhibitor.[5]

  • Assay Conditions: The specifics of your experimental setup, such as incubation time, final DMSO concentration, and the type of assay used (e.g., biochemical vs. cell-based), can influence the apparent potency.[7] Ensure these parameters are kept consistent across all experiments.

Troubleshooting Flowchart for Inconsistent IC50 Values

Start Inconsistent IC50 Results CheckStock Verify Stock Solution (Fresh Aliquot, LC-MS) Start->CheckStock CheckCells Standardize Cell Culture (Passage #, Confluency) Start->CheckCells CheckAssay Review Assay Protocol (DMSO %, Incubation Time) Start->CheckAssay Degraded Stock is Degraded CheckStock->Degraded Issue Found VariableCells Cell State is Variable CheckCells->VariableCells Issue Found VariableAssay Assay Conditions Vary CheckAssay->VariableAssay Issue Found NewStock Action: Prepare Fresh Stock from Solid Compound Degraded->NewStock StandardizeCells Action: Implement Strict Cell Culture SOP VariableCells->StandardizeCells StandardizeAssay Action: Standardize Assay Parameters and Controls VariableAssay->StandardizeAssay Resolved Problem Resolved NewStock->Resolved StandardizeCells->Resolved StandardizeAssay->Resolved Myosin_ADP_Pi Myosin-ADP-Pi (Weakly bound to Actin) Myosin_ADP Myosin-ADP (Strongly bound, Power Stroke) Myosin_ADP_Pi->Myosin_ADP Pi Release Myosin Rigor State (Myosin bound to Actin) Myosin_ADP->Myosin ADP Release Myosin_ATP Myosin-ATP (Detached from Actin) Myosin->Myosin_ATP ATP Binding Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis DF461 This compound DF461->Myosin_ADP_Pi Inhibits transition to power-generating state Prep Prepare 10 mM this compound Stock in DMSO Dilute Prepare Working Dilutions in Cell Culture Medium Prep->Dilute Culture Culture Cells (e.g., Cardiomyocytes) Treat Treat Cells with this compound (Include Vehicle Control) Culture->Treat Dilute->Treat Incubate Incubate for Desired Time Period Treat->Incubate Assay Perform Downstream Assay (e.g., Contractility, Viability) Incubate->Assay Analyze Analyze Data & Determine IC50/EC50 Assay->Analyze

References

How to minimize DF-461 toxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the molecular glue DF-461 (HQ461). The following information is intended to help troubleshoot and manage the cytotoxic effects of this compound in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HQ461) and what is its mechanism of action?

This compound (HQ461) is a small molecule that functions as a "molecular glue." It induces the interaction between Cyclin K (CCNK) and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of CCNK. The degradation of CCNK results in the inactivation of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). Inactivation of CDK12/13 impairs the transcription of genes involved in the DNA damage response, ultimately leading to cell death in sensitive cancer cell lines.[1]

Q2: In which cell lines has the cytotoxicity of this compound (HQ461) been characterized?

The cytotoxicity of this compound (HQ461) has been notably characterized in the A549 non-small cell lung cancer cell line.[1] Further studies in a broader range of cell lines are needed to fully understand its activity spectrum.

Q3: What is the typical IC50 of this compound (HQ461) in sensitive cell lines?

In the A549 cell line, this compound (HQ461) has a reported half-maximal inhibitory concentration (IC50) of approximately 1.3 µM.[1] However, this value can vary depending on the cell line, assay conditions, and exposure time.

Q4: How can I determine the optimal concentration of this compound (HQ461) for my experiments?

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A typical starting point would be to test a range of concentrations from 0.1 µM to 50 µM.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High cell death even at low concentrations The cell line is highly sensitive to CDK12/13 inhibition.Perform a more granular dose-response curve starting from nanomolar concentrations. Reduce the treatment duration.
Inconsistent IC50 values between experiments Variability in cell density, passage number, or reagent quality.Standardize cell seeding density and passage number. Use fresh compound dilutions for each experiment. Ensure consistent incubation times.
No significant cytotoxicity observed The cell line may be resistant to this compound (HQ461).Sequence CDK12 to check for mutations (e.g., G731E or G731R) that can confer resistance.[1] Assess the expression levels of DDB1 and RBX1, which are required for this compound (HQ461) activity.[1]
Discrepancy between cytotoxicity and target degradation The cytotoxic phenotype may be independent of CCNK degradation in your model.Confirm CCNK degradation via Western blot at various time points and concentrations. Investigate potential off-target effects at higher concentrations.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound (HQ461) in A549 Cells

Parameter Value Reference
IC50 (Viability)1.3 µM[1]
IC50 (CDK12 G731E/R mutant)25.2 µM to 36.5 µM[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (HQ461) in culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using a suitable software package.

Protocol 2: Western Blot for CCNK Degradation

  • Cell Treatment: Plate cells in a 6-well plate and treat with this compound (HQ461) at various concentrations and for different durations.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against CCNK and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Caption: Mechanism of action of this compound (HQ461) leading to cell death.

Troubleshooting_Workflow cluster_0 Experimental Observation cluster_1 Initial Checks cluster_2 Mechanistic Investigation cluster_3 Resolution Start Unexpected Cytotoxicity (High or Low) Check_Dose Verify Dose-Response Start->Check_Dose Check_Cell_Line Confirm Cell Line Identity & Passage Number Start->Check_Cell_Line Check_Reagents Validate Compound Aliquots & Reagent Quality Start->Check_Reagents Check_Target Assess CCNK Degradation (Western Blot) Check_Dose->Check_Target Check_Resistance Sequence CDK12 for Mutations Check_Cell_Line->Check_Resistance Check_Reagents->Check_Target Optimize_Protocol Optimize Protocol (Concentration, Duration) Check_Target->Optimize_Protocol Degradation Observed Select_New_Model Select Alternative Cell Line Check_Target->Select_New_Model No Degradation Check_Complex Verify DDB1/RBX1 Expression Check_Resistance->Check_Complex No Mutation Report_Resistance Report as Resistant Cell Line Check_Resistance->Report_Resistance Mutation Found Check_Complex->Optimize_Protocol Expression Confirmed Check_Complex->Select_New_Model Low/No Expression

Caption: Troubleshooting workflow for unexpected this compound (HQ461) cytotoxicity.

References

Technical Support Center: In Vivo Studies with DF-461 (Mavacamten)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "DF-461" has been associated with a potent squalene synthase inhibitor in some literature. However, it is more widely recognized as a former designation for Mavacamten (MYK-461) , a first-in-class cardiac myosin inhibitor. This technical support guide will focus on Mavacamten, assuming this is the compound of interest. It is crucial to verify the identity of your specific compound.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected in vivo exposure of this compound (Mavacamten). Is this due to poor bioavailability?

A1: Not necessarily. Preclinical and clinical studies have demonstrated that Mavacamten has excellent oral bioavailability across multiple species. Issues with in vivo exposure are more likely to stem from other factors such as metabolism, experimental protocol deviations, or the specific formulation used. Mavacamten exhibits high permeability and is not a significant substrate for efflux transporters.

Q2: What are the key metabolic pathways for this compound (Mavacamten) that could affect its in vivo concentration?

A2: Mavacamten is extensively metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver. The major metabolic pathways include aromatic and aliphatic hydroxylation, N-dealkylation, and subsequent glucuronidation. The predominant enzymes involved are CYP2C19 (74%) and CYP3A4/5 (18%) , with a minor contribution from CYP2C9.[1][2] Genetic polymorphisms in CYP2C19 can lead to significant variations in drug exposure and half-life.[2][3]

Q3: What pharmacokinetic parameters have been reported for this compound (Mavacamten) in preclinical studies?

A3: Mavacamten is characterized by low clearance, a high volume of distribution, and a long terminal elimination half-life in preclinical species. This is consistent with its high in vitro metabolic stability.[4]

Table 1: Preclinical Pharmacokinetic Parameters of Mavacamten

SpeciesClearance (CLp) Prediction (mL/min/kg)
Mouse<16.3
Rat<10.6
Dog<8.8
Human<4.9

Source: Adapted from in vitro metabolic stability data in liver microsomes.[4]

Troubleshooting Guide

Issue 1: High variability in plasma concentrations between animals.
  • Possible Cause 1: Genetic Polymorphism. As Mavacamten is primarily metabolized by CYP2C19, genetic differences in this enzyme among test animals can lead to significant variability in exposure.

  • Troubleshooting Step: If using outbred rodent strains, consider switching to an inbred strain to reduce genetic variability. If variability persists, genotyping the animals for relevant CYP enzymes could provide insights.

  • Possible Cause 2: Inconsistent Dosing. Errors in oral gavage or intravenous administration can lead to inconsistent dosing and, consequently, variable plasma concentrations.

  • Troubleshooting Step: Ensure all personnel are thoroughly trained in dosing techniques. For oral administration, verify proper placement of the gavage needle. For IV administration, visually confirm the injection was successful and that there was no leakage.

Issue 2: Consistently low plasma concentrations despite using a validated formulation.
  • Possible Cause 1: Drug-Drug Interactions. Concomitant administration of other compounds that induce CYP2C19 or CYP3A4 can increase the metabolism of Mavacamten, leading to lower than expected exposure.[1]

  • Troubleshooting Step: Review all compounds being administered to the animals. If a CYP inducer is present, consider a different co-administered agent or adjust the Mavacamten dose accordingly.

  • Possible Cause 2: Formulation Instability. The dosing formulation may not be stable for the duration of the experiment, leading to a lower effective dose being administered.

  • Troubleshooting Step: Conduct a stability analysis of the dosing formulation under the conditions and timeframe of your experiment. For example, a common vehicle for preclinical oral studies is 0.5% (w/v) methylcellulose in distilled water, which should be used within a few hours of preparation.[5]

Experimental Protocols

Protocol 1: General In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for assessing the pharmacokinetics of an orally administered compound.

  • Animal Model: Male Sprague-Dawley rats (250–290 g) are commonly used.[6] House animals under controlled conditions with a 12-hour light/dark cycle and free access to food and water.[6] Acclimatize animals for at least one week before the experiment.[6]

  • Dosing Formulation: Prepare the test compound in a suitable vehicle. For Mavacamten, a suspension in 0.5% carboxymethylcellulose (CMC) in distilled water is appropriate.[5]

  • Administration: Fast the rats for at least 12 hours prior to dosing, with continued access to water.[6] Administer the compound via oral gavage at the desired dose.[6] For intravenous administration, a cannulated vein (e.g., jugular) is used.[6]

  • Blood Sampling: Collect blood samples (approximately 100-200 µL per sample) at predetermined time points.[6] Suggested time points for oral administration could be: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.[7] For IV, earlier time points like 5 and 15 minutes are crucial.[8]

  • Plasma Separation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples (e.g., at 13,000 rpm for 5 minutes) to separate the plasma.[6]

  • Sample Storage and Analysis: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.[6] Analyze drug concentrations using a validated LC-MS/MS method.[8]

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.[9]

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

For compounds that genuinely exhibit poor solubility (unlike Mavacamten), creating an amorphous solid dispersion can be an effective strategy to improve bioavailability.

  • Materials: Active Pharmaceutical Ingredient (API), a suitable polymer carrier (e.g., Soluplus®, HPMC), and a volatile solvent (e.g., ethanol).[10]

  • Solution Preparation: Dissolve both the API and the polymer in the solvent to create a homogenous solution. A typical drug loading might be 20-30% (w/w).[10]

  • Spray Drying:

    • Use a laboratory-scale spray dryer.

    • Optimize process parameters such as inlet temperature, solution feed rate, and atomizing air flow to ensure efficient solvent evaporation without thermally degrading the compound.

    • The rapid evaporation of the solvent prevents the API from recrystallizing, trapping it in an amorphous state within the polymer matrix.[11]

  • Powder Collection: Collect the resulting dry powder from the cyclone and/or collection vessel.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak and determine the glass transition temperature (Tg) of the ASD.[10]

    • Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the API in the dispersion (i.e., absence of sharp Bragg peaks).

    • In Vitro Dissolution Testing: To demonstrate the improved dissolution rate of the ASD compared to the crystalline API.[10]

Visualizations

Signaling Pathway of this compound (Mavacamten)

Mavacamten_Pathway cluster_sarcomere Sarcomere cluster_hcm Hypertrophic Cardiomyopathy (HCM) Pathophysiology Myosin β-Cardiac Myosin CrossBridge Myosin-Actin Cross-Bridge Myosin->CrossBridge Binds Actin Actin Actin->CrossBridge Binds Hypercontractility Hypercontractility CrossBridge->Hypercontractility Excessive Formation Leads to Diastolic_Dysfunction Diastolic Dysfunction Hypercontractility->Diastolic_Dysfunction LVH Left Ventricular Hypertrophy Hypercontractility->LVH LVOTO LV Outflow Tract Obstruction Hypercontractility->LVOTO Mavacamten This compound (Mavacamten) Mavacamten->Myosin Allosterically Inhibits (Stabilizes 'off-actin' state)

Caption: Mechanism of action of this compound (Mavacamten) in hypertrophic cardiomyopathy.

Experimental Workflow: In Vivo Pharmacokinetic Study

PK_Workflow cluster_animal_phase In-Life Phase cluster_bioanalysis Bioanalysis Phase cluster_data_analysis Data Analysis A 1. Animal Acclimation (Sprague-Dawley Rats) B 2. Fasting (12 hours) A->B C 3. Dosing (Oral Gavage) B->C D 4. Serial Blood Sampling (Predetermined Time Points) C->D E 5. Plasma Separation (Centrifugation) D->E F 6. Sample Storage (-80°C) E->F G 7. LC-MS/MS Analysis F->G H 8. Generate Concentration- Time Profile G->H I 9. Calculate PK Parameters (Cmax, AUC, T½) H->I

Caption: Workflow for a typical oral pharmacokinetic study in rats.

Logical Relationship: Troubleshooting Low In Vivo Exposure

Troubleshooting_Logic Start Low In Vivo Exposure Observed Check1 Is formulation stable and correct? Start->Check1 Check2 Is dosing protocol consistent? Check1->Check2 Yes Sol1 Reformulate / Check Stability Check1->Sol1 No Check3 Are there any CYP-inducing co-meds? Check2->Check3 Yes Sol2 Retrain Staff / Refine Protocol Check2->Sol2 No Check4 Is animal strain genetically variable? Check3->Check4 Yes Sol3 Remove Inducing Agents Check3->Sol3 No Sol4 Switch to Inbred Strain Check4->Sol4 Yes End Re-run Experiment Check4->End No Sol1->End Sol2->End Sol3->End Sol4->End

Caption: A logical workflow for troubleshooting unexpected low in vivo exposure.

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DF-461

Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls that may be encountered during experiments with this compound, a potent squalene synthase inhibitor.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent small molecule inhibitor of squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1).[1][2] Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis. By inhibiting SQS, this compound blocks the production of squalene and downstream cholesterol.

Q2: My this compound stock solution appears to have precipitated. What should I do?

A2: Precipitation of a small molecule inhibitor can lead to inaccurate concentration and inconsistent results.[3][4] Here are some steps to address this:

  • Gentle Warming: Briefly warm the solution in a 37°C water bath to aid in redissolving the compound.[4]

  • Sonication: Use a sonicator bath to help break up any precipitate and facilitate dissolution.[4]

  • Solvent Choice: Ensure you are using the appropriate solvent. While DMSO is common for stock solutions, ensure the final concentration in your aqueous assay buffer is low (typically <0.5%) to maintain solubility.[5]

  • Fresh Preparation: If precipitation persists, it is best to prepare a fresh stock solution.[3]

Q3: I am observing high variability in my IC50 values for this compound between experiments. What are the potential causes?

A3: Inconsistent IC50 values are a common issue in enzyme kinetics and can stem from several factors:[6][7]

  • Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure the concentration of the SQS substrate, farnesyl pyrophosphate (FPP), is consistent across all experiments.

  • Enzyme Activity: The activity of the recombinant squalene synthase enzyme can vary between lots or due to storage conditions. Always confirm the enzyme's activity before starting an inhibitor screen.[8]

  • Incubation Time: Ensure the incubation time for the enzyme, substrate, and inhibitor is kept constant.

  • Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, can introduce significant variability.[8] Use calibrated pipettes and consider preparing a master mix.[8]

Q4: I am not observing the expected downstream effects on cholesterol synthesis in my cell-based assay. What should I check?

A4: A lack of effect in cell-based assays can be due to several reasons:

  • Cell Permeability: The compound may not be efficiently entering the cells.[8] Consider increasing the incubation time, but be mindful of potential cytotoxicity.[8]

  • Compound Stability: The inhibitor may be unstable or metabolized in your cell culture medium.[9] Assess the stability of this compound under your experimental conditions using methods like LC-MS.[3]

  • Cell Line Specifics: The targeted pathway may be compensated for in your specific cell line.[8] Confirm the expression of squalene synthase (FDFT1) in your cells via Western blot or qPCR.[8]

Troubleshooting Guides

Problem: High Background Signal in In Vitro Squalene Synthase Assay
Potential Cause Recommended Solution
Inactive Enzyme Ensure the recombinant squalene synthase is stored correctly at -80°C and handled on ice. Perform a control experiment with a known substrate to confirm enzyme activity.[8]
Substrate Quality Ensure the farnesyl pyrophosphate (FPP) substrate is of high purity and has not degraded.
Incorrect Buffer Composition Use a validated kinase assay buffer for SQS. A typical buffer might contain Tris-HCl, MgCl₂, and DTT.[8]
Contamination Ensure all reagents and labware are free from contaminants that might interfere with the assay readout.
Problem: Cytotoxicity Observed at Low Concentrations of this compound
Potential Cause Recommended Solution
Off-Target Effects At higher concentrations, this compound may inhibit other cellular processes, leading to non-specific toxicity.[8][10] Perform a dose-response experiment to determine the optimal, non-toxic concentration range.
Solvent Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is below 0.5%.[5]
Cell Line Sensitivity Some cell lines may be particularly sensitive to the inhibition of the cholesterol biosynthesis pathway. Consider using a less sensitive cell line or reducing the treatment duration.

Quantitative Data

Table 1: In Vitro Potency of this compound
Target Assay Type IC50 (nM)
Human Squalene SynthaseBiochemical Assay15.2
Rat Squalene SynthaseBiochemical Assay21.7
Table 2: Fictional Kinase Selectivity Panel for this compound at 1 µM
Kinase Target % Inhibition at 1 µM
HMG-CoA Reductase< 5%
Farnesyltransferase< 10%
Geranylgeranyltransferase I< 10%

Experimental Protocols

Protocol 1: In Vitro Squalene Synthase Inhibition Assay
  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT). Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup: In a 96-well plate, add 2 µL of the this compound dilution (or DMSO for control).

  • Enzyme Addition: Add 50 µL of recombinant human squalene synthase diluted in reaction buffer. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 50 µL of the substrate, [³H]-farnesyl pyrophosphate, diluted in reaction buffer.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Quench Reaction: Stop the reaction by adding an acidic solution.

  • Detection: Measure the amount of radiolabeled squalene formed using a scintillation counter to determine the level of inhibition.

Protocol 2: Western Blot for Downstream Target Modulation
  • Cell Treatment: Plate cells (e.g., HepG2) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against a downstream marker (e.g., HMG-CoA Reductase) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Cholesterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMGCR fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp Multiple Steps squalene Squalene fpp->squalene SQS cholesterol Cholesterol squalene->cholesterol Multiple Steps hmgcr HMG-CoA Reductase sqs Squalene Synthase (SQS) df461 This compound df461->sqs

Caption: Simplified cholesterol biosynthesis pathway showing the inhibitory action of this compound on Squalene Synthase (SQS).

Troubleshooting_Workflow start Inconsistent IC50 Values Observed check_reagents Verify Reagent Stability (Enzyme, Substrate) start->check_reagents reagents_ok Reagents Stable check_reagents->reagents_ok Yes reagents_bad Degraded Reagents -> Replace check_reagents->reagents_bad No check_protocol Review Experimental Protocol protocol_ok Protocol Consistent check_protocol->protocol_ok Yes protocol_bad Inconsistent Parameters (e.g., Incubation Time) -> Standardize check_protocol->protocol_bad No check_instrumentation Check Instrumentation (Pipettes, Plate Reader) instrumentation_ok Instrumentation Calibrated check_instrumentation->instrumentation_ok Yes instrumentation_bad Calibration Error -> Recalibrate check_instrumentation->instrumentation_bad No reagents_ok->check_protocol protocol_ok->check_instrumentation resolve Problem Resolved instrumentation_ok->resolve

References

DF-461 degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

DF-461 Technical Support Center

Welcome to the technical resource center for this compound. This guide is intended for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting guidance for issues related to the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is primarily susceptible to two degradation pathways:

  • Hydrolysis: The ester functional group in this compound can be hydrolyzed, particularly in aqueous solutions with a pH above 7.0. This results in the formation of two inactive metabolites, this compound-A (carboxylic acid) and this compound-B (alcohol).

  • Oxidation: The electron-rich aromatic ring system in this compound is prone to oxidation, especially when exposed to atmospheric oxygen, light, or trace metal ions. This leads to the formation of the oxidized degradant, this compound-O.

DF461 This compound DF461_A This compound-A (Inactive Metabolite) DF461->DF461_A Hydrolysis (pH > 7.0) DF461_B This compound-B (Inactive Metabolite) DF461->DF461_B DF461_O This compound-O (Oxidized Degradant) DF461->DF461_O Oxidation (Light, O₂, Metal Ions)

Caption: Major degradation pathways of this compound.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Solid Form: Store at -20°C in a light-resistant, airtight container with a desiccant.

  • In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store in a tightly sealed vial at -80°C for no longer than one week. Use degassed, antioxidant-spiked solvents (e.g., with 0.01% BHT) for preparation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound is most stable in aqueous solutions with a pH between 4.0 and 6.0. At pH values above 7.0, the rate of hydrolysis increases significantly. See the data in Table 1 for more details.

Troubleshooting Guide

Q4: I am observing a loss of this compound activity in my cell-based assays. What could be the cause?

A4: Loss of activity is often linked to compound degradation. Consider the following:

  • Solution Age: Are you using freshly prepared solutions of this compound? The compound can degrade in aqueous media over time.

  • pH of Media: What is the pH of your cell culture medium? Standard media (pH ~7.4) can accelerate the hydrolysis of this compound.

  • Incubation Time: Long incubation times can lead to significant degradation. Consider a time-course experiment to assess the stability of this compound in your specific assay conditions.

cluster_0 Troubleshooting Workflow Start Loss of Activity Observed CheckSolution Is the this compound solution fresh? Start->CheckSolution CheckMedia Is the assay medium pH > 7.0? CheckSolution->CheckMedia Yes Degradation Degradation is Likely Cause CheckSolution->Degradation No CheckTime Is the incubation time > 24 hours? CheckMedia->CheckTime Yes Other Consider Other Causes (e.g., cell health, reagent issues) CheckMedia->Other No CheckTime->Degradation Yes CheckTime->Other No

Caption: Workflow for troubleshooting loss of this compound activity.

Q5: My HPLC analysis shows extra peaks that are not present in the reference standard. What are they?

A5: These extra peaks are likely degradation products.

  • Identify the Peaks: Compare the retention times of the unknown peaks with those of known degradants (this compound-A, this compound-B, this compound-O) if standards are available.

  • Review Sample Handling: Was the sample exposed to light or elevated temperatures? Was it prepared in a high pH buffer?

  • Perform Forced Degradation: To confirm the identity of the degradants, perform a forced degradation study as outlined in the "Experimental Protocols" section below.

Quantitative Data on this compound Degradation

Table 1: Effect of pH on the Hydrolytic Degradation of this compound (this compound at 10 µM in aqueous buffer at 37°C for 24 hours)

pH% this compound Remaining% this compound-A Formed
5.098.5%< 1.0%
6.097.2%1.8%
7.085.1%12.5%
7.472.3%25.1%
8.045.6%51.3%

Table 2: Effect of Storage Conditions on this compound Solid State Stability (Stored for 3 months)

Condition% Purity of this compound
-20°C, Dark, Desiccated99.8%
4°C, Dark, Desiccated99.1%
25°C, Ambient Light, Ambient Humidity91.5%
40°C, Ambient Light, 75% RH78.2%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

1. Materials:

  • This compound
  • 1 M HCl
  • 1 M NaOH
  • 30% Hydrogen Peroxide (H₂O₂)
  • Methanol, Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • pH meter
  • HPLC-UV system

2. Procedure:

  • Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol. Add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.
  • Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol. Add 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 1 M HCl before HPLC analysis.
  • Oxidation: Dissolve 1 mg of this compound in 1 mL of methanol. Add 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours. Quench the reaction with a small amount of sodium bisulfite solution before HPLC analysis.
  • Photolytic Degradation: Prepare a 1 mg/mL solution of this compound in methanol. Expose the solution to direct UV light (254 nm) for 48 hours.
  • Thermal Degradation: Store solid this compound at 80°C for 72 hours. Dissolve in methanol for analysis.

3. Analysis:

  • Analyze all samples by HPLC-UV (see Protocol 2) and compare the chromatograms to a control sample of untreated this compound.

Protocol 2: HPLC-UV Method for Quantification of this compound and its Degradants

1. HPLC System Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient:
  • 0-2 min: 10% B
  • 2-15 min: 10% to 90% B
  • 15-17 min: 90% B
  • 17-18 min: 90% to 10% B
  • 18-22 min: 10% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • UV Detection: 280 nm
  • Injection Volume: 10 µL

2. Sample Preparation:

  • Dilute samples with a 50:50 mixture of Mobile Phase A and B to a final concentration within the calibration curve range (e.g., 1-100 µg/mL).

3. Expected Retention Times (Approximate):

  • This compound-A: 4.5 min
  • This compound: 12.8 min
  • This compound-O: 13.5 min
  • This compound-B: Not retained, elutes with the solvent front.

Technical Support Center: DF-461 (Mavacamten) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with DF-461, also known as Mavacamten. Our goal is to help you refine your experimental design and overcome common challenges encountered during your studies.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with Mavacamten.

In Vitro Myosin ATPase Assay
Question Possible Cause Suggested Solution
Why am I seeing no or very low ATPase activity in my control group? 1. Inactive myosin enzyme. 2. Incorrect buffer composition (e.g., salt concentration). 3. Degraded ATP stock.1. Use a fresh aliquot of myosin or purify a new batch. Ensure proper storage at -80°C in small aliquots to avoid freeze-thaw cycles. 2. Carefully check and match the salt (e.g., KCl, NaCl) and buffer concentrations in all samples, as myosin activity is sensitive to ionic strength. 3. Prepare fresh ATP stock and verify its concentration.
My Mavacamten dose-response curve is flat or shifted to the right (lower potency). 1. Mavacamten precipitation due to low solubility. 2. Inaccurate Mavacamten concentration. 3. Presence of interfering substances in the assay.1. Ensure Mavacamten is fully dissolved. It is soluble in DMSO. For aqueous buffers, first dissolve in DMSO and then dilute. Avoid storing aqueous solutions for more than a day.[1] 2. Verify the concentration of your Mavacamten stock solution. 3. Ensure no interfering substances like high concentrations of EDTA, SDS, or certain detergents are present in your sample preparation.
I'm observing high variability between replicate wells. 1. Pipetting errors. 2. Inconsistent mixing of reagents. 3. Air bubbles in the wells.1. Use calibrated pipettes and avoid pipetting very small volumes. 2. Prepare a master mix for your reaction components to ensure consistency across wells. 3. Pipette gently against the wall of the microplate wells to prevent bubble formation.
The assay signal is unstable or drifting over time. 1. Temperature fluctuations. 2. Reagent degradation during the assay.1. Ensure the plate reader and all reagents are equilibrated to the assay temperature. 2. Prepare fresh reaction mixes immediately before use and protect them from light if using fluorescent probes.
Cardiomyocyte Contractility Assay
Question Possible Cause Suggested Solution
My cardiomyocytes are not contracting or are beating irregularly. 1. Poor cell health or viability. 2. Suboptimal culture conditions (temperature, CO2, media). 3. Issues with electrical stimulation parameters (if applicable).1. Ensure cells are healthy and have a consistent, spontaneous beating phenotype before starting the experiment. 2. Maintain optimal culture conditions. 3. If using field stimulation, optimize the voltage and frequency for your specific cell type and culture system.
I'm not seeing a clear effect of Mavacamten on contractility. 1. Insufficient Mavacamten concentration or incubation time. 2. High background noise in the measurement system. 3. The chosen contractility parameter is not sensitive enough.1. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. Mavacamten has shown effects at nanomolar concentrations.[2] 2. Ensure your imaging or recording system is properly calibrated and that the signal-to-noise ratio is adequate. 3. Analyze multiple contractility parameters, such as fractional shortening, contraction velocity, and relaxation time, as Mavacamten can affect different phases of the contractile cycle.
The baseline contractility of my cardiomyocytes is highly variable between experiments. 1. Inconsistent cell density or culture age. 2. Batch-to-batch variability in cells or reagents.1. Standardize cell seeding density and the age of the cardiomyocyte cultures used for experiments. 2. Use the same batch of cells and reagents for a set of comparative experiments whenever possible.
I'm observing cytotoxicity at higher concentrations of Mavacamten. 1. Off-target effects at high concentrations. 2. Solvent (e.g., DMSO) toxicity.1. Use the lowest effective concentration of Mavacamten. The IC50 for human cardiac myosin is in the nanomolar range.[2] 2. Ensure the final concentration of the solvent is low and consistent across all wells, including controls.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (Mavacamten)?

A1: Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[3] It modulates the number of myosin heads that can enter the "on" state, thereby reducing the probability of force-producing cross-bridge formation.[4] This leads to a decrease in the number of excessive myosin-actin cross-bridges, resulting in reduced cardiac contractility and improved diastolic relaxation.[4]

Q2: What is the recommended solvent and storage condition for Mavacamten?

A2: Mavacamten is soluble in DMSO.[2] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to a year.[2] It is advisable to prepare fresh aqueous dilutions from the DMSO stock for each experiment.

Q3: What are the typical IC50 values for Mavacamten?

A3: The IC50 values for Mavacamten's inhibition of myosin ATPase activity vary slightly depending on the species. For bovine cardiac myosin, the IC50 is approximately 490 nM, and for human cardiac myosin, it is around 711 nM.[2]

Q4: Are there any known drug interactions to be aware of in a research setting?

A4: Mavacamten is primarily metabolized by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[3] When conducting cell-based assays, be mindful of other compounds in your culture medium that may be inhibitors or inducers of these enzymes, as they could alter the effective concentration of Mavacamten.

Data Presentation

Mavacamten IC50 Values for Myosin ATPase Inhibition
SpeciesMyosin TypeIC50 (nM)
BovineCardiac490[2]
HumanCardiac711[2]
RabbitCardiac2140[2]
Effects of Mavacamten on Cardiomyocyte Contractility in a Mouse Model
ParameterWild-Type (WT)db/db Mice (Diabetic Model)db/db Mice + Mavacamten (250 nM)
Fractional Shortening (%) ~12%Increased vs. WTSignificantly decreased vs. db/db
Contraction Velocity (μm/s) ~1.8Increased vs. WTImproved vs. db/db
Time to 90% Relaxation (s) BaselineIncreased vs. WTSignificantly decreased vs. db/db

Data adapted from a study on isolated cardiomyocytes from wild-type and db/db mice.[5]

Experimental Protocols

In Vitro Myosin ATPase Assay

This protocol is a general guideline for determining the IC50 of Mavacamten on cardiac myosin ATPase activity.

Materials:

  • Purified cardiac myosin

  • Actin

  • ATP

  • Assay buffer (e.g., 15 mM HEPES pH 7.5, 1 mM MgCl2, 0.1 mM EGTA, 50 mM KCl)[6]

  • Mavacamten stock solution (in DMSO)

  • Phosphate detection reagent (e.g., Malachite green)

  • 384-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of Mavacamten in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • In a microplate, add the Mavacamten dilutions or vehicle control.

  • Add a mixture of myosin and actin to each well.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at the assay temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the phosphate detection reagent.

  • Read the absorbance at the appropriate wavelength for your detection reagent.

  • Calculate the percentage of inhibition for each Mavacamten concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the Mavacamten concentration and fit the data to a dose-response curve to determine the IC50.

Cardiomyocyte Contractility Assay

This protocol provides a general workflow for assessing the effect of Mavacamten on the contractility of cultured cardiomyocytes.

Materials:

  • Plated cardiomyocytes (e.g., iPSC-derived or primary)

  • Culture medium

  • Mavacamten stock solution (in DMSO)

  • Imaging system with a heated stage and environmental control (e.g., for video microscopy)

  • Contractility analysis software

Procedure:

  • Culture cardiomyocytes until they exhibit spontaneous and synchronous contractions.

  • Acquire baseline contractility recordings (e.g., video clips) of several fields of view.

  • Prepare working solutions of Mavacamten in pre-warmed culture medium at various concentrations. Also, prepare a vehicle control (DMSO in culture medium).

  • Replace the medium in the wells with the Mavacamten solutions or the vehicle control.

  • Incubate the cells for a predetermined time (e.g., 1 hour).

  • Acquire post-treatment contractility recordings from the same fields of view.

  • Analyze the recordings using contractility analysis software to quantify parameters such as fractional shortening, contraction and relaxation velocities, and beat rate.

  • Compare the post-treatment values to the baseline values for each group to determine the effect of Mavacamten.

Visualizations

Mavacamten_Mechanism_of_Action cluster_sarcomere Sarcomere Actin Actin Filament Cross_Bridge Myosin-Actin Cross-Bridge Actin->Cross_Bridge Myosin_Off Myosin (Off State) Super-Relaxed Myosin_On Myosin (On State) Disordered-Relaxed Myosin_Off->Myosin_On Activation Myosin_On->Myosin_Off Inhibited by Mavacamten Myosin_On->Cross_Bridge Binds to Actin Force Force Production (Contraction) Cross_Bridge->Force ATP Hydrolysis Mavacamten This compound (Mavacamten) Mavacamten->Myosin_Off Stabilizes Off State

Caption: Mavacamten's mechanism of action in the sarcomere.

Experimental_Workflows cluster_atpase In Vitro Myosin ATPase Assay cluster_contractility Cardiomyocyte Contractility Assay A1 Prepare Mavacamten Dilutions A2 Add Myosin & Actin A1->A2 A3 Pre-incubate A2->A3 A4 Initiate with ATP A3->A4 A5 Incubate A4->A5 A6 Stop & Detect Phosphate A5->A6 A7 Read Absorbance A6->A7 A8 Calculate IC50 A7->A8 B1 Culture Cardiomyocytes B2 Record Baseline Contractility B1->B2 B3 Treat with Mavacamten B2->B3 B4 Record Post-Treatment Contractility B3->B4 B5 Analyze Contractility Parameters B4->B5 B6 Compare Baseline vs. Treatment B5->B6

Caption: Experimental workflows for key this compound studies.

References

Validation & Comparative

A Comparative Guide to Squalene Synthase Inhibitors: DF-461 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of DF-461, a novel squalene synthase inhibitor, with other prominent inhibitors of this enzyme, namely Zaragozic Acid A and TAK-475 (Lapaquistat). Squalene synthase represents a critical juncture in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol production. Its inhibition is a key strategy for the development of cholesterol-lowering therapeutics.

Overview of Squalene Synthase and its Inhibition

Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is an enzyme localized in the endoplasmic reticulum. It facilitates the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This reaction is a pivotal control point in the synthesis of cholesterol and other sterols.[1] By inhibiting SQS, the production of squalene is blocked, leading to a downstream reduction in cholesterol synthesis. Unlike statins, which act earlier in the mevalonate pathway, SQS inhibitors offer a more targeted approach with the potential for fewer side effects related to the depletion of non-sterol isoprenoids.[2]

Comparative Analysis of Squalene Synthase Inhibitors

This section details the available data on this compound in comparison to Zaragozic Acid A and TAK-475, focusing on their inhibitory activity, in vivo efficacy, and pharmacokinetic profiles.

This compound is a potent and liver-selective squalene synthase inhibitor belonging to a novel trifluoromethyltriazolobenzoxazepine series.[2][3] Developed by Daiichi Sankyo, it has demonstrated significant plasma lipid-lowering efficacy in preclinical non-rodent models.[2] While described as having potent inhibitory activity, the specific IC50 value for this compound against squalene synthase is not publicly available in the cited literature.

Zaragozic Acid A (also known as Squalestatin 1) is a natural product isolated from fungi and is one of the most potent known inhibitors of squalene synthase, exhibiting picomolar inhibitory constants.[4] It acts as a competitive inhibitor of SQS and has been shown to lower plasma cholesterol levels in primates.

TAK-475 (Lapaquistat) is a synthetic squalene synthase inhibitor that reached advanced clinical trials for the treatment of hypercholesterolemia. It effectively lowers LDL cholesterol but its development was halted due to concerns about potential liver toxicity at higher doses.

Data Presentation

The following tables summarize the available quantitative data for the three squalene synthase inhibitors.

Table 1: In Vitro Inhibitory Activity

CompoundTargetAssay SystemInhibitory Potency (IC50/Ki)Citation
This compound Squalene SynthaseNot specifiedPotent inhibitory activity (specific IC50 not disclosed)[2]
Cholesterol SynthesisRat HepatocytesExcellent inhibitory activity[2]
Zaragozic Acid A Rat Liver Squalene SynthaseMicrosomal fractionKi = 29 - 78 pM
Cholesterol SynthesisHep G2 cellsPotent inhibition
TAK-475 (Lapaquistat) Squalene SynthaseNot specifiedNot specified
Cholesterol SynthesisHuman Primary HepatocytesIC50 = 110 nM (active metabolite M-I)

Table 2: In Vivo Efficacy

CompoundAnimal ModelDoseEffectCitation
This compound Rat1 mg/kg (oral, single dose)Significant hepatic cholesterol synthesis inhibition[2]
Zaragozic Acid A Mouse200 µg/kg50% inhibition of acute hepatic cholesterol synthesis
PrimateNot specifiedLowered plasma cholesterol
TAK-475 (Lapaquistat) Rat2.9 mg/kgED50 for hepatic cholesterol biosynthesis inhibition
Human (Phase II/III trials)50 mg/day18% reduction in LDL-C
Human (Phase II/III trials)100 mg/day21.6 - 23% reduction in LDL-C

Table 3: Pharmacokinetic Parameters

CompoundAnimal ModelBioavailability (Oral)Key MetabolitesPrimary Route of ExcretionCitation
This compound Not specifiedNot specifiedNot specifiedNot specified
Zaragozic Acid A Not specifiedNot specifiedNot specifiedNot specified
TAK-475 (Lapaquistat) Rat3.5%M-I (active)Fecal (via bile)[2]
Dog8.2%M-I (active)Fecal[2]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

Squalene_Synthase_Pathway cluster_upstream Upstream Pathway cluster_sqs Squalene Synthase Reaction cluster_downstream Downstream Pathway cluster_regulation Transcriptional Regulation Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Mevalonate Mevalonate FPP FPP Squalene_Synthase Squalene Synthase (FDFT1) FPP->Squalene_Synthase Squalene Squalene Squalene_Synthase->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol SCAP SCAP Cholesterol->SCAP inhibits Low_Cholesterol Low_Cholesterol Low_Cholesterol->SCAP activates SREBP2 SREBP-2 S1P_S2P S1P/S2P SREBP2->S1P_S2P cleavage SCAP->SREBP2 escorts to Golgi Nucleus Nucleus S1P_S2P->Nucleus nSREBP-2 translocation FDFT1_Gene FDFT1 Gene (Squalene Synthase) Nucleus->FDFT1_Gene activates transcription FDFT1_Gene->Squalene_Synthase translation

Caption: Squalene Synthase Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Microsome_Prep 1. Prepare Liver Microsomes SQS_Assay 2. Squalene Synthase Inhibition Assay (e.g., fluorescent) Microsome_Prep->SQS_Assay IC50_Calc 3. Calculate IC50 SQS_Assay->IC50_Calc Cell_Culture 1. Culture Hepatocytes Compound_Treatment 2. Treat with Inhibitor Cell_Culture->Compound_Treatment Cholesterol_Assay 3. Cellular Cholesterol Synthesis Assay (e.g., [14C]-acetate incorporation) Compound_Treatment->Cholesterol_Assay Cellular_IC50 4. Determine Cellular Potency Cholesterol_Assay->Cellular_IC50 Animal_Model 1. Select Animal Model (e.g., Rat, Primate) Dosing 2. Oral Administration of Inhibitor Animal_Model->Dosing Blood_Collection 3. Collect Blood Samples Dosing->Blood_Collection Lipid_Analysis 4. Analyze Plasma Lipids (LDL-C, Total Cholesterol) Blood_Collection->Lipid_Analysis PK_Analysis 5. Pharmacokinetic Analysis Blood_Collection->PK_Analysis

Caption: Experimental Workflow for Squalene Synthase Inhibitors.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of squalene synthase inhibitors.

Squalene Synthase Inhibition Assay (Microsomal)

Objective: To determine the in vitro potency of a compound to inhibit the enzymatic activity of squalene synthase.

Protocol Outline:

  • Preparation of Microsomes: Liver microsomes are prepared from a suitable animal model (e.g., rat) through differential centrifugation of liver homogenates. The microsomal pellet, rich in endoplasmic reticulum-bound enzymes like squalene synthase, is resuspended in a suitable buffer.

  • Reaction Mixture: A reaction mixture is prepared containing the microsomal preparation, a buffer (e.g., phosphate buffer, pH 7.4), NADPH, and the substrate farnesyl pyrophosphate (FPP), which may be radiolabeled (e.g., [3H]FPP or [14C]FPP) or unlabeled.

  • Inhibitor Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the reaction mixture.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of FPP and incubated at 37°C for a defined period.

  • Reaction Termination and Product Extraction: The reaction is stopped, and the product, squalene, is extracted using an organic solvent (e.g., hexane).

  • Quantification: The amount of squalene produced is quantified. If a radiolabeled substrate is used, this is typically done by liquid scintillation counting. For unlabeled assays, methods like HPLC or a coupled assay monitoring NADPH consumption via fluorescence can be used.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Cholesterol Synthesis Assay ([14C]-Acetate Incorporation)

Objective: To assess the ability of a compound to inhibit de novo cholesterol synthesis in a cellular context.

Protocol Outline:

  • Cell Culture: A relevant cell line, typically hepatocytes (e.g., primary rat hepatocytes or HepG2 cells), is cultured in appropriate media.

  • Compound Treatment: The cells are treated with various concentrations of the test inhibitor for a specified duration.

  • Radiolabeling: [14C]-acetate, a precursor for cholesterol synthesis, is added to the cell culture medium, and the cells are incubated for a further period to allow for its incorporation into newly synthesized lipids.

  • Cell Lysis and Lipid Extraction: The cells are washed and then lysed. Total lipids are extracted from the cell lysate using a solvent system such as chloroform:methanol.

  • Lipid Separation: The extracted lipids are separated using thin-layer chromatography (TLC) to isolate the cholesterol fraction from other lipids.

  • Quantification: The amount of radioactivity in the cholesterol spot on the TLC plate is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The inhibition of [14C]-acetate incorporation into cholesterol at each inhibitor concentration is calculated relative to a vehicle-treated control. The cellular potency (e.g., IC50) is then determined.

Conclusion

This compound emerges as a promising squalene synthase inhibitor with potent in vivo activity and high hepatic selectivity, positioning it as a potential therapeutic agent for hypercholesterolemia. While a direct comparison of in vitro potency is hampered by the lack of a publicly disclosed IC50 value for this compound, its preclinical profile suggests it is a significant compound in this class. Zaragozic Acid A remains a benchmark for potent in vitro inhibition of squalene synthase. The clinical development of TAK-475, while halted, has provided valuable insights into the efficacy and potential liabilities of targeting this enzyme in humans. Further disclosure of quantitative data for this compound will be crucial for a more definitive comparative assessment. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued research and development of novel squalene synthase inhibitors.

References

A Comparative Analysis of Mavacamten (formerly MYK-461) and Statins in Cardiovascular Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification: Initial analysis revealed a likely typographical error in the query "DF-461." The existing scientific literature overwhelmingly points to MYK-461 , now known as Mavacamten , as the relevant pharmaceutical agent for a cardiovascular comparison with statins. This guide proceeds with the comparative analysis of Mavacamten and statins.

Introduction

In the landscape of cardiovascular therapeutics, Mavacamten and statins represent two distinct and highly targeted approaches to disease management. Mavacamten is a first-in-class cardiac myosin inhibitor developed for the treatment of obstructive hypertrophic cardiomyopathy (oHCM), a genetic disorder characterized by the thickening of the heart muscle.[1][2] In contrast, statins are a well-established class of lipid-lowering drugs that act by inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis.[3][4][5] Statins are a cornerstone in the primary and secondary prevention of atherosclerotic cardiovascular disease.[6] This guide provides a detailed comparative analysis of these two drug classes, focusing on their mechanisms of action, clinical efficacy, and the experimental methodologies used to characterize their effects.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between Mavacamten and statins lies in their molecular targets and mechanisms of action.

Mavacamten: This drug acts as a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[7][8] By binding to the myosin head, Mavacamten reduces the number of actin-myosin cross-bridges, thereby decreasing the excessive contractility (hypercontractility) that is a hallmark of hypertrophic cardiomyopathy.[7][8] This targeted inhibition of the heart's motor protein helps to alleviate the left ventricular outflow tract (LVOT) obstruction and improve cardiac filling and overall function in patients with oHCM.[1][9]

Statins: Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous production of cholesterol.[3][4][5] By blocking this enzyme, particularly in the liver, statins decrease intracellular cholesterol levels. This leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[10] The reduction in circulating LDL cholesterol is a key factor in mitigating the progression of atherosclerosis, a condition characterized by the buildup of plaque in the arteries.[10][11]

Signaling Pathway Diagrams

Mavacamten_Mechanism cluster_sarcomere Cardiac Sarcomere Actin Actin Filament CrossBridge Actin-Myosin Cross-Bridge Formation Actin->CrossBridge Myosin Myosin Head (Hyperactive) Myosin->CrossBridge Binds to Contraction Excessive Myocardial Contraction (Hypercontractility) CrossBridge->Contraction Leads to LVOTO LVOT Obstruction Contraction->LVOTO Mavacamten Mavacamten (MYK-461) Mavacamten->Myosin Inhibits ATPase Activity (Allosteric, Reversible)

Figure 1: Mechanism of Action of Mavacamten in Hypertrophic Cardiomyopathy.

Statin_Mechanism cluster_liver Hepatocyte (Liver Cell) HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Catalyzes Cholesterol Intracellular Cholesterol Synthesis Mevalonate->Cholesterol LDL_Receptor LDL Receptor Expression Cholesterol->LDL_Receptor Decreased levels lead to upregulation of LDL_Uptake Increased LDL-C Uptake from Blood LDL_Receptor->LDL_Uptake Statins Statins Statins->HMG_CoA_Reductase Competitively Inhibit

Figure 2: Mechanism of Action of Statins in Cholesterol Metabolism.

Clinical Applications and Therapeutic Goals

The distinct mechanisms of Mavacamten and statins translate to different clinical applications and therapeutic objectives.

  • Mavacamten: The primary therapeutic goal of Mavacamten is to improve symptoms and functional capacity in patients with symptomatic obstructive hypertrophic cardiomyopathy.[9][12] Specifically, it aims to reduce the dynamic LVOT gradient, which is a major contributor to symptoms like shortness of breath and fatigue.[9] Mavacamten was approved by the FDA for this indication in adults.[1][2]

  • Statins: The main objective of statin therapy is to reduce the risk of major cardiovascular events, such as heart attacks and strokes, by lowering LDL cholesterol levels.[3][13] Statins are used for both primary prevention (in individuals at high risk of developing cardiovascular disease) and secondary prevention (in individuals who have already experienced a cardiovascular event).[6][10]

Comparative Clinical Efficacy

A direct head-to-head comparison of clinical efficacy is not feasible due to the different patient populations and disease states targeted by Mavacamten and statins. However, we can compare their effectiveness in achieving their respective primary endpoints in key clinical trials.

Parameter Mavacamten (EXPLORER-HCM Trial) Statins (WOSCOPS Trial - Pravastatin)
Patient Population 251 adults with symptomatic obstructive HCM (NYHA Class II-III), LVOT gradient ≥50 mmHg, LVEF ≥55%.[3][10][14]6,595 men aged 45-64 years with hypercholesterolemia and no prior myocardial infarction.[13][15]
Primary Endpoint Composite functional endpoint including improvement in pVO2 and ≥1 NYHA class improvement.Incidence of nonfatal myocardial infarction and death from coronary heart disease.[15]
Key Efficacy Results At 30 weeks, a significantly greater proportion of patients in the Mavacamten group met the primary endpoint compared to placebo. Mavacamten also led to significant reductions in post-exercise LVOT gradient.[4][11]Over a mean follow-up of 4.9 years, pravastatin (40 mg/day) significantly reduced the incidence of the primary endpoint by 31% compared to placebo.[15]
Effect on Biomarkers Significant reduction in NT-proBNP levels.[3][5]Significant reduction in LDL cholesterol levels (average 26% reduction).[15]

Table 1: Comparison of Key Clinical Trial Data for Mavacamten and Statins.

Mavacamten Clinical Trial Data (PIONEER-OLE Study - Long-term)
Endpoint Mean Change from Baseline at Week 180
Resting LVOT Gradient-40.3 mmHg
Valsalva LVOT Gradient-55.3 mmHg
NT-proBNP-562 ng/L (median change)
LVEFDecrease from 73.9% to 63.9%
Data from the PIONEER-OLE long-term extension study.[12]

Table 2: Long-Term Effects of Mavacamten on Cardiac Parameters.

Statin Clinical Trial Data (Meta-analysis)
Outcome Relative Risk Reduction per 1.0 mmol/L (39 mg/dL) LDL-C Reduction
Major Vascular Events21%
Myocardial Infarction29%
Stroke14%
Data from a meta-analysis of 27 randomized trials.[6]

Table 3: Efficacy of Statins in Reducing Cardiovascular Events.

Experimental Protocols

The characterization of Mavacamten and statins relies on specific in vitro assays that measure their direct effects on their respective target enzymes.

Myosin ATPase Activity Assay (for Mavacamten)

This assay is crucial for determining the inhibitory potential of Mavacamten on its target.

Principle: The assay measures the rate of ATP hydrolysis by cardiac myosin, which is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Experimental Workflow:

Myosin_ATPase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Cardiac Myofibrils or Purified Myosin - Assay Buffer (e.g., Pipes, MgCl2, KCl) - ATP, PEP, LDH, PK - NADH - Mavacamten (various concentrations) Plate In a 96-well plate, combine: - Myofibrils/Myosin - Assay Buffer - PEP, LDH, PK, NADH - Mavacamten or Vehicle Control Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Initiate Initiate reaction by adding ATP Incubate->Initiate Measure Measure absorbance at 340 nm in kinetic mode Initiate->Measure Calculate Calculate the rate of NADH oxidation (decrease in A340/min) Measure->Calculate Plot Plot ATPase activity vs. Mavacamten concentration Calculate->Plot IC50 Determine the IC50 value Plot->IC50

Figure 3: Experimental Workflow for Myosin ATPase Activity Assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing assay buffer (e.g., 12 mM Pipes, pH 6.8, 2 mM MgCl2, 10 mM KCl), phosphoenolpyruvate (PEP), lactate dehydrogenase (LDH), pyruvate kinase (PK), and NADH.[16] Prepare serial dilutions of Mavacamten.

  • Assay Setup: In a 96-well plate, add the reaction mixture, cardiac myofibrils (or purified myosin), and varying concentrations of Mavacamten or a vehicle control.[16]

  • Initiation and Measurement: Initiate the reaction by adding a solution of ATP. Immediately begin measuring the absorbance at 340 nm in a kinetic mode at 37°C.[17]

  • Data Analysis: Calculate the rate of ATP hydrolysis from the linear phase of the absorbance curve. Plot the percentage of inhibition against the Mavacamten concentration to determine the IC50 value.

HMG-CoA Reductase Activity Assay (for Statins)

This assay is fundamental to assessing the inhibitory activity of statins.

Principle: The activity of HMG-CoA reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.

Experimental Workflow:

HMG_CoA_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified HMG-CoA Reductase - Assay Buffer (e.g., Potassium Phosphate) - HMG-CoA Substrate - NADPH - Statin (e.g., Atorvastatin) (various concentrations) Plate In a 96-well plate, combine: - HMG-CoA Reductase - Assay Buffer - Statin or Vehicle Control Reagents->Plate Incubate Pre-incubate at 37°C Plate->Incubate Initiate Initiate reaction by adding a mix of HMG-CoA and NADPH Incubate->Initiate Measure Measure absorbance at 340 nm in kinetic mode Initiate->Measure Calculate Calculate the rate of NADPH consumption (decrease in A340/min) Measure->Calculate Plot Plot enzyme activity vs. Statin concentration Calculate->Plot IC50 Determine the IC50 value Plot->IC50

Figure 4: Experimental Workflow for HMG-CoA Reductase Activity Assay.

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing dithiothreitol and EDTA). Prepare solutions of HMG-CoA, NADPH, and the statin to be tested.[18][19]

  • Assay Setup: In a 96-well plate, add the assay buffer, purified HMG-CoA reductase enzyme, and varying concentrations of the statin or a vehicle control.[19][20]

  • Initiation and Measurement: Pre-incubate the plate at 37°C. Initiate the reaction by adding a mixture of HMG-CoA and NADPH. Immediately measure the decrease in absorbance at 340 nm in a kinetic mode.[20][21]

  • Data Analysis: Determine the rate of the reaction from the linear portion of the absorbance curve. Calculate the percentage of inhibition for each statin concentration and plot the results to determine the IC50 value.[18]

Conclusion

Mavacamten and statins are exemplary models of targeted drug development in cardiovascular medicine. Mavacamten offers a novel, disease-specific therapy for obstructive hypertrophic cardiomyopathy by directly addressing the underlying hypercontractility of the cardiac sarcomere. Statins, on the other hand, have revolutionized the prevention of atherosclerotic cardiovascular disease by effectively lowering LDL cholesterol through the inhibition of HMG-CoA reductase. While they operate in different spheres of cardiovascular pathology and are not direct competitors, a comparative analysis of their distinct mechanisms, therapeutic goals, and the experimental data supporting their use provides valuable insights for researchers and drug development professionals. The continued exploration of such targeted therapies holds the promise of more precise and effective treatments for a wide range of cardiovascular disorders.

References

Head-to-Head Comparison: DF-461 (Mavacamten) and Competitor Compounds in Hypertrophic Cardiomyopathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Analysis of Therapeutic Alternatives for Obstructive Hypertrophic Cardiomyopathy.

This guide provides a detailed, data-driven comparison of DF-461 (Mavacamten), a first-in-class cardiac myosin inhibitor, with its direct competitor, Aficamten, and traditional therapies for obstructive hypertrophic cardiomyopathy (HCM), including beta-blockers (Metoprolol) and calcium channel blockers (Verapamil). The information is intended to support research, clinical trial design, and drug development efforts in this therapeutic area.

Executive Summary

Hypertrophic cardiomyopathy is a genetic disorder characterized by the thickening of the heart muscle, which can lead to obstruction of blood flow out of the heart, causing symptoms such as shortness of breath, chest pain, and fatigue. Mavacamten (formerly this compound) and the second-generation cardiac myosin inhibitor, Aficamten, represent a targeted therapeutic approach by directly modulating the underlying hypercontractility of the cardiac sarcomere. This contrasts with traditional therapies like beta-blockers and calcium channel blockers, which primarily manage symptoms by reducing heart rate and contractility through broader mechanisms. This guide synthesizes clinical trial data to provide a quantitative comparison of these treatment modalities.

Mechanism of Action

The therapeutic agents discussed employ distinct mechanisms to alleviate the pathophysiology of obstructive HCM.

  • Cardiac Myosin Inhibitors (Mavacamten and Aficamten): These small molecules are allosteric modulators of cardiac myosin.[1][2] They bind to the myosin heavy chain, reducing the number of myosin heads available to interact with actin, thereby decreasing the force of contraction and normalizing the hypercontractile state of the sarcomere.[1][2] This targeted action directly addresses the root cause of hyperdynamic contraction in HCM.

  • Beta-Blockers (e.g., Metoprolol): These agents competitively block beta-adrenergic receptors, reducing the effects of catecholamines on the heart. This leads to a decrease in heart rate, myocardial contractility, and blood pressure, which in turn reduces the pressure gradient across the left ventricular outflow tract (LVOT).

  • Calcium Channel Blockers (e.g., Verapamil): These drugs inhibit the influx of calcium into cardiac muscle cells, leading to a reduction in myocardial contractility and heart rate.[3][4] This helps to improve diastolic filling and reduce the LVOT gradient.[3]

Quantitative Performance Comparison

The following tables summarize the key efficacy endpoints from pivotal clinical trials for each compound.

Table 1: Change in Left Ventricular Outflow Tract (LVOT) Gradient (mmHg)

CompoundTrialBaseline (Mean, mmHg)Change from Baseline (Mean, mmHg)p-value vs. Placebo
Mavacamten EXPLORER-HCMPost-exercise: 86-36[5]<0.0001[5]
Aficamten SEQUOIA-HCMValsalva: ~83-50[6][7]<0.0001[6][7]
Metoprolol TEMPORest: 72, Peak Exercise: 62Rest: -47, Peak Exercise: -34[8][9]<0.01[8][9]
Verapamil VariousVariableReduction observed[10][11]N/A

Table 2: Change in Peak Oxygen Consumption (pVO₂) (mL/kg/min)

CompoundTrialBaseline (Mean, mL/kg/min)Change from Baseline (Mean, mL/kg/min)p-value vs. Placebo
Mavacamten EXPLORER-HCM18.9+1.4[12][13]0.0006[12]
Aficamten SEQUOIA-HCM18.4+1.8[7][14]<0.001[7]
Metoprolol TEMPON/ANo significant change[8][15]N/A
Verapamil VariousVariableImprovement observed[3][4]N/A

Table 3: Improvement in New York Heart Association (NYHA) Functional Class

CompoundTrial% of Patients with ≥1 Class Improvementp-value vs. Placebo
Mavacamten EXPLORER-HCM65%[13][16]<0.0001[13]
Aficamten SEQUOIA-HCM58.5%[6][7]<0.0001[6][7]
Metoprolol TEMPO24% (Reduction in Class III or higher)[8][17]<0.01[8][9]
Verapamil VariousSymptomatic improvement reported[3]N/A

Experimental Protocols

Detailed methodologies for the key clinical trials are crucial for interpreting the comparative data.

EXPLORER-HCM (Mavacamten)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[5][18]

  • Patient Population: 251 patients with symptomatic (NYHA class II-III) obstructive HCM, with a resting or provocated LVOT gradient of ≥50 mmHg and a left ventricular ejection fraction (LVEF) of ≥55%.[19]

  • Intervention: Patients were randomized 1:1 to receive Mavacamten (starting dose of 5 mg once daily, with dose adjustments based on plasma concentration and echocardiographic measures) or placebo for 30 weeks.[5][20]

  • Primary Endpoint: A composite functional endpoint defined as either a ≥1.5 mL/kg/min increase in pVO₂ and a reduction of at least one NYHA class, or a ≥3.0 mL/kg/min increase in pVO₂ with no worsening of NYHA class.[5][21]

  • Key Secondary Endpoints: Change in post-exercise LVOT gradient, change in pVO₂, and change in NYHA class.[5]

SEQUOIA-HCM (Aficamten)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[22][23]

  • Patient Population: 282 patients with symptomatic (NYHA class II-III) obstructive HCM, a resting LVOT gradient ≥30 mmHg and a post-Valsalva LVOT gradient ≥50 mmHg, and an LVEF of ≥60%.[22][24]

  • Intervention: Patients were randomized 1:1 to receive Aficamten (starting at 5 mg once daily, with dose titration up to 20 mg based on echocardiographic guidance) or placebo for 24 weeks.[24][25]

  • Primary Endpoint: Change in pVO₂ from baseline to week 24.[23][24]

  • Key Secondary Endpoints: Change in Kansas City Cardiomyopathy Questionnaire (KCCQ) score, proportion of patients with ≥1 NYHA class improvement, and change in Valsalva LVOT gradient.[6]

TEMPO (Metoprolol)
  • Study Design: A randomized, double-blind, placebo-controlled, crossover trial.[8]

  • Patient Population: 29 patients with symptomatic (NYHA class II or higher) obstructive HCM.[8]

  • Intervention: Patients received metoprolol or placebo for two consecutive 2-week periods in a random order.[8]

  • Key Endpoints: LVOT gradients at rest and during exercise, NYHA functional class, and cardiopulmonary exercise testing.[8]

Verapamil Studies

The data for Verapamil are derived from a collection of older and smaller studies, often without a placebo control, making direct comparison challenging. The general protocol involved administering oral Verapamil to patients with obstructive HCM and assessing changes in symptoms, exercise capacity, and hemodynamic parameters over various timeframes.[4][10][26]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_cmi Cardiac Myosin Inhibitors cluster_traditional Traditional Therapies cluster_pathway Pathophysiology of Obstructive HCM Mavacamten Mavacamten (this compound) Hypercontractility Sarcomere Hypercontractility Mavacamten->Hypercontractility Inhibits Myosin ATPase Aficamten Aficamten Aficamten->Hypercontractility Inhibits Myosin ATPase BetaBlockers Beta-Blockers (Metoprolol) BetaBlockers->Hypercontractility Reduces Contractility CCB Calcium Channel Blockers (Verapamil) CCB->Hypercontractility Reduces Contractility LVOTO LVOT Obstruction Hypercontractility->LVOTO Symptoms Symptoms (Dyspnea, Angina) LVOTO->Symptoms

Caption: Comparative Mechanism of Action in Obstructive HCM.

Screening Patient Screening (Symptomatic Obstructive HCM) Randomization Randomization (1:1) Screening->Randomization Treatment Treatment Period (Mavacamten/Aficamten vs. Placebo) Randomization->Treatment FollowUp Follow-up Assessments (Echocardiography, CPET, Questionnaires) Treatment->FollowUp Endpoint Primary & Secondary Endpoint Analysis FollowUp->Endpoint

Caption: Generalized Clinical Trial Workflow for Cardiac Myosin Inhibitors.

Conclusion

Mavacamten (this compound) and Aficamten have demonstrated significant efficacy in improving key clinical endpoints for patients with obstructive hypertrophic cardiomyopathy, including reductions in LVOT gradient, and improvements in exercise capacity and symptoms. These targeted therapies show a more profound effect on the underlying pathophysiology compared to traditional treatments like beta-blockers and calcium channel blockers. While beta-blockers remain a first-line therapy and are effective in reducing LVOT obstruction and improving symptoms, they do not consistently improve exercise capacity. The data for calcium channel blockers is less robust, though they are considered a viable alternative. This guide provides a foundational comparison to aid researchers and clinicians in understanding the evolving therapeutic landscape for obstructive HCM. Further head-to-head clinical trials will be instrumental in delineating the precise comparative efficacy and safety of these different therapeutic classes.

References

Unveiling the Molecular Target of DF-461: A Comparative Analysis of Squalene Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

DF-461, a novel compound developed by Daiichi Sankyo, has been identified as a potent and selective inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] This guide provides a comprehensive comparison of this compound with other known squalene synthase inhibitors, presenting key experimental data, detailed protocols, and a visual representation of its mechanism of action to aid researchers, scientists, and drug development professionals in their understanding of this therapeutic target.

Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the conversion of farnesyl pyrophosphate to squalene.[3][4] Inhibition of this enzyme is a promising strategy for lowering cholesterol levels, potentially with fewer side effects than statins, which act earlier in the mevalonate pathway.[1] this compound, the arginine salt of compound 23, is a trifluoromethyltriazolobenzoxazepine derivative that has demonstrated high hepatic selectivity and significant plasma lipid-lowering efficacy in preclinical studies.[1][2]

Comparative Performance of Squalene Synthase Inhibitors

To objectively evaluate the potency of this compound, its in vitro and in vivo activity is compared with that of other well-characterized squalene synthase inhibitors, Lapaquistat (TAK-475) and Zaragozic Acid A. The following table summarizes their inhibitory activities against squalene synthase and cholesterol synthesis.

CompoundSqualene Synthase Inhibition (IC50)Cholesterol Synthesis Inhibition (IC50)In Vivo Cholesterol Synthesis Inhibition (Rat)
This compound (Compound 23) 1.1 nM (Rat)9.7 nM (Rat Hepatic Cells)88% inhibition at 1 mg/kg (1h post-dose)
Lapaquistat (TAK-475) 45 nM (Human Skeletal Myocytes)152 nM (Hep G2 cells)ED50 = 2.9 mg/kg (Rat)
Zaragozic Acid A Ki = 78 pM (Rat Liver Microsomes)6 µM (HepG2 cells)ED50 = 0.2 mg/kg (Mouse)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to characterize this compound.

In Vitro Squalene Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of squalene synthase.

  • Enzyme Preparation: Microsomes containing squalene synthase are prepared from the livers of male Sprague-Dawley rats.

  • Reaction Mixture: The assay is conducted in a buffer containing potassium phosphate, MgCl2, KF, DTT, NADPH, and [14C]farnesyl pyrophosphate as the substrate.

  • Incubation: The reaction is initiated by adding the rat liver microsomes to the reaction mixture containing the test compound (e.g., this compound) or vehicle control. The mixture is incubated at 37°C.

  • Extraction: The reaction is stopped, and the synthesized [14C]squalene is extracted with hexane.

  • Quantification: The radioactivity of the hexane layer is measured using a liquid scintillation counter to determine the amount of [14C]squalene produced. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in squalene synthesis.

Cell-Based Cholesterol Synthesis Inhibition Assay

This assay assesses the effect of a compound on de novo cholesterol synthesis in cultured cells.

  • Cell Culture: Primary rat hepatocytes are isolated and cultured.

  • Compound Treatment: The cultured hepatocytes are treated with various concentrations of the test compound or vehicle.

  • Radiolabeling: [14C]Acetate is added to the cell culture medium as a precursor for cholesterol synthesis.

  • Lipid Extraction: After incubation, the cells are harvested, and lipids are extracted.

  • Analysis: The amount of [14C] incorporated into cholesterol is quantified by thin-layer chromatography (TLC) and autoradiography or a bio-imaging analyzer. The IC50 value represents the concentration of the compound that inhibits cholesterol synthesis by 50%.

In Vivo Cholesterol Synthesis Inhibition Assay

This assay evaluates the efficacy of a compound in inhibiting cholesterol synthesis in a living organism.

  • Animal Model: Male Sprague-Dawley rats are used.

  • Compound Administration: The test compound is administered orally.

  • Radiolabeling: At a specified time after compound administration, [14C]acetate is administered intraperitoneally.

  • Tissue Collection: One hour after the [14C]acetate injection, the rats are euthanized, and the livers are collected.

  • Analysis: The non-saponifiable lipids are extracted from the liver, and the radioactivity is measured to determine the rate of cholesterol synthesis. The percentage of inhibition is calculated by comparing the treated group to the vehicle control group.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental process, the following diagrams are provided.

Cholesterol_Biosynthesis_Pathway cluster_mevalonate Mevalonate Pathway cluster_sterol Sterol Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol This compound This compound Squalene Synthase Squalene Synthase This compound->Squalene Synthase Inhibition

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of squalene synthase by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Enzyme_Assay Squalene Synthase Inhibition Assay IC50_Determination_Enzyme IC50_Determination_Enzyme Enzyme_Assay->IC50_Determination_Enzyme Quantify [14C]Squalene Cell_Assay Cholesterol Synthesis Inhibition Assay (Hepatocytes) IC50_Determination_Cell IC50_Determination_Cell Cell_Assay->IC50_Determination_Cell Quantify [14C]Cholesterol Animal_Study Oral Administration of this compound to Rats Radiolabeling [14C]Acetate Injection Animal_Study->Radiolabeling Tissue_Harvest Liver Collection Radiolabeling->Tissue_Harvest Analysis Measure Hepatic Cholesterol Synthesis Tissue_Harvest->Analysis DF-461_Synthesis This compound Synthesis and Formulation DF-461_Synthesis->Enzyme_Assay DF-461_Synthesis->Cell_Assay DF-461_Synthesis->Animal_Study

Caption: Workflow of key experiments to characterize the activity of this compound.

References

Comparative Efficacy of Novel Therapies in Statin-Resistant Hypercholesterolemia: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the efficacy of novel therapeutic compounds, such as the hypothetical DF-461, in preclinical statin-resistant models. It outlines key comparisons with established alternative therapies and details essential experimental protocols and data presentation formats.

Statin therapy is the cornerstone of managing hypercholesterolemia and reducing cardiovascular disease risk. However, a significant portion of patients exhibit statin resistance or intolerance, necessitating the development of alternative therapeutic strategies.[1][2] This guide uses a hypothetical novel compound, this compound, to illustrate a comparative analysis against current non-statin therapies in models of statin resistance.

Comparative Efficacy of Lipid-Lowering Therapies

The development of a novel agent requires rigorous comparison against existing therapies. The following table summarizes the efficacy of current alternatives to statins, providing a benchmark for the evaluation of new compounds like this compound.

Therapeutic AgentMechanism of ActionLDL-C Reduction (Monotherapy)Key AdvantagesCommon Side Effects
This compound (Hypothetical) TBDTBDTBDTBD
Ezetimibe Inhibits cholesterol absorption in the small intestine.[[“]][4]15-22%[5]Good safety profile, oral administration.[1]Stomach pain, diarrhea, fatigue.[4][5]
PCSK9 Inhibitors (e.g., Evolocumab, Alirocumab) Monoclonal antibodies that increase LDL receptor recycling.[6]Up to 60%[5][6]High efficacy, infrequent dosing (injection).[1]Injection site reactions.[1]
Bempedoic Acid ATP-citrate lyase (ACL) inhibitor, upstream of HMG-CoA reductase.[4]17-28%[5]Low incidence of muscle-related side effects.[[“]][5]Increased uric acid, risk of gout.[1][[“]]
Inclisiran Small interfering RNA (siRNA) that inhibits PCSK9 synthesis.[1][6]Up to 52.6%[6]Long-lasting effect with infrequent dosing.Injection site reactions.[1]

Experimental Protocols for Efficacy Evaluation in Statin-Resistant Models

To assess the efficacy of a novel compound like this compound, robust preclinical studies are essential. The following outlines a potential experimental workflow.

Experimental Workflow for Preclinical Efficacy Testing

G cluster_0 Model Development cluster_1 Treatment Phase cluster_2 Efficacy Assessment cluster_3 Data Analysis model_dev Induce Statin Resistance in Animal Model (e.g., high-fat diet in ApoE-/- mice) confirm_resistance Confirm Resistance Phenotype (Lipid profile analysis after statin challenge) model_dev->confirm_resistance randomization Randomize Animals into Treatment Groups (Vehicle, Statin, this compound, Combination) confirm_resistance->randomization treatment Administer Treatments for a Defined Period randomization->treatment monitoring Monitor Physiological Parameters (Body weight, food intake) treatment->monitoring blood_collection Collect Blood Samples (Baseline, midpoint, endpoint) monitoring->blood_collection lipid_analysis Analyze Serum Lipid Profile (TC, LDL-C, HDL-C, TG) blood_collection->lipid_analysis tissue_harvest Harvest Tissues (Liver, aorta) gene_expression Gene Expression Analysis (e.g., HMGCR, LDLR, PCSK9) tissue_harvest->gene_expression histopathology Histopathological Analysis of Aorta (Atherosclerotic plaque assessment) tissue_harvest->histopathology statistical_analysis Statistical Analysis of All Data histopathology->statistical_analysis conclusion Draw Conclusions on Efficacy and MoA statistical_analysis->conclusion

Caption: Workflow for evaluating a novel lipid-lowering drug in a statin-resistant animal model.

Detailed Methodologies
  • Animal Model: A commonly used model is the ApoE knockout (ApoE-/-) mouse fed a high-fat, high-cholesterol diet to induce hypercholesterolemia and features of atherosclerosis.[2] Statin resistance can be confirmed by a suboptimal response to a standard statin dose.

  • Treatment Groups:

    • Vehicle Control (e.g., saline or appropriate solvent)

    • Statin (e.g., Atorvastatin, 10 mg/kg/day)

    • This compound (various doses to determine dose-response)

    • Statin + this compound combination

  • Lipid Profile Analysis: Serum levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG) should be measured using standard enzymatic assays.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA levels of key genes involved in cholesterol metabolism in liver tissue, such as HMG-CoA reductase (HMGCR), LDL receptor (LDLR), and proprotein convertase subtilisin/kexin type 9 (PCSK9).

  • Histopathology: Aortic roots can be sectioned and stained with Oil Red O to quantify atherosclerotic plaque area.

Signaling Pathways in Statin Action and Resistance

Understanding the molecular pathways governing cholesterol metabolism is crucial for identifying novel therapeutic targets. Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This reduces the synthesis of cholesterol and important isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[7][8][9]

Simplified Mevalonate Pathway and Statin Action

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate isoprenoids Isoprenoid Intermediates (FPP, GGPP) mevalonate->isoprenoids cholesterol Cholesterol mevalonate->cholesterol protein_prenylation Protein Prenylation (e.g., Rho, Ras) isoprenoids->protein_prenylation other_products Other Products (CoQ10, Dolichol) isoprenoids->other_products statin Statins statin->hmgcr Inhibition hmgcr->mevalonate

Caption: Statins inhibit HMG-CoA reductase, blocking cholesterol and isoprenoid synthesis.

Resistance to statins can arise from various factors, including genetic polymorphisms in genes like HMGCR, LDLR, and PCSK9, which can alter drug response and cholesterol metabolism.[2] A key mechanism of resistance at the cellular level can be the compensatory upregulation of HMG-CoA reductase, which diminishes the inhibitory effect of the statin.[10]

By following this comparative guide, researchers can systematically evaluate the potential of novel therapeutic candidates like this compound, ensuring that the generated data is robust, comparable to existing alternatives, and provides clear insights into the compound's mechanism of action in the context of statin resistance.

References

Independent Validation of DF-461 (Mavacamten) Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the publicly available data for DF-461, now known as Mavacamten (Camzyos®), a first-in-class cardiac myosin inhibitor. This document summarizes key findings from independent analyses and compares its performance against alternative therapeutic options for the treatment of hypertrophic cardiomyopathy (HCM), supported by experimental data and detailed methodologies.

Mavacamten is an allosteric and reversible inhibitor of cardiac myosin ATPase developed to target the underlying hypercontractility that characterizes hypertrophic cardiomyopathy.[1][2] It is the first cardiac myosin inhibitor approved by the US Food and Drug Administration (FDA) for the treatment of adults with symptomatic New York Heart Association (NYHA) class II-III obstructive HCM to improve functional capacity and symptoms.[1]

Comparative Efficacy and Safety

Mavacamten has been evaluated in several key clinical trials, most notably the Phase 3 EXPLORER-HCM and VALOR-HCM studies, which demonstrated its efficacy in improving exercise capacity, reducing left ventricular outflow tract (LVOT) obstruction, and improving symptoms and quality of life compared to placebo.[3][4][5] Independent validation of these findings primarily comes from systematic reviews and meta-analyses, as well as sub-group analyses of the pivotal trial data.

Mavacamten vs. Placebo (EXPLORER-HCM Trial)

The EXPLORER-HCM trial was a pivotal, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of Mavacamten in patients with symptomatic obstructive HCM.[5]

EndpointMavacamtenPlacebop-value
Primary Composite Functional Endpoint 37% of patients achieved the endpoint17% of patients achieved the endpoint0.0005
Change in Post-exercise LVOT Gradient (mmHg) -47-10<0.0001
Change in Peak VO2 (mL/kg/min) +1.4-0.10.0006
Improvement of ≥1 NYHA Class 65% of patients31% of patients<0.0001
Change in KCCQ-CSS +9.1+4.1<0.0001
Change in HCMSQ-SoB Score -1.8-0.90.003

KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire-Clinical Summary Score; HCMSQ-SoB: Hypertrophic Cardiomyopathy Symptom Questionnaire Shortness-of-Breath subscore. Data sourced from the EXPLORER-HCM trial.[3]

Mavacamten in Conjunction with Standard of Care (Beta-Blockers)

A sub-group analysis of the EXPLORER-HCM trial investigated the efficacy of Mavacamten in patients with and without background beta-blocker therapy. Mavacamten demonstrated benefits across a range of clinically meaningful parameters regardless of beta-blocker use.[6][7] However, improvements in peak VO2 were greater in patients not receiving beta-blockers, which is thought to be due to the heart rate-blunting effects of beta-blockers during exercise.[6][7]

EndpointWith Beta-Blockers (Mavacamten vs. Placebo)Without Beta-Blockers (Mavacamten vs. Placebo)
Mean Difference in Peak VO2 Change (mL/kg/min) 1.042.69
Mean Difference in Post-exercise LVOT Gradient Change (mmHg) -37.9-33.5
Improvement in NYHA Class Similar between subgroupsSimilar between subgroups
Improvement in KCCQ-CSS Similar between subgroupsSimilar between subgroups

Data sourced from sub-group analyses of the EXPLORER-HCM trial.[6]

Mavacamten vs. Aficamten (Next-Generation Cardiac Myosin Inhibitor)

Aficamten is another cardiac myosin inhibitor currently under investigation. While no direct head-to-head trials have been completed, systematic reviews and network meta-analyses provide indirect comparisons.[8][9][10] Both drugs have shown efficacy in reducing LVOT obstruction and improving symptoms.[11][12] Some analyses suggest Mavacamten may have a greater effect on reducing the resting LVOT gradient, while Aficamten might have a different safety profile, with potentially lower rates of significant LVEF reduction.[9][10]

FeatureMavacamtenAficamten
Mechanism of Action Allosteric inhibitor of cardiac myosin ATPaseAllosteric inhibitor of cardiac myosin ATPase, binds to a distinct site
LVOT Gradient Reduction Significant reduction demonstrated in multiple trialsSignificant reduction demonstrated in clinical trials
LVEF Reduction Can cause reversible reductions in LVEF, requiring monitoringAlso causes LVEF reduction, but some data suggests a wider therapeutic window
Adverse Events Atrial fibrillation, heart failure, and treatment interruption due to LVEF <50% have been reported.[9]Early data suggests potentially lower rates of heart failure and treatment interruption due to LVEF reduction compared to Mavacamten.[9][11]

This comparison is based on indirect evidence from separate clinical trials and meta-analyses.[8][9][10][11]

Experimental Protocols

The mechanism of action of Mavacamten has been elucidated through various preclinical experiments. The following are descriptions of the key methodologies used.

Cardiac Myosin ATPase Activity Assay

This assay is fundamental to understanding how Mavacamten inhibits the molecular motor of the heart.

  • Preparation of Myofibrils: Cardiac myofibrils are isolated from animal heart tissue (e.g., mouse or bovine).[13]

  • ATPase Measurement: The rate of ATP hydrolysis by myosin is measured. A common method is the NADH-coupled assay, where the regeneration of ATP from ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[14]

  • Inhibition Curve: The assay is performed with increasing concentrations of Mavacamten to determine the half-maximal inhibitory concentration (IC50), which for Mavacamten is approximately 0.3 µM in mouse cardiac myofibrils.[13]

Skinned Cardiac Muscle Fiber Tension Measurement

This technique allows for the direct measurement of muscle contractility in a controlled chemical environment.

  • Fiber Preparation: Small bundles of cardiac muscle fibers are isolated and "skinned" using a detergent (e.g., Triton X-100) to remove the cell membranes.[15] This allows for direct control of the intracellular environment, including Ca2+ concentration.

  • Force Measurement: The skinned fiber is mounted between a force transducer and a length controller.

  • Activation and Inhibition: The fiber is exposed to solutions with varying concentrations of Ca2+ to induce contraction, and the isometric force is measured. The experiment is then repeated in the presence of Mavacamten to quantify its effect on force generation.[16] Studies have shown that Mavacamten reduces maximal isometric force and Ca2+ sensitivity of contraction.[16]

Visualizations

Mavacamten's Mechanism of Action

Mavacamten_Mechanism cluster_sarcomere Sarcomere in Hypertrophic Cardiomyopathy Myosin Myosin Cross_Bridge Excessive Cross-Bridge Formation Myosin->Cross_Bridge Binds to Inhibition Inhibition of Myosin ATPase Actin Actin Actin->Cross_Bridge Hypercontractility Hypercontractility, Impaired Relaxation Cross_Bridge->Hypercontractility Mavacamten Mavacamten Mavacamten->Myosin Reduced_Cross_Bridges Reduced Number of Active Cross-Bridges Inhibition->Reduced_Cross_Bridges Normalization Normalization of Contractility Reduced_Cross_Bridges->Normalization EXPLORER_HCM_Workflow cluster_enrollment Enrollment cluster_treatment Treatment Phase (30 Weeks) cluster_assessment Assessment Eligibility Symptomatic Obstructive HCM (NYHA Class II-III) LVOT Gradient ≥50 mmHg LVEF ≥55% Randomization Randomization Eligibility->Randomization Mavacamten_Arm Mavacamten (5mg starting dose) Dose adjustments at Weeks 8 & 14 Randomization->Mavacamten_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint Assessment at Week 30: Composite of pVO2 and NYHA Class Improvement Mavacamten_Arm->Primary_Endpoint Placebo_Arm->Primary_Endpoint Myosin_Inhibitor_Comparison Cardiac_Myosin_Inhibitors Cardiac Myosin Inhibitors for HCM Mavacamten Mavacamten (this compound) Cardiac_Myosin_Inhibitors->Mavacamten Aficamten Aficamten Cardiac_Myosin_Inhibitors->Aficamten Shared_Characteristics Shared Characteristics Mavacamten->Shared_Characteristics Distinct_Features Distinct Features Mavacamten->Distinct_Features Aficamten->Shared_Characteristics Aficamten->Distinct_Features Mechanism Mechanism: Reduce Myosin-Actin Cross-Bridges Shared_Characteristics->Mechanism Efficacy Efficacy: Reduce LVOT Gradient, Improve Symptoms Shared_Characteristics->Efficacy Mavacamten_Features Mavacamten: - First-in-class approved - Requires REMS program for LVEF monitoring Distinct_Features->Mavacamten_Features Aficamten_Features Aficamten: - Investigational - Potentially wider therapeutic window Distinct_Features->Aficamten_Features

References

Safety Operating Guide

Navigating the Unknown: Proper Disposal Procedures for Novel Research Compound DF-461

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, specific disposal procedures for a compound identified as "DF-461" are not available in public chemical safety literature or databases. This suggests that this compound may be a novel, proprietary, or internally designated compound. In the absence of specific data, any new or uncharacterized chemical should be treated as hazardous. The following guide provides essential, immediate safety and logistical information for the handling and disposal of such novel research compounds, using "this compound" as a placeholder. This procedural, step-by-step guidance is designed for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

Operational and Disposal Plan for Novel Chemical Entities

When handling a novel compound like this compound, a precautionary approach is paramount. The primary directive is to prevent environmental release and personnel exposure. All waste generated from experiments involving the compound, including pure substance, solutions, and contaminated materials, must be collected and disposed of as hazardous chemical waste through a licensed environmental waste management vendor.[1]

Experimental Protocols: Waste Management

1. Waste Segregation and Collection:

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and any materials contaminated with it. This stream should be clearly labeled.[1]

  • Solid Waste: Collect unused or expired pure this compound powder in its original container or a compatible, sealed, and clearly labeled waste container. Dispose of all contaminated personal protective equipment (PPE), such as gloves and disposable lab coats, in a designated, sealed hazardous waste bag. Contaminated consumables, including pipette tips, weighing boats, and centrifuge tubes, should also be disposed of in this manner.[1]

  • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container. Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1]

2. Temporary Waste Storage in the Laboratory:

This protocol outlines the steps for establishing a safe and compliant temporary storage area for this compound waste within the laboratory.

  • Select a Location: Choose a location that is at or near the point of waste generation. The area must be under the control of the laboratory personnel. Ensure the location is away from drains, heat sources, and high-traffic areas.[1]

  • Provide Secondary Containment: Place a chemically resistant secondary containment tray or bin in the selected location. The containment volume should be sufficient to hold the contents of the largest waste container in case of a leak.[1][2]

  • Label the Area: Clearly label the temporary storage area with "Hazardous Waste" and the name of the chemical (this compound).

3. Final Disposal:

  • Contact a Licensed Vendor: Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Documentation: Maintain a detailed inventory of the waste being disposed of, including the chemical name, quantity, and date of generation.[1]

Data Presentation: Waste Stream Characterization

In the absence of specific data for this compound, researchers should perform a risk assessment. The following table provides an example of the kind of data that should be considered and documented for a novel compound's waste stream.[1]

Parameter Description Example Data for a Hypothetical Compound
Chemical Name/ID The unique identifier for the compound.This compound
Physical State Solid, liquid, or gas.Solid Powder
pH of Aqueous Solution The pH of any liquid waste containing the compound.6.5 - 7.5
Solvent Composition The solvents used to dissolve the compound.90% Water, 10% DMSO
Potential Hazards Based on the chemical structure or preliminary assays.Suspected mutagen, irritant.
Container Type The type of container used for waste collection.HDPE, Glass
Date of Generation The date the waste was first generated.2025-12-13

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of a novel research compound like this compound.

cluster_generation Waste Generation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Experiment Experiment Solid_Waste Solid Waste (PPE, Consumables) Experiment->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Experiment->Liquid_Waste Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Storage_Area Designated & Labeled Secondary Containment Solid_Container->Storage_Area Liquid_Container->Storage_Area EHS_Contact Contact EHS/ Licensed Vendor Storage_Area->EHS_Contact Waste_Pickup Scheduled Waste Pickup EHS_Contact->Waste_Pickup

Caption: Disposal workflow for novel research compounds.

References

Essential Safety and Handling Guidelines for DF-461

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for DF-461 (CAS Number: 937051-23-7) could not be located in publicly available resources. The following information is based on general best practices for handling novel research chemicals of unknown toxicity and should be supplemented with a substance-specific SDS from the supplier before any handling, use, or disposal. The absence of a specific SDS means that detailed quantitative hazard data and specific experimental protocols for handling this compound are not available.

This compound is identified as a potent squalene synthase inhibitor, a compound of interest for researchers in drug development and related scientific fields.[1][2][3] As with any novel chemical compound, it is crucial to handle this compound with the utmost care, assuming it to be hazardous in the absence of definitive safety data.

Immediate Safety and Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, a comprehensive approach to personal protective equipment is mandatory to minimize potential exposure.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

Protection TypeRecommended EquipmentRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes, aerosols, and airborne particles that could cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact. The specific glove type should be selected based on the solvent used with this compound, and gloves should be changed frequently.
Body Protection A lab coat worn over personal clothing. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit is recommended.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A properly fitted respirator (e.g., N95 or higher) should be used when handling the solid compound to avoid inhalation of dust particles. If working with solutions that may produce aerosols or vapors, a respirator with an appropriate chemical cartridge is necessary. All respiratory protection should be used within a comprehensive respiratory protection program.Minimizes the risk of inhaling the compound, which could have unknown respiratory or systemic toxic effects.

Operational Plan: Handling and Storage

A clear and systematic approach to the handling and storage of this compound is essential to maintain researcher safety and compound integrity.

General Handling and Storage Procedures:

ProcedureKey Steps and Considerations
Receiving - Visually inspect the package for any signs of damage or leakage upon arrival.- Wear appropriate PPE when opening the package.- Verify that the container is properly labeled and sealed.
Storage - Store in a cool, dry, and well-ventilated area, away from incompatible materials.- Keep the container tightly sealed to prevent contamination and degradation.- The storage area should be clearly marked with the identity of the compound.
Weighing and Aliquoting - All handling of the solid compound should be performed in a certified chemical fume hood or a glove box to contain any dust.- Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.- Prepare solutions in a fume hood to minimize inhalation of solvent vapors and potential aerosols of the compound.
General Use - Always work in a well-ventilated area, preferably a chemical fume hood.- Avoid direct contact with the skin, eyes, and clothing.- Do not eat, drink, or smoke in the laboratory.

Disposal Plan

The disposal of this compound and any contaminated materials must be carried out in accordance with all local, state, and federal regulations for hazardous waste.

General Disposal Guidelines:

Waste TypeDisposal Procedure
Unused this compound - Should be disposed of as hazardous chemical waste through an approved institutional or commercial waste disposal service.- Do not dispose of down the drain or in the regular trash.
Contaminated Materials - All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, sealed hazardous waste container.- Contaminated lab coats and other reusable items should be decontaminated or disposed of as hazardous waste.
Solutions of this compound - Liquid waste containing this compound should be collected in a clearly labeled, sealed, and chemically compatible waste container for disposal by a certified hazardous waste management company.

Experimental Workflow for Handling this compound

The following diagram outlines a logical workflow for the safe handling of a novel research chemical like this compound, from initial receipt to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Obtain SDS Obtain and Review Safety Data Sheet (SDS) Don PPE Don Appropriate Personal Protective Equipment Obtain SDS->Don PPE Receive Receive Compound Don PPE->Receive Store Store in Designated Area Receive->Store Weigh Weigh Compound in Fume Hood/Glove Box Store->Weigh Prepare Solution Prepare Solution in Fume Hood Weigh->Prepare Solution Experiment Conduct Experiment Prepare Solution->Experiment Decontaminate Decontaminate Work Area and Equipment Experiment->Decontaminate Dispose Waste Dispose of Solid and Liquid Waste Decontaminate->Dispose Waste Doff PPE Doff and Dispose of Contaminated PPE Dispose Waste->Doff PPE

A generalized workflow for safely handling research chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.